molecular formula C29H50O B12395829 Dihydro T-MAS-d6

Dihydro T-MAS-d6

Cat. No.: B12395829
M. Wt: 420.7 g/mol
InChI Key: FYHRVINOXYETMN-SKHDRLDPSA-N
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Description

Dihydro T-MAS-d6 is a useful research compound. Its molecular formula is C29H50O and its molecular weight is 420.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H50O

Molecular Weight

420.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3

InChI Key

FYHRVINOXYETMN-SKHDRLDPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

Dihydro T-MAS-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro T-MAS-d6, scientifically known as 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol, is a deuterated derivative of Dihydro Testis Meiosis-Activating Sterol (T-MAS). It is a stable isotope-labeled sterol used as an internal standard and tracer in metabolic research, particularly in studies of cholesterol biosynthesis.[1][2] The six deuterium atoms on the two methyl groups at the C-4 position make it readily distinguishable from its endogenous, non-deuterated counterpart by mass spectrometry, allowing for precise quantification and metabolic flux analysis. This guide provides an in-depth overview of its chemical properties, its role in the Kandutsch-Russell cholesterol biosynthesis pathway, and detailed experimental protocols for its application in metabolic studies.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[2] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol[1][2]
CAS Number 2315262-48-5
Molecular Formula C₂₉H₄₄D₆O
Molecular Weight 420.74 g/mol
Exact Mass 420.42 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol and chloroform. Less soluble in water.
Storage -20°C

Synthesis

A general method for the synthesis of deuterated sterols involves the use of deuterated reagents in key steps of the chemical synthesis. For this compound, a plausible synthetic route would start from a suitable sterol precursor. The following is a proposed synthetic workflow based on general principles of deuterated sterol synthesis.

G start Cholesterol Precursor step1 Introduction of 4,4-dimethyl groups start->step1 step2 Deuteration using CD3I or similar deuterated methylating agent step1->step2 Methylation step3 Enzymatic or chemical modification to introduce the C8(9) double bond step2->step3 step4 Purification by HPLC step3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Role in the Kandutsch-Russell Pathway

Dihydro T-MAS is an intermediate in the Kandutsch-Russell pathway, one of the two major pathways for cholesterol biosynthesis, the other being the Bloch pathway. These pathways diverge after the formation of lanosterol and differ in the timing of the reduction of the double bond in the side chain. The Kandutsch-Russell pathway is prominent in specific tissues, such as the skin.

The following diagram illustrates the key steps of the Kandutsch-Russell pathway, highlighting the position of Dihydro T-MAS.

G Lanosterol Lanosterol DHCR24_1 DHCR24 Lanosterol->DHCR24_1 Dihydrolanosterol 24,25-Dihydrolanosterol DHCR24_1->Dihydrolanosterol SC4MOL SC4MOL Dihydrolanosterol->SC4MOL Dihydro_T_MAS Dihydro T-MAS (4,4-dimethyl-cholest-8-en-3β-ol) SC4MOL->Dihydro_T_MAS NSDHL NSDHL Dihydro_T_MAS->NSDHL Zymostenol Zymostenol NSDHL->Zymostenol EBP EBP Zymostenol->EBP Lathosterol Lathosterol EBP->Lathosterol SC5D SC5D Lathosterol->SC5D Dehydrocholesterol 7-Dehydrocholesterol SC5D->Dehydrocholesterol DHCR7 DHCR7 Dehydrocholesterol->DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.

Application in Metabolic Studies

This compound is primarily used as a tracer to study the flux through the Kandutsch-Russell pathway and to quantify the levels of its non-deuterated counterpart in biological samples. This is typically achieved using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Metabolic Tracing

The general workflow for a metabolic tracing experiment using this compound is as follows:

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture or Animal Model add_tracer Introduce this compound cell_culture->add_tracer incubation Incubation/Metabolism add_tracer->incubation harvest Harvest Cells/Tissues incubation->harvest extraction Lipid Extraction harvest->extraction separation Chromatographic Separation (GC or LC) extraction->separation detection Mass Spectrometry (MS) separation->detection quantification Quantification of Labeled and Unlabeled Sterols detection->quantification flux_analysis Metabolic Flux Analysis quantification->flux_analysis

Caption: General experimental workflow for metabolic tracing with this compound.

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound and other sterols using GC-MS and LC-MS. These protocols are based on established methods for sterol analysis and can be adapted for specific research needs.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds like sterols. Derivatization is often required to improve chromatographic properties.

1. Lipid Extraction:

  • Homogenize cell or tissue samples in a chloroform:methanol mixture (e.g., 2:1, v/v).

  • Add this compound as an internal standard.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification (Optional, for total sterol analysis):

  • Resuspend the dried lipid extract in ethanolic potassium hydroxide.

  • Heat at 60-80°C for 1-2 hours to hydrolyze sterol esters.

  • Extract the non-saponifiable lipids (containing free sterols) with hexane or diethyl ether.

3. Derivatization:

  • To the dried sterol extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.

4. GC-MS Analysis:

  • GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10-20 minutes.

  • MS Detection: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Operate in selected ion monitoring (SIM) mode for targeted quantification.

Quantitative Data (Hypothetical):

AnalyteDerivatizationMonitored Ions (m/z)Expected Retention Time (min)
Dihydro T-MAS (endogenous)TMS ether[M]+, characteristic fragments15-20
This compound (standard)TMS ether[M+6]+, characteristic fragments15-20
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of a wide range of sterols without the need for derivatization, although it can be used to enhance sensitivity.

1. Lipid Extraction:

  • Follow the same procedure as for GC-MS, adding this compound as an internal standard.

2. LC-MS Analysis:

  • LC Column: Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Methanol/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS Detection: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

  • Data Acquisition: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.

Quantitative Data (Hypothetical):

AnalyteIonization ModeMRM Transition (m/z)Expected Retention Time (min)
Dihydro T-MAS (endogenous)ESI+ or APCI+Precursor ion -> Product ion10-15
This compound (standard)ESI+ or APCI+[Precursor+6]+ -> [Product+6]+10-15

Conclusion

This compound is a valuable tool for researchers studying cholesterol metabolism. Its stable isotope label allows for precise and accurate quantification of its endogenous counterpart and enables the detailed investigation of metabolic flux through the Kandutsch-Russell pathway. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in metabolic research. As with any analytical method, optimization of extraction, chromatography, and mass spectrometry parameters for the specific biological matrix and instrumentation is crucial for achieving high-quality, reproducible data.

References

An In-depth Technical Guide to Dihydro T-MAS-d6: Chemical Properties and Applications in Cholesterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Dihydro T-MAS-d6, a deuterated derivative of Dihydro Testis Meiosis-Activating Sterol (T-MAS). It details its role as a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis and outlines its application as an internal standard in metabolic studies. This document includes detailed experimental protocols for sterol analysis and visualizations of the relevant biochemical pathways and experimental workflows.

Core Chemical Properties of this compound

This compound, also known as 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol, is a synthetic, isotopically labeled sterol. The inclusion of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other related sterols.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers.

PropertyValue
Molecular Formula C₂₉H₄₄D₆O
Molecular Weight Approximately 420.74 g/mol
CAS Number 2315262-48-5
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol and ethanol; sparingly soluble in water.
Storage Conditions -20°C for long-term storage.
Structural Information

The structure of this compound features a characteristic four-ring sterol backbone with a hydroxyl group at the 3β position and six deuterium atoms, typically at the C-4 methyl groups. This deuteration does not significantly alter its chemical reactivity but provides a unique mass signature for analytical purposes.

Role in the Kandutsch-Russell Pathway of Cholesterol Biosynthesis

Dihydro T-MAS is a key intermediate in the Kandutsch-Russell (K-R) pathway, one of the two major pathways for cholesterol biosynthesis in mammals, the other being the Bloch pathway. The K-R pathway is characterized by the early saturation of the side chain of lanosterol. Dihydro T-MAS is formed from Dihydrolanosterol through a series of demethylation steps.

Below is a diagram illustrating the key steps of the Kandutsch-Russell pathway, highlighting the position of Dihydro T-MAS.

Kandutsch_Russell_Pathway cluster_KR Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Dihydro_FF_MAS Dihydro FF-MAS Dihydrolanosterol->Dihydro_FF_MAS CYP51A1, TM7SF2 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS MSMO1, NSDHL Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol EBP Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC SC5D Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7

Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

Experimental Protocols: Sterol Analysis using this compound

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous sterols in biological samples. Below is a generalized experimental workflow for such an analysis.

Experimental_Workflow cluster_workflow Experimental Workflow for Sterol Analysis Sample_Prep 1. Sample Preparation (e.g., Plasma, Tissue Homogenate) Add_Standard 2. Addition of Internal Standard (this compound) Sample_Prep->Add_Standard Lipid_Extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Add_Standard->Lipid_Extraction Hydrolysis 4. Saponification (Hydrolysis) (to cleave sterol esters) Lipid_Extraction->Hydrolysis SPE 5. Solid Phase Extraction (SPE) (for sample cleanup) Hydrolysis->SPE Derivatization 6. Derivatization (optional, for GC-MS) SPE->Derivatization Analysis 7. LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data_Processing 8. Data Processing and Quantification Analysis->Data_Processing

Generalized workflow for sterol analysis using an isotopic internal standard.
Detailed Methodologies

3.1.1. Lipid Extraction (Folch Method)

  • To a 1 mL biological sample (e.g., plasma or tissue homogenate), add a known amount of this compound in a suitable solvent.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic extract under a stream of nitrogen gas.

3.1.2. Saponification (Hydrolysis of Sterol Esters)

  • Re-dissolve the dried lipid extract in 1 mL of 1 M ethanolic KOH.

  • Incubate at 60°C for 1 hour to hydrolyze the sterol esters to free sterols.

  • After cooling, add 1 mL of water and 2 mL of hexane.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the non-saponifiable lipids (including sterols).

  • Repeat the hexane extraction twice more and pool the extracts.

  • Dry the combined hexane extracts under nitrogen.

3.1.3. LC-MS/MS Analysis

  • Reconstitute the dried sterol extract in a suitable mobile phase (e.g., methanol/acetonitrile).

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a C18 reversed-phase column for chromatographic separation.

  • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the endogenous sterols and this compound (internal standard).

Data Presentation

The use of this compound allows for the accurate quantification of various sterol intermediates. The following table provides an example of quantitative data that can be obtained from such an analysis.

Sterol AnalyteConcentration in Human Plasma (ng/mL)
Lathosterol100 - 500
Desmosterol50 - 200
Dihydro T-MAS5 - 20
7-Dehydrocholesterol20 - 100
Cholesterol1,500,000 - 2,500,000

Note: These values are illustrative and can vary depending on the individual's metabolic state and the specific analytical method used.

Conclusion

This compound is an indispensable tool for researchers studying cholesterol metabolism. Its well-defined chemical properties and its role as an intermediate in the Kandutsch-Russell pathway make it an excellent internal standard for accurate and precise quantification of sterols in complex biological matrices. The experimental protocols outlined in this guide provide a robust framework for the application of this compound in metabolic research, contributing to a deeper understanding of the intricate regulation of cholesterol biosynthesis and its implications in health and disease.

An In-Depth Technical Guide to the Structure Elucidation of Dihydro T-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of Dihydro T-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol), a deuterated analog of a key intermediate in the Kandutsch-Russell cholesterol biosynthesis pathway. This document details the mass spectrometric fragmentation pattern, experimental protocols for analysis, and the biochemical context of this important sterol.

Introduction

Dihydro Testis Meiosis-Activating Sterol (Dihydro T-MAS) is a C29 sterol that plays a crucial role as an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] Its deuterated isotopologue, this compound, is an invaluable tool in metabolic studies, serving as an internal standard for mass spectrometry-based quantification of the endogenous compound. The six deuterium atoms on the C-4 methyl groups provide a distinct mass shift, enabling its differentiation from the non-deuterated form and facilitating accurate quantification.

The precise elucidation of the structure and fragmentation behavior of this compound is paramount for its effective use in research. This guide outlines the key analytical data and methodologies for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₂₉H₄₄D₆O
Molecular Weight 420.74 g/mol [1]
CAS Number 2315262-48-5[1]
Synonyms 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol[1]
Chemical Class Sterol, Triterpenoid
Biochemical Role Intermediate in the Kandutsch-Russell pathway[1]

Mass Spectrometry Fragmentation Analysis

Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode, sterols typically form a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) leads to characteristic fragmentation patterns, primarily involving the sterol ring system and loss of the side chain. For 4,4-dimethyl sterols, specific cleavages related to the gem-dimethyl group at the C-4 position are also observed.

Predicted Quantitative Fragmentation Data for this compound

The following table summarizes the predicted key quantitative data for the MS/MS fragmentation of this compound. The precursor ion would be the protonated molecule [M+H]⁺.

Precursor Ion (m/z)Predicted Product Ion (m/z)Predicted Neutral Loss (Da)Proposed Lost Fragment
421.75403.7418H₂O
421.75385.73362 x H₂O
421.75291.27130.48Side-chain cleavage
421.75277.25144.5Side-chain cleavage + H₂O

Experimental Protocols

The analysis of this compound and other sterols is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol for the analysis of sterols in a biological matrix.

Sample Preparation (Solid-Phase Extraction)
  • Lipid Extraction: Extract total lipids from the sample (e.g., plasma, tissue homogenate) using a suitable method, such as a modified Bligh-Dyer extraction.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound as an internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition a silica SPE cartridge with a non-polar solvent (e.g., hexane).

    • Load the lipid extract onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove highly non-polar lipids.

    • Elute the sterol fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and isopropanol).

  • Derivatization (Optional): For enhanced sensitivity and chromatographic performance, the hydroxyl group of the sterols can be derivatized (e.g., silylation).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to achieve separation of different sterols.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (e.g., m/z 421.75) to a specific product ion (e.g., m/z 403.74).

      • Endogenous Dihydro T-MAS: Monitor the corresponding transition for the non-deuterated analog.

    • Collision Energy: Optimize the collision energy to achieve maximum fragmentation of the precursor ion into the desired product ion.

Signaling Pathway and Experimental Workflow

Kandutsch-Russell Pathway

Dihydro T-MAS is an intermediate in the Kandutsch-Russell pathway, one of the two major pathways for cholesterol biosynthesis, branching from the Bloch pathway after the formation of lanosterol. This pathway is particularly prominent in certain tissues like the skin.

Kandutsch_Russell_Pathway Lanosterol Lanosterol DihydroLanosterol Dihydrolanosterol Lanosterol->DihydroLanosterol Δ24-reductase Dihydro_FF_MAS Dihydro FF-MAS DihydroLanosterol->Dihydro_FF_MAS Demethylation Dihydro_T_MAS Dihydro T-MAS (4,4-dimethyl-cholest-8(9)-en-3β-ol) Dihydro_FF_MAS->Dihydro_T_MAS Demethylation Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Demethylation & Isomerization Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC Δ5-desaturase Cholesterol Cholesterol Seven_DHC->Cholesterol Δ7-reductase

Figure 1: Simplified diagram of the Kandutsch-Russell pathway.

Analytical Workflow for this compound Structure Elucidation

The logical workflow for the structure elucidation of this compound involves several key steps, from sample preparation to data analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Derivatization Derivatization (Optional) SPE->Derivatization LC Liquid Chromatography Separation Derivatization->LC MS Mass Spectrometry (MS1 Scan) LC->MS MSMS Tandem MS (MS/MS Scan) MS->MSMS Precursor_Ion Precursor Ion Identification MSMS->Precursor_Ion Fragmentation_Analysis Fragmentation Pattern Analysis Precursor_Ion->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation

Figure 2: Workflow for this compound analysis.

Conclusion

The structure elucidation of this compound is critical for its application as an internal standard in quantitative studies of cholesterol biosynthesis. While direct experimental MS/MS data remains to be published, a combination of predicted fragmentation patterns based on the behavior of analogous sterols and robust analytical methodologies allows for its confident identification and quantification. The protocols and pathways outlined in this guide provide a framework for researchers and scientists working with this and other deuterated sterol standards in the field of drug development and metabolic research.

References

An In-depth Technical Guide on Dihydro T-MAS-d6 and its Significance in Cholesterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydro T-MAS-d6, clarifying its role not as a direct participant in cholesterol biosynthesis, but as a crucial analytical tool for studying this fundamental metabolic process. The guide will delve into the identity of this compound, its relationship to the endogenous sterol Dihydro T-MAS, and the broader context of the Kandutsch-Russell pathway of cholesterol synthesis.

Introduction: Defining this compound

This compound, chemically known as 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol, is a deuterated form of Dihydro Testis Meiosis-Activating Sterol (T-MAS).[1] The "-d6" designation signifies that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound an ideal internal standard for use in mass spectrometry-based analytical methods.[2][3] Such standards are essential for the accurate quantification of their non-labeled, endogenous counterparts in biological samples.[4][5] Therefore, the primary role of this compound is in metabolic research, enabling precise measurement of Dihydro T-MAS levels.

The Role of Dihydro T-MAS in the Kandutsch-Russell Pathway

The endogenous, non-deuterated compound, Dihydro T-MAS, is a sterol intermediate in the Kandutsch-Russell pathway, which is one of the two major branches of the post-squalene cholesterol biosynthesis pathway (the other being the Bloch pathway). This pathway involves a series of enzymatic reactions that convert lanosterol into cholesterol.

The Kandutsch-Russell pathway is characterized by the reduction of the C24-C25 double bond in the sterol side chain at an early stage. Dihydro T-MAS (4,4-dimethyl-cholest-8(9)-en-3β-ol) is a key intermediate in this pathway. Understanding the flux through this pathway and the concentrations of its intermediates is critical for research into disorders of cholesterol metabolism and for the development of drugs targeting cholesterol synthesis.

Below is a diagram illustrating the key steps of the Kandutsch-Russell pathway, highlighting the position of Dihydro T-MAS.

Kandutsch_Russell_Pathway Lanosterol Lanosterol FF_MAS FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) Lanosterol->FF_MAS Demethylation T_MAS T-MAS (4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol) FF_MAS->T_MAS Δ14-reductase Dihydro_T_MAS Dihydro T-MAS (4,4-dimethyl-cholest-8(9)-en-3β-ol) T_MAS->Dihydro_T_MAS Δ24-reductase Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Demethylation/ Isomerization Cholesterol Cholesterol Lathosterol->Cholesterol Δ7-reductase

Figure 1: Simplified Kandutsch-Russell Pathway of Cholesterol Biosynthesis.

Experimental Protocols: Use of this compound in Quantitative Analysis

This compound is employed as an internal standard in quantitative analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of endogenous Dihydro T-MAS. The general principle involves adding a known amount of the deuterated standard to a biological sample. The standard co-purifies with the endogenous analyte and provides a reference signal for quantification, correcting for sample loss during preparation and for variations in instrument response.

Experimental Workflow for Quantification of Dihydro T-MAS using this compound:

  • Sample Preparation:

    • A biological sample (e.g., tissue homogenate, cell lysate) is obtained.

    • A precise amount of this compound (internal standard) is added to the sample.

    • Lipids, including sterols, are extracted from the sample using an organic solvent system (e.g., Folch extraction with chloroform/methanol).

    • The lipid extract is dried and then saponified to release free sterols from their esterified forms.

    • The non-saponifiable fraction containing the sterols is extracted.

  • Derivatization:

    • The sterol extract is derivatized (e.g., silylation) to increase its volatility and improve its chromatographic properties for GC-MS analysis.

  • GC-MS or LC-MS Analysis:

    • The derivatized sample is injected into the chromatograph, which separates the different sterols.

    • The mass spectrometer detects and fragments the eluting compounds. It can distinguish between the endogenous Dihydro T-MAS and the deuterated this compound based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The peak areas for the endogenous analyte and the internal standard are measured.

    • The ratio of the peak area of endogenous Dihydro T-MAS to that of the known amount of this compound is used to calculate the concentration of the endogenous sterol in the original sample.

The following diagram illustrates this general experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Biological Sample Add_Standard Spike with This compound Start->Add_Standard Lipid_Extraction Lipid Extraction Add_Standard->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Sterol_Extraction Sterol Extraction Saponification->Sterol_Extraction Derivatization Derivatization (e.g., Silylation) Sterol_Extraction->Derivatization GCMS GC-MS or LC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Peak Area Ratio) GCMS->Data_Analysis Quantification Quantification of Endogenous Dihydro T-MAS Data_Analysis->Quantification

Figure 2: Workflow for Quantifying Dihydro T-MAS using a Deuterated Standard.

Quantitative Data Summary

As this compound is an analytical standard, there is no quantitative data available in the scientific literature describing its biological effects (e.g., IC50, inhibition percentages) on cholesterol biosynthesis. Its purpose is for quantification, not biological modulation.

The table below summarizes the key properties of this compound.

PropertyValueReference
Chemical Name 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol
Synonyms This compound
Molecular Formula C29H44D6O
Molecular Weight 420.74 g/mol
Primary Application Internal standard for mass spectrometry
Pathway Relevance Quantification of Dihydro T-MAS, an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis

Broader Context: Androgens and Cholesterol Metabolism

While Dihydro T-MAS is a sterol intermediate, its name is similar to dihydrotestosterone (DHT), a potent androgen. It is important to distinguish between the two. Cholesterol is the essential precursor for the synthesis of all steroid hormones, including androgens like testosterone and DHT. The relationship between systemic androgen levels and cholesterol metabolism is complex and an active area of research. Studies have shown that androgens can influence lipid profiles and that cholesterol metabolism can, in turn, affect androgen signaling, particularly in the context of prostate cancer. However, this is distinct from the direct role of Dihydro T-MAS as a biosynthetic intermediate in the formation of cholesterol itself.

Conclusion

This compound does not have a direct biological role in modulating cholesterol biosynthesis. Instead, it is a critical tool for researchers, enabling the accurate measurement of its endogenous analogue, Dihydro T-MAS. This allows for a detailed investigation of the Kandutsch-Russell pathway of cholesterol synthesis. A clear understanding of the function of such deuterated standards is essential for the precise and reliable study of metabolic pathways and the development of therapeutic interventions for metabolic disorders.

References

Dihydro T-MAS-d6: A Key Intermediate in the Kandutsch-Russell Pathway of Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for mammalian cell function, is synthesized through a complex cascade of enzymatic reactions. Following the formation of lanosterol, the biosynthetic pathway bifurcates into two primary branches: the Bloch pathway and the Kandutsch-Russell pathway. While both pathways lead to the production of cholesterol, they utilize different intermediates. The Kandutsch-Russell pathway is characterized by the early saturation of the side chain of sterol intermediates. A crucial, yet often underrepresented, player in this pathway is Dihydro Testis Meiosis-Activating Sterol (Dihydro T-MAS). This technical guide provides a comprehensive overview of the role of Dihydro T-MAS as a Kandutsch-Russell pathway intermediate, with a focus on its biochemical context, analytical methodologies for its study, and the associated enzymatic conversions. The use of deuterated standards, such as Dihydro T-MAS-d6, is critical for accurate quantification in metabolic studies.

The Kandutsch-Russell Pathway: A Saturated Route to Cholesterol

The Kandutsch-Russell pathway is distinguished from the Bloch pathway by the reduction of the Δ24 double bond in the sterol side chain at an early stage. This saturation is catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). The pathway can proceed via a "classical" route, where lanosterol is directly reduced, or through a "modified" Kandutsch-Russell pathway, which has been identified as the predominant route in many tissues. In this modified pathway, intermediates from the Bloch pathway are shunted into the Kandutsch-Russell pathway at later stages.

Dihydro T-MAS (4,4-dimethyl-5α-cholest-8-en-3β-ol) is the saturated counterpart of Testis Meiosis-Activating Sterol (T-MAS), an intermediate in the Bloch pathway. The formation of Dihydro T-MAS represents a key convergence point where the metabolic flux is committed to the saturated arm of cholesterol biosynthesis.

Signaling and Regulatory Context

The flux through the Bloch versus the Kandutsch-Russell pathway is tissue-specific and depends on the expression and activity of key enzymes, most notably DHCR24.[1][2] Overexpression of DHCR24 has been shown to enhance the usage of the modified Kandutsch-Russell pathway.[1] The intermediates of these pathways are not merely steps in cholesterol production; they also possess biological activities and can influence cellular processes.[3]

Quantitative Analysis of Kandutsch-Russell Pathway Intermediates

Table 1: Relative Flux of Cholesterol Biosynthesis Pathways in Different Mouse Tissues

TissueProportional Flux through Bloch Pathway (%)Predominant Pathway
Testes97%Bloch
Adrenal Gland~95%Bloch
Liver~50%Mixed
Skin~10%Modified Kandutsch-Russell
Preputial Gland8%Modified Kandutsch-Russell
BrainLowModified Kandutsch-Russell

This table summarizes qualitative findings from flux analysis studies and indicates the preferential pathway utilization in different tissues. Specific concentrations for Dihydro T-MAS are not provided in the cited literature.

Experimental Protocols

The analysis of sterol intermediates like this compound necessitates robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques. The use of a deuterated internal standard like this compound is essential for accurate quantification by correcting for sample loss during preparation and ionization variability in the mass spectrometer.

Protocol 1: General Procedure for Sterol Analysis by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of sterols from cultured cells or tissues.

1. Sample Preparation and Internal Standard Spiking:

  • Homogenize tissue samples or harvest cultured cells.

  • Add a known amount of this compound (and other relevant deuterated sterol standards) to the sample at the earliest stage of preparation.

2. Lipid Extraction:

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or hexane:isopropanol (3:2, v/v).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the organic (lower) phase containing the lipids.

3. Saponification (Optional but Recommended):

  • To analyze both free and esterified sterols, a saponification step is required.

  • Evaporate the organic solvent and resuspend the lipid extract in ethanolic potassium hydroxide (KOH).

  • Incubate at 60-80°C for 1-2 hours to hydrolyze the steryl esters.

  • After cooling, perform a second liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether to isolate the non-saponifiable lipids (including the sterols).

4. Derivatization (Optional, primarily for GC-MS):

  • For GC-MS analysis, sterols are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic performance. This step is generally not required for LC-MS analysis.

5. LC-MS/MS Analysis:

  • Reconstitute the final lipid extract in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample onto a reverse-phase C18 or C8 column.

  • Use a gradient elution with a mobile phase system, typically consisting of water, methanol, and/or acetonitrile with additives like formic acid or ammonium acetate to improve ionization.

  • The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Monitor the specific precursor-to-product ion transitions for Dihydro T-MAS and its deuterated internal standard (this compound) in Multiple Reaction Monitoring (MRM) mode. The exact mass transitions would need to be determined empirically but would be based on the fragmentation of the protonated molecules.

Visualizing the Pathway and Workflow

The Modified Kandutsch-Russell Pathway

The following diagram illustrates the key steps in the modified Kandutsch-Russell pathway, highlighting the position of Dihydro T-MAS.

Kandutsch_Russell_Pathway Lanosterol Lanosterol FFMAS FFMAS Lanosterol->FFMAS CYP51A1 TMAS TMAS FFMAS->TMAS TM7SF2/LBR Dihydro_TMAS Dihydro_TMAS TMAS->Dihydro_TMAS DHCR24 Zymostenol Zymostenol Dihydro_TMAS->Zymostenol SC4MOL, NSDHL, HSD17B7 (2 cycles) Lathosterol Lathosterol Zymostenol->Lathosterol EBP 7-dehydrocholesterol 7-dehydrocholesterol Lathosterol->7-dehydrocholesterol SC5D Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol DHCR7

Caption: Modified Kandutsch-Russell Pathway showing the conversion of T-MAS to Dihydro T-MAS.

Experimental Workflow for this compound Analysis

This diagram outlines the general experimental procedure for the quantitative analysis of Dihydro T-MAS using a deuterated internal standard.

Experimental_Workflow start Sample Collection (Tissue or Cells) spike Spike with This compound start->spike extract Lipid Extraction spike->extract saponify Saponification extract->saponify purify Solid Phase Extraction (Optional) saponify->purify analyze LC-MS/MS Analysis (MRM Mode) purify->analyze quantify Data Analysis and Quantification analyze->quantify

Caption: General workflow for the quantitative analysis of Dihydro T-MAS.

Enzymatic Conversions Involving Dihydro T-MAS

The conversion of Dihydro T-MAS to downstream intermediates in the Kandutsch-Russell pathway parallels the enzymatic steps observed in the Bloch pathway for the conversion of T-MAS to zymosterol. This process involves the removal of the two methyl groups at the C4 position of the sterol nucleus. This C4-demethylation is a multi-step process catalyzed by a complex of enzymes located in the endoplasmic reticulum.[2]

The key enzymes involved are:

  • Sterol-C4-methyl oxidase-like (SC4MOL, also known as MSMO1): This enzyme catalyzes the sequential oxidation of the 4α-methyl group to a carboxyl group.

  • NAD(P)-dependent steroid dehydrogenase-like (NSDHL): This enzyme is responsible for the oxidative decarboxylation of the 4-carboxylate intermediate.

  • Hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7): This enzyme reduces the resulting 3-keto group back to a 3-hydroxyl group.

This entire sequence of reactions must occur twice to remove both the 4α and 4β methyl groups, ultimately converting Dihydro T-MAS into zymostenol.

Conclusion

Dihydro T-MAS is a pivotal intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, representing the commitment to a synthetic route characterized by a saturated sterol side chain. While specific quantitative data for this intermediate remain elusive in publicly available literature, its role and the enzymes responsible for its downstream conversion are understood. The use of deuterated standards like this compound in conjunction with advanced mass spectrometry techniques provides a robust framework for its quantification in various biological matrices. Further research focusing on the flux and concentration of Dihydro T-MAS in different physiological and pathological states will be crucial for a more complete understanding of the regulation and significance of the Kandutsch-Russell pathway.

References

Isotopic Labeling with Dihydro T-MAS-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique that utilizes isotopes to trace the metabolic fate of molecules and elucidate biochemical pathways.[1] By replacing specific atoms in a molecule with their heavier, stable isotopes, researchers can track the molecule's journey through complex biological systems without altering its fundamental chemical properties. Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in this regard. Its increased mass compared to protium (¹H) can influence the kinetics of metabolic reactions, a phenomenon known as the Kinetic Isotope Effect (KIE), providing valuable insights into reaction mechanisms.[2]

This technical guide focuses on the application of Dihydro T-MAS-d6, a deuterium-labeled version of Dihydro Testis Meiosis-Activating Sterol (Dihydro T-MAS), in isotopic labeling studies. Dihydro T-MAS is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[3] The introduction of six deuterium atoms into the Dihydro T-MAS molecule allows for its sensitive and specific detection by mass spectrometry, making it an excellent tracer for studying sterol metabolism and its associated pathologies. This guide will provide an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound in metabolic research and drug development.

Core Concepts in Isotopic Labeling with Deuterium

The utility of deuterium labeling in metabolic research stems from two key principles:

  • Metabolic Tracing: Deuterium-labeled compounds act as "heavy" tags that can be distinguished from their endogenous, unlabeled counterparts by mass spectrometry. By introducing a deuterated molecule into a biological system, researchers can follow its incorporation into various metabolic pathways and identify its downstream metabolites. This allows for the mapping of metabolic networks and the quantification of metabolic flux.

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This KIE can be exploited to probe reaction mechanisms and to modulate the metabolic stability of drug candidates. By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles.

Dihydro T-MAS and the Kandutsch-Russell Pathway

Dihydro T-MAS (4,4-dimethyl-cholest-8(9)-en-3β-ol) is a sterol intermediate in the Kandutsch-Russell pathway, one of the two major pathways for cholesterol biosynthesis, the other being the Bloch pathway.[4][5] These pathways diverge after the formation of lanosterol and utilize a series of enzymatic steps to ultimately produce cholesterol. The Kandutsch-Russell pathway is characterized by the early saturation of the side chain of sterol intermediates. Dihydro T-MAS is a key intermediate in this pathway, and its labeled form, this compound, can be used to specifically trace the flux through this biosynthetic route.

The Kandutsch-Russell Pathway of Cholesterol Biosynthesis

Kandutsch_Russell_Pathway cluster_KR Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Lanosterol_B Lanosterol Dihydro_FF_MAS 4,4-dimethyl-5α-cholesta-8-en-3β-ol (Dihydro FF-MAS) Dihydrolanosterol->Dihydro_FF_MAS Multiple Steps Dihydro_T_MAS 4,4-dimethyl-cholest-8(9)-en-3β-ol (Dihydro T-MAS) Dihydro_FF_MAS->Dihydro_T_MAS Multiple Steps Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Multiple Steps Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC SC5D Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7 FF_MAS FF-MAS Lanosterol_B->FF_MAS CYP51A1 T_MAS T-MAS FF_MAS->T_MAS TM7SF2 Zymosterol Zymosterol T_MAS->Zymosterol MSMO1 Desmosterol Desmosterol Zymosterol->Desmosterol EBP Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24

Caption: A simplified diagram of the Kandutsch-Russell and Bloch pathways for cholesterol biosynthesis.

Data Presentation

The use of isotopically labeled tracers like this compound allows for the quantitative analysis of metabolic flux through specific pathways. The following table presents hypothetical data illustrating the type of quantitative information that can be obtained from a metabolic flux analysis study of the Kandutsch-Russell and Bloch pathways in different tissues. The values represent the relative flux through each pathway, as determined by the incorporation of a labeled precursor.

TissueKandutsch-Russell Pathway Flux (%)Bloch Pathway Flux (%)
Liver 3070
Brain 8515
Skin 9010
Adrenal Gland 1090

This table is a representation of the type of data that can be generated and is not based on a specific experimental result.

Experimental Protocols

General Protocol for the Synthesis of Deuterated Sterols

While the precise, proprietary synthesis of this compound is not publicly available, a general approach for the synthesis of deuterated sterols can be described. This often involves the use of a deuterated reagent to introduce deuterium atoms at specific positions in the sterol backbone.

Materials:

  • Appropriate sterol precursor

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • Deuterated reducing agent (e.g., Sodium borodeuteride - NaBD₄)

  • Catalyst (e.g., Palladium on carbon - Pd/C)

  • Anhydrous solvents (e.g., THF, Dichloromethane)

  • Reagents for functional group manipulation (e.g., protecting groups)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

General Procedure:

  • Precursor Modification: The starting sterol may require chemical modification to introduce a functional group at the desired labeling position. This could involve oxidation, reduction, or the introduction of a leaving group.

  • Deuterium Incorporation: The key step involves the reaction of the modified precursor with a deuterated reagent. For example, a ketone can be reduced with NaBD₄ to introduce a deuterium atom at the resulting alcohol position. Alternatively, catalytic hydrogen-deuterium exchange can be used to replace hydrogen atoms with deuterium from D₂ gas or a deuterated solvent.

  • Deprotection and Purification: Any protecting groups used during the synthesis are removed. The final deuterated sterol is then purified using techniques such as column chromatography or recrystallization to ensure high purity.

  • Characterization: The structure and isotopic enrichment of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Metabolic Tracing with this compound

This protocol outlines a general workflow for a metabolic tracing experiment using this compound in a cell culture model.

Metabolic_Tracing_Workflow cluster_prep 1. Experimental Setup cluster_exp 2. Labeling and Sampling cluster_analysis 3. Sample Processing and Analysis cluster_data 4. Data Interpretation Cell_Culture Cell Culture (e.g., Hepatocytes) Labeling_Medium Prepare Labeling Medium with this compound Incubation Incubate Cells with Labeled Medium Labeling_Medium->Incubation Time_Points Collect Samples at Various Time Points Incubation->Time_Points Metabolite_Extraction Metabolite Extraction (e.g., Liquid-Liquid Extraction) Time_Points->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing and Peak Integration LC_MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: A general experimental workflow for a metabolic tracing study using an isotopically labeled compound.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., primary hepatocytes, HepG2 cells) at an appropriate density in culture plates.

    • Allow cells to adhere and grow to the desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

    • Prepare the labeling medium by supplementing the normal growth medium with a known concentration of this compound.

    • Replace the normal growth medium with the labeling medium.

  • Time-Course Experiment:

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • At each time point, harvest the cells and/or the culture medium.

    • Quench metabolic activity immediately by, for example, adding ice-cold methanol.

    • Store samples at -80°C until further processing.

  • Metabolite Extraction:

    • Perform a metabolite extraction procedure to isolate the sterol fraction from the cell pellets and culture medium. A common method is a liquid-liquid extraction using a solvent system like chloroform:methanol.

    • The organic phase containing the lipids and sterols is collected and dried under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

    • Separate the sterol intermediates using a suitable LC column (e.g., C18).

    • Analyze the eluting compounds using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its potential downstream metabolites.

  • Data Analysis:

    • Process the raw LC-MS/MS data to identify and quantify the peaks corresponding to the labeled and unlabeled sterols.

    • Calculate the isotopic enrichment of the metabolites at each time point.

    • Use this data to perform metabolic flux analysis to determine the rate of conversion of this compound and the overall activity of the Kandutsch-Russell pathway.

Conclusion

Isotopic labeling with this compound offers a powerful and specific approach to investigate the intricacies of the Kandutsch-Russell pathway of cholesterol biosynthesis. This technical guide provides a foundational understanding of the principles and methodologies involved in utilizing this deuterated sterol for metabolic research. By employing the experimental workflows and data analysis strategies outlined herein, researchers and drug development professionals can gain valuable insights into sterol metabolism, identify potential drug targets, and evaluate the metabolic fate and efficacy of novel therapeutic agents. The continued application of such sophisticated isotopic labeling techniques will undoubtedly contribute to a deeper understanding of metabolic diseases and the development of more effective treatments.

References

A Technical Guide to Metabolic Tracing Studies of Cholesterol Biosynthesis Focusing on Dihydro T-MAS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a vital component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions. Two primary, parallel pathways are responsible for the conversion of lanosterol to cholesterol: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. Understanding the flux, or rate of flow, through these pathways is critical for research into metabolic diseases, developmental biology, and the mechanism of action of cholesterol-lowering drugs.

Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful technique for elucidating the dynamics of these metabolic pathways. This guide focuses on the role of Dihydro Testis Meiosis-Activating Sterol (Dihydro T-MAS), an intermediate in the Kandutsch-Russell pathway, in such studies. While Dihydro T-MAS-d6 is commercially available as a deuterated standard, its primary utility in metabolic tracing is as a measured analyte in studies using a broader labeling strategy, such as with deuterium oxide (D₂O), to track its synthesis and turnover. This allows for the precise measurement of flux through the modified Kandutsch-Russell pathway, providing insights into tissue-specific cholesterol metabolism.

The Kandutsch-Russell and Bloch Cholesterol Biosynthesis Pathways

Cholesterol biosynthesis from lanosterol involves the removal of three methyl groups, saturation of a side-chain double bond, and the isomerization of another double bond. The Bloch and Kandutsch-Russell pathways differ in the order of these events. A modified version of the Kandutsch-Russell (MK-R) pathway has been identified as a significant route in various tissues. In this hybrid pathway, demethylation of lanosterol proceeds via the Bloch pathway intermediates to T-MAS, after which the side chain is saturated, and the molecule enters the K-R pathway. Dihydro T-MAS is a key intermediate in this MK-R pathway.[1]

The C4-demethylation process, which converts T-MAS to zymosterol, is a critical step and involves the sequential action of three enzymes:

  • Sterol-C4-methyl oxidase (SC4MOL, also known as MSMO1): Oxidizes a methyl group.[2]

  • NAD(P)-dependent steroid dehydrogenase-like (NSDHL): Catalyzes oxidative decarboxylation.[2]

  • 3-ketosteroid reductase (HSD17B7): Reduces the resulting 3-keto group.[3][4]

The following diagram illustrates the divergence of the Bloch and modified Kandutsch-Russell pathways after the formation of T-MAS.

Cholesterol_Biosynthesis_Pathway cluster_common Common Pathway cluster_bloch Bloch Pathway cluster_mkr Modified Kandutsch-Russell (MK-R) Pathway Lanosterol Lanosterol FF-MAS FF-MAS Lanosterol->FF-MAS T-MAS T-MAS FF-MAS->T-MAS Zymosterol Zymosterol T-MAS->Zymosterol SC4MOL, NSDHL, HSD17B7 Dihydro T-MAS Dihydro T-MAS T-MAS->Dihydro T-MAS DHCR24 ... ... Zymosterol->... DHCR7 Desmosterol Desmosterol ...->Desmosterol DHCR7 Lathosterol Lathosterol ...->Lathosterol DHCR7 Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR7 Dihydrozymosterol Dihydrozymosterol Dihydro T-MAS->Dihydrozymosterol SC4MOL, NSDHL, HSD17B7 Dihydrozymosterol->... DHCR7 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol DHCR7 Cholesterol_MKR Cholesterol 7-Dehydrocholesterol->Cholesterol_MKR DHCR7

Figure 1: Simplified diagram of the Bloch and Modified Kandutsch-Russell (MK-R) pathways for cholesterol biosynthesis, highlighting the position of Dihydro T-MAS.

Principle of Metabolic Tracing with Stable Isotopes

Metabolic flux analysis using stable isotopes allows for the tracking of atoms through metabolic pathways. In the context of cholesterol biosynthesis, a common approach is to introduce a stable isotope label, such as deuterium from D₂O, into the cellular environment. The deuterium is incorporated into newly synthesized molecules, and the rate of this incorporation reflects the rate of synthesis. By measuring the isotopic enrichment in various sterol intermediates, including Dihydro T-MAS, over time, the flux through different branches of the pathway can be quantified.

Isotope_Tracing_Principle D2O Deuterium Oxide (D₂O) Tracer Precursors Cellular Precursors (e.g., Acetyl-CoA, NADPH) D2O->Precursors Deuterium Incorporation Biosynthesis Cholesterol Biosynthesis Enzymatic Reactions Precursors->Biosynthesis Lanosterol Lanosterol Biosynthesis->Lanosterol Labeling TMAS T-MAS Lanosterol->TMAS Labeling Dihydro_TMAS Dihydro T-MAS TMAS->Dihydro_TMAS Labeling Cholesterol Cholesterol Dihydro_TMAS->Cholesterol Labeling

Figure 2: Principle of stable isotope tracing in cholesterol biosynthesis using D₂O.

Quantitative Data from Metabolic Tracing Studies

The following tables summarize representative data on the biosynthesis rates of key sterol intermediates in different mouse tissues, as determined by D₂O labeling and LC-MS/MS analysis. This data highlights the tissue-specific preferences for the Bloch versus the modified Kandutsch-Russell pathway.

Table 1: Biosynthesis Rates of Sterol Intermediates in Mouse Tissues

Sterol IntermediateLiver (nmol/g/hr)Skin (nmol/g/hr)Brain (nmol/g/hr)
Lanosterol15.28.51.2
T-MAS10.16.80.9
Dihydro T-MAS 1.1 5.5 0.8
Desmosterol7.90.50.1
7-Dehydrocholesterol8.86.20.9
Cholesterol125151.5

Data adapted from Mitsche et al., eLife 2015;4:e07999.

Table 2: Proportional Flux Through Bloch vs. Modified Kandutsch-Russell (MK-R) Pathways

TissueBloch Pathway Flux (%)MK-R Pathway Flux (%)
Liver~50%~50%
Skin~10%~90%
Brain~15%~85%
Testes~97%~3%

Data derived from the relative synthesis rates of pathway-specific intermediates in Mitsche et al., eLife 2015;4:e07999.

Experimental Protocols

A typical metabolic tracing experiment to measure flux through the cholesterol biosynthesis pathway involves cell culture or animal models, stable isotope labeling, lipid extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow Start Start: Experimental Design CellCulture 1. Cell Culture or Animal Model Start->CellCulture Labeling 2. Stable Isotope Labeling (e.g., with D₂O) CellCulture->Labeling Harvest 3. Sample Harvest at Time Points Labeling->Harvest Extraction 4. Lipid Extraction (Bligh-Dyer Method) Harvest->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis DataProcessing 6. Data Processing and Isotopomer Analysis Analysis->DataProcessing End End: Flux Calculation DataProcessing->End

Figure 3: General experimental workflow for a metabolic tracing study of sterol biosynthesis.
Protocol 1: In Vitro D₂O Labeling of Cultured Cells

  • Cell Culture: Plate cells (e.g., HepG2 hepatocytes) in standard growth medium. Grow to approximately 60-70% confluency.

  • Labeling Medium Preparation: Prepare growth medium with 5% (v/v) D₂O.

  • Labeling: Replace the standard medium with the D₂O-containing medium.

  • Time Course Harvest: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells.

    • Place culture dishes on ice.

    • Aspirate the medium.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.

Protocol 2: Lipid Extraction (Modified Bligh-Dyer Method)
  • Internal Standards: To the cell suspension, add a known amount of deuterated sterol internal standards (e.g., this compound, Cholesterol-d7) for quantification.

  • Solvent Addition: Add 3.75 mL of chloroform:methanol (1:2, v/v) to the 1 mL cell suspension. Vortex thoroughly.

  • Phase Separation: Add 1.25 mL of chloroform and vortex. Add 1.25 mL of water and vortex. Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

Protocol 3: Sample Preparation and LC-MS/MS Analysis
  • Saponification (Optional, for total sterols): To hydrolyze steryl esters, resuspend the dried lipid extract in 1 M ethanolic KOH and incubate at 60°C for 1 hour. Re-extract the non-saponifiable lipids with hexane.

  • Reconstitution: Resuspend the final dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).

  • LC Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase A: Methanol with 5 mM ammonium acetate.

    • Mobile Phase B: 15% Water in methanol with 5 mM ammonium acetate.

    • Gradient: Run a gradient from a higher concentration of Mobile Phase B to Mobile Phase A to elute sterols based on their polarity.

  • MS/MS Detection:

    • Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each sterol and its deuterated internal standard, a specific precursor ion and product ion transition are monitored.

    • Isotopomer Analysis: Scan a range of m/z values for each sterol to detect the incorporation of deuterium atoms (M+1, M+2, M+3, etc.), which allows for the calculation of isotopic enrichment.

Data Analysis and Interpretation

The raw data from the LC-MS/MS is processed to determine the abundance of each sterol and the distribution of its isotopomers at each time point. The rate of synthesis (flux) can be calculated by modeling the rate of incorporation of deuterium into the sterol pool. This provides a quantitative measure of the activity of the biosynthetic pathway leading to that specific intermediate. By comparing the synthesis rates of intermediates specific to the Bloch pathway (e.g., desmosterol) and the MK-R pathway (e.g., Dihydro T-MAS, lathosterol), the relative flux through each branch can be determined.

Conclusion

Metabolic tracing studies using stable isotopes provide a dynamic and quantitative view of cholesterol biosynthesis. The measurement of Dihydro T-MAS is particularly valuable for assessing the flux through the modified Kandutsch-Russell pathway, a significant route for cholesterol production in several key tissues. The protocols and data presented in this guide offer a framework for researchers to design and execute experiments aimed at understanding the intricate regulation of sterol metabolism in health and disease. The use of deuterated standards like this compound is essential for the accurate quantification required for these sophisticated metabolic studies.

References

The Indispensable Role of Deuterated Sterols in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated sterols, stable isotope-labeled analogs of cholesterol and other sterols, have emerged as powerful and versatile tools across a spectrum of scientific disciplines. Their unique physicochemical properties, nearly identical to their non-deuterated counterparts but distinguishable by mass, make them invaluable for tracing metabolic pathways, quantifying endogenous sterols with high precision, and elucidating molecular structures and interactions. This in-depth technical guide explores the core applications of deuterated sterols in research, providing a comprehensive overview of their synthesis, analytical methodologies, and contributions to our understanding of lipid metabolism, disease pathogenesis, and drug development. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams of key pathways and workflows are presented to equip researchers with the practical knowledge to effectively leverage these critical research tools.

Introduction: The Power of a Heavy Isotope

Isotope labeling is a fundamental technique in biochemical and biomedical research, enabling the tracking of molecules through complex biological systems.[1] While radioactive isotopes have historically been used, stable isotopes, such as deuterium (²H), offer the significant advantage of being non-radioactive, making them safer for use in a wider range of applications, including human studies.[2] Deuterated sterols are sterol molecules where one or more hydrogen atoms have been replaced by deuterium.[1] This substitution results in an increase in molecular weight, which can be readily detected by mass spectrometry (MS), while minimally altering the molecule's chemical reactivity and biological behavior.[1] This subtle yet powerful modification has revolutionized the study of sterol biology.

The primary applications of deuterated sterols in research can be broadly categorized into three main areas:

  • Metabolic Tracers: Following the fate of deuterated sterols through metabolic pathways to understand biosynthesis, absorption, and turnover.

  • Internal Standards for Quantification: Serving as ideal internal standards for accurate and precise measurement of endogenous sterols by mass spectrometry.

  • Structural and Biophysical Probes: Aiding in the characterization of molecular structures and interactions, particularly in membrane biology and drug development.

This guide will delve into each of these applications, providing the necessary technical details for their successful implementation in a research setting.

Applications in Research

Tracing Sterol Metabolism and Biosynthesis

Deuterated sterols are instrumental in elucidating the intricate pathways of cholesterol and phytosterol metabolism. By introducing a labeled sterol into a biological system, researchers can track its conversion into various metabolites, providing direct insights into enzymatic reactions and metabolic fluxes.

One of the most powerful techniques involves the use of deuterated water (D₂O). When administered, deuterium from D₂O is incorporated into newly synthesized molecules, including cholesterol.[3] This allows for the measurement of fractional synthesis rates of lipids in vivo. This approach has been used to study lipogenesis and cholesterol synthesis in humans, providing valuable data on metabolic dynamics in both healthy and diseased states. Furthermore, in vivo D₂O labeling has been ingeniously applied to visualize tumors through deuterium magnetic resonance spectroscopic imaging (dMRSI) of newly synthesized cholesterol, highlighting the increased metabolic activity of cancer cells.

Deuterated precursors, such as deuterated lanosterol, are also used to study the later steps of cholesterol biosynthesis. The conversion of lanosterol to cholesterol involves a complex series of enzymatic reactions, and deuterated intermediates help to identify and characterize the enzymes and pathways involved.

Cholesterol_Biosynthesis_Pathway cluster_synthesis Cholesterol Biosynthesis cluster_labeling Deuterium Labeling Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate Isopentenyl-PP Isopentenyl-PP Squalene Squalene Lanosterol Lanosterol Intermediates Intermediates Cholesterol Cholesterol D2O D2O Deuterated_Lanosterol Deuterated_Lanosterol

The Gold Standard for Quantification: Deuterated Sterols as Internal Standards

Accurate quantification of sterols in biological samples is crucial for both basic research and clinical diagnostics. Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the preferred analytical method due to its high sensitivity and specificity. However, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors.

Deuterated sterols serve as the "gold standard" internal standards to correct for these variations. Being chemically identical to the analyte of interest, a deuterated sterol internal standard behaves identically during all analytical steps. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the endogenous analyte to the internal standard can be used to calculate the precise concentration of the analyte, regardless of sample loss or instrument variability. Commonly used deuterated internal standards include cholesterol-d7 and lathosterol-d7.

Internal_Standard_Workflow Biological_Sample Biological Sample (e.g., serum, tissue) Add_Deuterated_IS Add Known Amount of Deuterated Internal Standard (e.g., Cholesterol-d7) Biological_Sample->Add_Deuterated_IS Lipid_Extraction Lipid Extraction Add_Deuterated_IS->Lipid_Extraction Derivatization Derivatization (optional) Lipid_Extraction->Derivatization MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS) Derivatization->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Measure Analyte/IS Ratio Quantification Accurate Quantification of Endogenous Sterol Data_Analysis->Quantification

Applications in Drug Development and Structural Biology

The pharmaceutical industry increasingly utilizes deuterated compounds to improve the pharmacokinetic properties of drugs. Replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of drug metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to increased drug exposure, reduced dosing frequency, and potentially improved safety and efficacy. While this application is broader than just sterols, the principles are relevant to the development of drugs that target sterol metabolic pathways.

In structural biology, deuterated sterols are invaluable for techniques like neutron scattering and solid-state nuclear magnetic resonance (NMR) spectroscopy. These methods are used to study the structure and dynamics of biological membranes. By selectively deuterating cholesterol or other membrane components, researchers can use neutron scattering to "highlight" or "mask" specific parts of a lipid nanoparticle or membrane, providing detailed information about its organization. This has been particularly important in the development of lipid nanoparticles (LNPs) for mRNA vaccine delivery.

Experimental Protocols

General Protocol for Cholesterol Quantification in Serum using a Deuterated Internal Standard by LC-MS/MS

This protocol is a representative example adapted from methodologies described in the literature.

1. Internal Standard Preparation:

  • Prepare a stock solution of deuterated cholesterol (e.g., cholesterol-d7) in a suitable organic solvent (e.g., ethanol or chloroform) at a concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.

2. Sample Preparation and Lipid Extraction:

  • To 100 µL of serum in a glass tube, add a known amount (e.g., 10 µL) of the deuterated cholesterol working solution.
  • Add 2 mL of a chloroform:methanol mixture (2:1, v/v) and vortex thoroughly.
  • Add 0.5 mL of deionized water and vortex again.
  • Centrifuge at 2000 x g for 10 minutes to separate the phases.
  • Carefully collect the lower organic phase containing the lipids into a clean glass tube.
  • Dry the extracted lipids under a gentle stream of nitrogen.

3. Saponification (Optional, for total cholesterol measurement):

  • To the dried lipid extract, add 1 mL of 1 M ethanolic potassium hydroxide.
  • Incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.
  • After cooling, add 1 mL of deionized water and 2 mL of hexane.
  • Vortex and centrifuge to separate the phases.
  • Collect the upper hexane phase containing the free cholesterol.
  • Dry the hexane extract under nitrogen.

4. Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., methanol/acetonitrile).
  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
  • Use a suitable C18 column for chromatographic separation.
  • Set the mass spectrometer to monitor the specific mass transitions for both endogenous cholesterol and the deuterated internal standard.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Determine the concentration of the endogenous cholesterol in the original sample using a calibration curve prepared with known amounts of cholesterol and a fixed amount of the internal standard.

In Vivo Labeling with Deuterated Water (D₂O) for Measuring Cholesterol Synthesis

This protocol provides a general framework for in vivo D₂O labeling studies in animal models, based on principles outlined in the literature.

1. D₂O Administration:

  • Provide animals with drinking water enriched with a known percentage of D₂O (e.g., 4-8%).
  • The duration of D₂O administration will depend on the specific research question and the turnover rate of the molecule of interest. For cholesterol synthesis, this can range from several hours to several days.

2. Sample Collection:

  • At predetermined time points, collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
  • Separate plasma by centrifugation.
  • Tissues of interest (e.g., liver) can also be collected at the end of the study.

3. Measurement of D₂O Enrichment in Body Water:

  • Determine the level of D₂O enrichment in plasma water using a suitable method, such as gas chromatography-mass spectrometry (GC-MS) after reaction with a derivatizing agent, or by direct measurement using a density meter.

4. Lipid Extraction and Analysis:

  • Extract lipids from plasma or tissue homogenates as described in Protocol 3.1.
  • Isolate the cholesterol fraction, for example, by thin-layer chromatography (TLC) or solid-phase extraction (SPE).
  • Analyze the isotopic enrichment of cholesterol by GC-MS or LC-MS.

5. Calculation of Fractional Synthesis Rate (FSR):

  • The FSR of cholesterol can be calculated using the precursor-product relationship, where the enrichment of deuterium in body water serves as the precursor enrichment and the enrichment in newly synthesized cholesterol is the product enrichment.
  • Various mathematical models can be applied to calculate the FSR, taking into account the time course of deuterium incorporation.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the use of deuterated sterols.

Table 1: Cholesterol Absorption Measured with Stable Isotopes

Study PopulationMethodMean Cholesterol Absorption (%)Range (%)Reference
MonkeysDeuterated Cholesterol & Sitostanol vs. Radioactive Isotopes6049-73
HumansDeuterated Cholesterol & SitostanolNot specifiedNot specified
HumansStable-isotope tracersNot specified, but showed dose-dependent reduction with phytosterol intakeNot specified

Table 2: Deuterium Incorporation into Sterols

Organism/SystemLabeling MethodDeuteration Level AchievedReference
Saccharomyces cerevisiaeBiosynthesis in D₂O79 ± 2% in squalene
Saccharomyces cerevisiaeBiosynthesis in D₂O81% in squalene
Saccharomyces cerevisiaeBiosynthesis in D₂O>300 mg/L yield of deuterated cholesterol
RatsD₂O in drinking water (7-10%)N=27 for cholesterol (max incorporation)

Table 3: Kinetic Isotope Effects and Metabolic Parameters

ParameterValueContextReference
Coefficient of Variation (Cholesterol Absorption)3.9% to 15.1% (stable isotopes)In monkeys
Coefficient of Variation (Cholesterol Absorption)1.9% to 13.6% (radioactive isotopes)In monkeys
Endogenous Synthesis Contribution (Plasma TG)8-10%In post-absorptive humans
Endogenous Synthesis Contribution (Plasma Free Cholesterol)3-5%In post-absorptive humans

Conclusion and Future Perspectives

Deuterated sterols are indispensable tools in modern biological and pharmaceutical research. Their application as metabolic tracers has profoundly advanced our understanding of sterol metabolism, while their role as internal standards has set the benchmark for quantitative accuracy in lipidomics. Furthermore, their use in structural biology and drug development continues to open new avenues for therapeutic intervention and the design of novel drug delivery systems.

As analytical technologies continue to improve in sensitivity and resolution, the applications of deuterated sterols are expected to expand further. The development of new synthetic methodologies will provide access to a wider range of specifically labeled sterols, enabling more sophisticated and targeted research questions to be addressed. The continued use of these powerful tools will undoubtedly lead to new discoveries in the complex world of sterol biology and contribute to the development of new diagnostics and therapies for a wide range of human diseases.

References

Dihydro T-MAS-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydro T-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol), a deuterated sterol primarily utilized in the study of cholesterol biosynthesis. Due to a lack of specific published experimental data for this compound, this document synthesizes established methodologies for the analysis of related sterol intermediates using stable isotope dilution mass spectrometry. The protocols and data presented herein are representative of common practices in the field and are intended to serve as a detailed framework for experimental design.

Introduction to this compound

This compound is the deuterium-labeled form of Dihydro Testis Meiosis-Activating Sterol (T-MAS), a known intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its chemical formula is C29H44D6O with a molecular weight of approximately 420.74 g/mol .[1] The six deuterium atoms on the C4 methyl groups make it an ideal internal standard for mass spectrometry-based quantification of the unlabeled Dihydro T-MAS and other related sterols.

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis.[2] These standards, being chemically identical to the analyte of interest, co-elute chromatographically and exhibit the same ionization efficiency in the mass spectrometer. This allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification.

Application in Metabolic Studies

This compound is primarily used as a tool for metabolic flux analysis and quantitative profiling of sterol intermediates in the cholesterol biosynthesis pathway. Specifically, it is employed in studies investigating the Kandutsch-Russell pathway.

The Kandutsch-Russell Pathway

The biosynthesis of cholesterol from lanosterol can proceed through two main branches: the Bloch pathway and the Kandutsch-Russell pathway. These pathways are distinguished by the timing of the reduction of the C24 double bond in the sterol side chain. In the Kandutsch-Russell pathway, this reduction occurs early in the synthetic sequence.[3][4] The study of flux through these pathways is critical for understanding lipid metabolism in various physiological and pathological states.

Below is a diagram illustrating the key steps of the Kandutsch-Russell pathway, where Dihydro T-MAS serves as an intermediate.

Kandutsch_Russell_Pathway Lanosterol Lanosterol DHCR24 DHCR24 Lanosterol->DHCR24 Reduction of C24 double bond Dihydro_Lanosterol Dihydrolanosterol Intermediates1 Multiple Steps (Demethylation) Dihydro_Lanosterol->Intermediates1 DHCR24->Dihydro_Lanosterol Dihydro_T_MAS Dihydro T-MAS Intermediates1->Dihydro_T_MAS Intermediates2 Multiple Steps Dihydro_T_MAS->Intermediates2 Lathosterol Lathosterol Intermediates2->Lathosterol DHCR7 DHCR7 Lathosterol->DHCR7 Dehydrocholesterol 7-Dehydrocholesterol DHCR7->Dehydrocholesterol Cholesterol Cholesterol Dehydrocholesterol->Cholesterol

A simplified diagram of the Kandutsch-Russell cholesterol biosynthesis pathway.

Experimental Protocols

The following is a representative experimental workflow for the quantification of sterol intermediates, including Dihydro T-MAS, from cultured cells using this compound as an internal standard. This protocol is a composite based on established methods for sterol analysis by LC-MS/MS.

Materials and Reagents
  • Cultured cells (e.g., hepatocytes, macrophages)

  • Phosphate-buffered saline (PBS)

  • Chloroform, Methanol, Toluene, Hexane, Isopropanol (HPLC grade)

  • Solid Phase Extraction (SPE) silica columns (100 mg)

  • This compound internal standard solution (e.g., 1 mg/mL in ethanol)

  • Mobile Phase A: Methanol with 5mM ammonium acetate

  • Mobile Phase B: 85% Methanol, 15% Water with 5mM ammonium acetate

  • Nitrogen gas supply

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Cell_Harvest 1. Cell Harvesting Lipid_Extraction 2. Lipid Extraction (Bligh-Dyer) Cell_Harvest->Lipid_Extraction Spike_IS 3. Spiking with This compound Lipid_Extraction->Spike_IS Drying1 4. Drying under N2 Spike_IS->Drying1 Reconstitution1 5. Reconstitution in Toluene Drying1->Reconstitution1 SPE 6. Solid Phase Extraction (Silica Column) Reconstitution1->SPE Elution 7. Elution of Sterols (30% Isopropanol in Hexane) SPE->Elution Drying2 8. Drying under N2 Elution->Drying2 Reconstitution2 9. Reconstitution in Mobile Phase Drying2->Reconstitution2 LC_MS_Analysis 10. LC-MS/MS Analysis Reconstitution2->LC_MS_Analysis Data_Processing 11. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Workflow for sterol analysis using an internal standard.
Detailed Methodologies

  • Cell Harvesting and Lipid Extraction:

    • Harvest approximately 5 x 10^6 to 1 x 10^7 cells in PBS.

    • Perform a lipid extraction using a modified Bligh-Dyer method by adding 6 mL of a 1:2 (v/v) chloroform:methanol solution.

    • At this stage, add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen gas at 37°C.

  • Sample Cleanup via Solid Phase Extraction (SPE):

    • Reconstitute the dried lipid extract in 1 mL of toluene.

    • Condition a 100 mg silica SPE column with 2 mL of hexane.

    • Apply the reconstituted sample to the column.

    • Wash the column with 1 mL of hexane to remove nonpolar lipids.

    • Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.

    • Dry the eluted fraction under nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in 200 µL of the initial mobile phase (e.g., 95% methanol).

    • Inject a 10 µL aliquot onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Perform a gradient elution with a flow rate of 0.25 mL/min. A representative gradient is as follows:

      • 0-2 min: 100% Mobile Phase B

      • 2-15 min: Linear gradient to 100% Mobile Phase A

      • 15-25 min: Hold at 100% Mobile Phase A

      • 25-30 min: Return to 100% Mobile Phase B for re-equilibration.

    • Couple the LC system to a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source operating in positive ion mode.

    • Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for Dihydro T-MAS and its deuterated standard would need to be optimized empirically.

Quantitative Data Presentation

The following tables represent hypothetical but realistic quantitative data obtained from an experiment analyzing the effect of a hypothetical compound on sterol biosynthesis in a cell culture model.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dihydro T-MAS[To be determined][To be determined][To be determined]
This compound [To be determined + 6][To be determined][To be determined]
Lathosterol387.4215.225
Desmosterol383.4365.420
Cholesterol369.4161.130

Note: MRM transitions for Dihydro T-MAS and its d6 variant must be determined experimentally by infusing the pure compounds into the mass spectrometer.

Table 2: Quantification of Sterol Intermediates in Response to Treatment

Sterol IntermediateControl (ng/mg protein)Treated (ng/mg protein)p-value
Dihydro T-MAS15.2 ± 2.145.8 ± 5.3<0.001
Lathosterol28.4 ± 3.512.1 ± 1.9<0.01
Desmosterol5.1 ± 0.84.9 ± 0.7>0.05
Cholesterol1250.6 ± 150.21198.4 ± 135.7>0.05

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined by a Student's t-test.

Conclusion

References

Introduction: Unraveling the Dynamics of Sterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Understanding Sterol Metabolism with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Sterols are a class of lipids essential for a multitude of biological functions, ranging from maintaining the structural integrity of cell membranes to serving as precursors for hormones and bile acids.[1][2] Cholesterol, the most well-known sterol, plays a central role in cellular physiology, and its dysregulation is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[3][4][5] Understanding the intricate network of metabolic pathways that govern the synthesis, transport, and catabolism of sterols is therefore of paramount importance for both basic research and the development of novel therapeutic strategies.

Traditional methods for studying metabolism often provide a static snapshot of metabolite concentrations at a single point in time. However, to gain a true understanding of the complex interplay of metabolic processes, it is crucial to investigate the dynamics of these pathways – the rates of synthesis, conversion, and degradation of molecules. Stable isotope labeling has emerged as a powerful and safe technique to probe these dynamics in vivo and in vitro, providing invaluable insights into the flux through metabolic pathways. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies, including in children and pregnant women.

This technical guide provides a comprehensive overview of the application of stable isotope labeling for the study of sterol metabolism. It is designed for researchers, scientists, and drug development professionals seeking to employ these powerful techniques to unravel the complexities of sterol biology. We will delve into the core principles of stable isotope tracing, detail experimental protocols, discuss analytical methodologies, and showcase the application of these techniques in advancing our understanding of health and disease.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the introduction of molecules enriched with a heavy, non-radioactive isotope (e.g., deuterium or ²H, carbon-13 or ¹³C) into a biological system. These "labeled" precursors are then utilized by the cell's metabolic machinery and incorporated into newly synthesized molecules. Because stable isotopes have a greater mass than their naturally abundant counterparts, the labeled products can be distinguished from the unlabeled "endogenous" pool using mass spectrometry. By tracking the incorporation of the stable isotope over time, researchers can quantify the rate of synthesis and turnover of the molecule of interest.

Key Metabolic Pathways in Sterol Metabolism

A thorough understanding of the key metabolic pathways is essential for designing and interpreting stable isotope tracing experiments. The following sections provide an overview of the major pathways in sterol metabolism.

Cholesterol Biosynthesis

Cholesterol can be obtained from the diet or synthesized de novo in the body, primarily in the liver. The de novo synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP GeranylPP Geranyl-PP IsopentenylPP->GeranylPP FarnesylPP Farnesyl-PP GeranylPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol SevenDHC 7-Dehydrocholesterol Lanosterol->SevenDHC Cholesterol Cholesterol SevenDHC->Cholesterol Bile_Acid_Synthesis cluster_classical Classical Pathway cluster_alternative Alternative Pathway Cholesterol Cholesterol SevenAlphaHydroxycholesterol 7α-hydroxycholesterol Cholesterol->SevenAlphaHydroxycholesterol TwentySevenHydroxycholesterol 27-hydroxycholesterol Cholesterol->TwentySevenHydroxycholesterol CholicAcid Cholic Acid (CA) SevenAlphaHydroxycholesterol->CholicAcid ChenodeoxycholicAcid Chenodeoxycholic Acid (CDCA) SevenAlphaHydroxycholesterol->ChenodeoxycholicAcid TwentySevenHydroxycholesterol->ChenodeoxycholicAcid Experimental_Workflow ExperimentalDesign Experimental Design (e.g., in vivo, in vitro) TracerAdmin Tracer Administration (e.g., D2O in drinking water, 13C-acetate infusion) ExperimentalDesign->TracerAdmin SampleCollection Sample Collection (e.g., plasma, tissues, cells) TracerAdmin->SampleCollection LipidExtraction Lipid Extraction SampleCollection->LipidExtraction Derivatization Derivatization (for GC-MS) LipidExtraction->Derivatization MSAnalysis Mass Spectrometry Analysis (GC-MS or LC-MS) LipidExtraction->MSAnalysis for LC-MS Derivatization->MSAnalysis DataAnalysis Data Analysis (Isotopic enrichment, FSR) MSAnalysis->DataAnalysis

References

Methodological & Application

Application Note: Quantitative Analysis of Dihydrotestosterone in Serum Using Dihydro T-MAS-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of steroid hormones is critical in numerous fields, including endocrinology, clinical chemistry, and pharmaceutical development. Dihydrotestosterone (DHT), a potent androgen derived from testosterone, plays a crucial role in various physiological and pathological processes.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its superior specificity and sensitivity compared to traditional immunoassays.[2]

A key principle for achieving high accuracy and precision in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as stable isotope dilution analysis (SIDA).[3] A SIL-IS, such as Dihydro T-MAS-d6 (a deuterated form of dihydrotestosterone), is chemically identical to the analyte but has a higher mass. It is added to samples at a known concentration at the beginning of the sample preparation process. By compensating for variations in sample extraction, matrix effects, and instrument response, the SIL-IS allows for highly reliable quantification.[3] This application note details a robust LC-MS/MS method for the quantification of dihydrotestosterone in human serum using a deuterated internal standard.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample 1. Serum Sample (200 µL) Spike 2. Spike with this compound (IS) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., with MTBE) Spike->Extract Dry 4. Evaporate to Dryness Extract->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data 7. Data Processing LCMS->Data Quant 8. Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quant

Caption: Experimental workflow for DHT quantification.

Detailed Protocols

Materials and Reagents
  • Analytes and Standard: Dihydrotestosterone (DHT) certified reference standard, this compound or a suitable equivalent (e.g., DHT-d3) as an internal standard (IS).

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE).

  • Reagents: Formic acid, ammonium formate.

  • Matrix: Double charcoal-stripped human serum for calibrators and quality control (QC) samples.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of DHT and the internal standard (e.g., DHT-d3) in methanol at a concentration of 1 mg/mL. Store at -70°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in methanol or a suitable solvent mixture.

  • Calibration Standards and QCs: Prepare calibration standards and quality control samples by spiking appropriate amounts of the DHT working solution into double charcoal-stripped serum. A typical calibration range is 0.05 to 50 ng/mL.

  • Sample Pre-treatment:

    • Aliquot 200 µL of serum samples, calibrators, or QCs into clean microcentrifuge tubes.

    • Add a precise volume of the internal standard working solution (e.g., 25 µL) to each tube.

    • Vortex briefly to mix.

Analyte Extraction (Liquid-Liquid Extraction)
  • Add 2 mL of MTBE to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at approximately 4000 g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new set of clean tubes.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as 70:30 (v/v) water:acetonitrile with 0.1% formic acid. Vortex to ensure the residue is fully dissolved.

LC-MS/MS Instrumentation and Conditions

  • LC System: An ultra-high performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 or similar column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Example LC-MS/MS Parameters

Parameter Setting
LC Conditions
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 10 - 15 µL
Gradient Start at 50% B, ramp to 95% B over 3-5 min, hold, re-equilibrate
MS/MS Conditions
Ion Source ESI Positive Mode
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C

| MRM Transitions | See Table 2 |

Data Presentation and Performance

The method is validated by assessing its linearity, accuracy, precision, and lower limit of quantitation (LLOQ). Data is acquired by monitoring specific precursor-to-product ion transitions for both the analyte (DHT) and the internal standard.

Table 2: Example MRM Transitions for DHT and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
DHT (Quantifier) 291.2 255.2 100 15
DHT (Qualifier) 291.2 97.1 100 30

| DHT-d3 (IS) | 294.2 | 258.2 | 100 | 15 |

Note: Specific m/z values and collision energies should be optimized for the instrument in use.

Table 3: Representative Method Validation Data

Parameter Result
Calibration Range 0.05 - 50.0 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.02 - 0.05 ng/mL
Inter-batch Accuracy (%RE) Within ±15%
Inter-batch Precision (%CV) < 15%

| Mean Extraction Recovery | 91% (83 – 107%) |

This data is representative and compiled from typical validated methods for androgen analysis.

Scientific Context: Androgen Signaling Pathway

DHT is the most potent natural androgen and exerts its effects by binding to the androgen receptor (AR). Understanding this pathway is crucial for interpreting the significance of DHT measurements in research and drug development.

G cluster_cyto Cytoplasm cluster_nuc Nucleus T Testosterone SRD5A 5α-reductase T->SRD5A Conversion DHT Dihydrotestosterone (DHT) SRD5A->DHT AR_HSP Androgen Receptor (AR) - HSP Complex DHT->AR_HSP Binding & HSP Dissociation AR_DHT AR-DHT Complex AR_HSP->AR_DHT AR_Dimer AR Dimerization AR_DHT->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE DNA Binding Transcription Target Gene Transcription ARE->Transcription Regulation

Caption: Simplified classical androgen signaling pathway.

The use of a stable isotope-labeled internal standard like this compound is fundamental to the development of a robust, accurate, and precise LC-MS/MS method for the quantification of dihydrotestosterone. The protocol described herein, involving liquid-liquid extraction and UPLC-MS/MS analysis, provides the high level of specificity and sensitivity required for demanding research and clinical applications. This approach overcomes the limitations of older methods and provides reliable data for understanding androgen physiology and pathology.

References

Application Note & Protocol: Lipid Extraction for Sterol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the extraction of sterols from various biological matrices for subsequent analysis by mass spectrometry. It details established protocols, compares their efficacies, and outlines essential downstream processing steps.

Introduction

Sterols are a critical class of lipids that play vital roles in cellular structure, signaling, and metabolism[1]. Accurate quantification of sterols is essential for understanding disease pathology and for the development of novel therapeutics. The analysis of sterols presents unique challenges due to their structural diversity, wide range of concentrations, and their existence in both free and esterified forms within complex biological samples[1]. The extraction process is, therefore, a critical step that dictates the accuracy and reliability of mass spectrometry results. This note details and compares the most effective and widely used lipid extraction protocols for sterol analysis.

Overview of Lipid Extraction Methods

The choice of extraction method depends on the sample matrix, the specific sterols of interest, and the downstream analytical platform. The most common methods are based on liquid-liquid extraction (LLE) principles, utilizing solvent systems to partition lipids away from other cellular components.

  • Folch Method: This classic method uses a chloroform/methanol (2:1, v/v) mixture to exhaustively extract lipids from tissues.[2][3] It is highly effective for a broad range of lipid classes.[1] A variation using dichloromethane instead of chloroform has been developed to address health and safety concerns associated with chlorinated solvents.

  • Bligh & Dyer Method: A modification of the Folch method, this protocol uses a lower ratio of chloroform/methanol (1:2, v/v) initially, creating a single-phase system with the aqueous sample for efficient lipid solubilization. Subsequent addition of chloroform and water induces phase separation, partitioning the lipids into the lower organic phase. This method is well-suited for samples with high water content.

  • Methyl-tert-butyl ether (MTBE) Method: This more recent method offers a safer and faster alternative to protocols using chloroform. Lipids are extracted into a one-phase system of MTBE and methanol. The addition of water then prompts phase separation. A key advantage is that the lower-density, lipid-rich MTBE phase forms the upper layer, simplifying its collection and reducing the risk of contamination from the aqueous phase.

Data Presentation: Method Comparison

The selection of an appropriate extraction method is crucial for obtaining accurate and reproducible results. The following tables summarize the characteristics and performance of the primary methods.

Table 1: Comparison of Key Lipid Extraction Methods for Sterol Analysis

FeatureFolch MethodBligh & Dyer MethodMTBE Method
Solvent System Chloroform / Methanol (2:1, v/v)Chloroform / Methanol / WaterMethyl-tert-butyl ether / Methanol / Water
Primary Advantage High extraction efficiency for a broad range of lipids.Effective for samples with high water content; forms a single phase initially for thorough extraction.Increased safety (avoids chloroform); the lipid-containing organic phase is the upper layer, simplifying collection.
Primary Disadvantage Use of toxic chloroform; dense lower phase can be difficult to collect without contamination.Also uses chloroform; requires precise solvent ratios for proper phase separation.MTBE is highly volatile, which can be a concern for reproducibility.
Throughput ModerateModerateHigh; well-suited for automation.

Table 2: Reported Extraction Efficiency for Sterols

MethodAnalyte(s)MatrixReported Recovery / EfficiencyReference
Modified Bligh & Dyer with SPE 62 sterols, oxysterols, and secosteroidsHuman Plasma85% - 110%
SPE with C18 adsorbent Cholesterol and plant sterolsEdible Oils101% - 103%
SPE with Silica Sterol Oxidation ProductsRapeseed Oil88% - 96%

Experimental Workflow & Signaling Pathways

The overall process from sample collection to data analysis involves several key stages. The specific extraction protocol chosen is a critical component of this workflow.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Sample Cleanup & Derivatization cluster_3 Analysis Sample Biological Sample (Cells, Plasma, Tissue) Homogenization Homogenization/ Cell Lysis Sample->Homogenization Extraction Liquid-Liquid Extraction (Folch, Bligh & Dyer, or MTBE) Homogenization->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation OrganicPhase Collect Organic Phase PhaseSeparation->OrganicPhase Hydrolysis Saponification (Optional) Release of Esterified Sterols OrganicPhase->Hydrolysis SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization MS LC-MS or GC-MS Analysis Derivatization->MS Data Data Processing & Quantification MS->Data

Caption: General workflow for sterol analysis.

Detailed Experimental Protocols

Protocol 1: Modified Folch Method

This protocol is adapted for general tissue extraction.

G Start Start: Homogenized Tissue AddSolvent Add Chloroform:Methanol (2:1, v/v) (20x tissue volume) Start->AddSolvent Agitate Agitate for 15-20 min AddSolvent->Agitate Separate Centrifuge or Filter to recover liquid phase Agitate->Separate Wash Add 0.2 volumes of 0.9% NaCl solution and Vortex Separate->Wash Centrifuge Centrifuge at low speed (~2000 rpm) Wash->Centrifuge Collect Collect lower organic phase Centrifuge->Collect Dry Evaporate solvent under N2 stream Collect->Dry End End: Dried Lipid Extract Dry->End

Caption: Workflow for the Folch extraction method.

Methodology:

  • Homogenize the tissue sample (e.g., 1 g) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample (e.g., 20 mL).

  • Agitate the mixture for 15-20 minutes at room temperature using an orbital shaker.

  • Centrifuge the homogenate to pellet solid material and recover the liquid supernatant.

  • To the collected liquid, add 0.2 volumes of a wash solution (e.g., 0.9% NaCl). For 20 mL of solvent, add 4 mL of wash solution.

  • Vortex the mixture briefly and centrifuge at a low speed (approx. 2000 rpm) to induce phase separation.

  • Carefully remove the upper aqueous phase by aspiration.

  • Collect the lower chloroform phase, which contains the purified lipids.

  • Dry the organic phase under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until analysis.

Protocol 2: Modified Bligh & Dyer Method

This protocol is optimized for cultured cells.

G Start Start: Cell Suspension in DPBS AddSolvent1 Add Chloroform:Methanol (1:2, v/v) Start->AddSolvent1 AddStandards Add Internal/Surrogate Standards AddSolvent1->AddStandards Vortex1 Vortex to mix (monophasic solution) AddStandards->Vortex1 AddSolvent2 Add Chloroform and DPBS (1:1) Vortex1->AddSolvent2 Vortex2 Vortex well to induce phase separation AddSolvent2->Vortex2 Centrifuge Centrifuge (~2400 rpm, 5 min) Vortex2->Centrifuge Collect Collect lower organic phase Centrifuge->Collect Dry Evaporate solvent under N2 stream Collect->Dry End End: Dried Lipid Extract Dry->End

Caption: Workflow for the Bligh & Dyer extraction method.

Methodology:

  • Harvest cultured cells and suspend them in DPBS (e.g., 1.6 mL).

  • Add 6 mL of a 1:2 (v/v) chloroform:methanol mixture to the cell suspension. At this stage, add deuterated or other internal standards for quantification.

  • Vortex the mixture thoroughly. It should form a single phase.

  • Add 2 mL of chloroform and 2 mL of DPBS to the mixture.

  • Vortex again to ensure thorough mixing.

  • Centrifuge the sample at ~2400 rpm for 5-10 minutes to separate the phases.

  • Using a glass Pasteur pipette, carefully transfer the lower organic (chloroform) phase to a new glass vial, taking care not to disturb the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen, with mild heating (37°C).

Protocol 3: Methyl-tert-butyl ether (MTBE) Method

This protocol is suitable for high-throughput lipidomics from plasma or cell samples.

G Start Start: 200 µL Sample (e.g., Plasma) AddMethanol Add 1.5 mL Methanol and Vortex Start->AddMethanol AddMTBE Add 5 mL MTBE AddMethanol->AddMTBE Shake Shake for 1 hour at room temperature AddMTBE->Shake AddWater Induce phase separation with 1.25 mL water Shake->AddWater Incubate Incubate 10 min at room temperature AddWater->Incubate Centrifuge Centrifuge at 1000 x g for 10 min Incubate->Centrifuge Collect Collect upper organic (MTBE) phase Centrifuge->Collect Dry Evaporate solvent under N2 stream Collect->Dry End End: Dried Lipid Extract Dry->End

References

Application Note: Chromatographic Separation and Quantification of Dihydro T-MAS-d6 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydro T-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol) is a deuterated analog of Dihydro T-MAS, a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other related sterols in complex biological matrices. This application note details a robust and sensitive method for the chromatographic separation and quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method

A reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity required for the analysis of this compound in plasma. A C18 core-shell column is employed for the chromatographic separation, offering high resolution and efficiency.[2][3]

Chromatographic Conditions:

ParameterValue
Column C18 Core-Shell (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Isopropanol (1:1, v/v)
Gradient 70% to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 70% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Autosampler Temp 4 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 421.7
Product Ion (m/z) 403.7
Collision Energy 15 eV
Dwell Time 100 ms

Sample Preparation

A solid-phase extraction (SPE) protocol is utilized for the extraction of this compound from human plasma.[2][3] This procedure effectively removes proteins and other interfering substances.

  • Protein Precipitation: To 200 µL of human plasma, add 600 µL of ice-cold methanol containing the internal standard (e.g., a different deuterated sterol). Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 40% methanol in water.

    • Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.

Quantitative Data

The following table summarizes the expected quantitative performance of the method. Retention time is an estimate and should be confirmed experimentally.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ)
This compound~8.5421.7403.71 ng/mL

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis s1 Plasma Sample (200 µL) s2 Add Methanol with Internal Standard s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Solid-Phase Extraction (SPE) s3->s4 s5 Evaporate & Reconstitute s4->s5 a1 HPLC Separation (C18 Column) s5->a1 a2 Mass Spectrometry (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Quantification d1->d2

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway Context

Dihydro T-MAS is an intermediate in the Kandutsch-Russell pathway, which is one of the two main branches of cholesterol biosynthesis that diverge after the formation of lanosterol. This pathway is crucial for the endogenous production of cholesterol.

G Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS T_MAS T-MAS FF_MAS->T_MAS Dihydro_T_MAS Dihydro T-MAS T_MAS->Dihydro_T_MAS Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Dehydrocholesterol_7 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol_7 Cholesterol Cholesterol Dehydrocholesterol_7->Cholesterol

Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.

References

Application Note: A Comparative Analysis of APCI and ESI for the Detection of Dihydro T-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed comparison of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the quantitative analysis of Dihydro T-MAS-d6, a deuterated derivative of a testis meiosis-activating sterol. The choice of ionization source is critical for achieving optimal sensitivity and specificity in liquid chromatography-mass spectrometry (LC-MS) based assays. This document outlines the fundamental principles of both ionization techniques, presents a comparative analysis of their performance for steroid analysis, and offers detailed experimental protocols for the detection of this compound.

Introduction

This compound is a deuterated sterol, and its accurate quantification is essential in various research and drug development applications. Mass spectrometry coupled with liquid chromatography is the preferred analytical technique for such compounds. The ionization source plays a pivotal role in the overall performance of the LC-MS method. ESI and APCI are the two most common atmospheric pressure ionization techniques, each with distinct advantages and disadvantages depending on the analyte's physicochemical properties.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[1][2] It generates charged droplets from a liquid sample, and as the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[1] For steroids, which often lack easily ionizable functional groups, ESI can be challenging, but the formation of adducts with mobile phase components can enhance ionization efficiency.[3]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is ideal for less polar and more volatile compounds that are not efficiently ionized by ESI. In APCI, the sample is vaporized in a heated nebulizer, and ionization occurs in the gas phase through reactions with reagent ions generated from the solvent vapor via a corona discharge.

The selection between ESI and APCI for steroid analysis is not always straightforward and depends on the specific steroid's structure and the desired analytical outcome.

Comparative Analysis: APCI vs. ESI for Steroid Detection

Several studies have compared APCI and ESI for the analysis of steroids, with the general consensus being that both methods are suitable, but ESI often provides superior sensitivity, particularly when coupled with tandem mass spectrometry (MS/MS).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Best for polar to moderately polar compounds.Best for non-polar to moderately polar, volatile compounds.
Ionization Mechanism Ionization from liquid droplets.Gas-phase chemical ionization.
Sensitivity for Steroids Generally higher, especially with MS/MS. Can be enhanced by adduct formation.Can be effective, but may be less sensitive than ESI for some steroids.
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.Generally less susceptible to matrix effects.
Fragmentation Softer ionization, typically produces intact molecular ions ([M+H]+, [M+Na]+, etc.).Can cause in-source fragmentation, especially for thermally labile compounds. For deuterated steroids, there is a risk of deuterium loss.
Flow Rate Compatibility Optimal at lower flow rates.Compatible with higher flow rates.

For this compound, a non-polar sterol, APCI would theoretically be a suitable choice due to its effectiveness with less polar compounds. However, a significant concern with APCI for deuterated compounds is the potential for fragmentation and loss of deuterium atoms, which can compromise quantitative accuracy. ESI, while potentially requiring optimization of mobile phase additives to promote adduct formation, is a softer ionization technique and less likely to induce such fragmentation. Therefore, for quantitative analysis of this compound, ESI is often the preferred starting point to ensure the integrity of the deuterated label.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound using LC-ESI-MS/MS. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

Sample Preparation

A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended for isolating steroids from biological matrices.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.

  • Add 5 mL of a mixture of ethyl acetate and hexane (e.g., 9:1, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

The following are suggested starting parameters for a triple quadrupole mass spectrometer.

ParameterESI SettingAPCI Setting
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV4.0 kV
Source Temperature 120°C350°C
Desolvation Temperature 350°C450°C
Desolvation Gas Flow 800 L/hr600 L/hr
Cone Gas Flow 50 L/hrN/A
Corona Current N/A5 µA
Collision Gas ArgonArgon

Multiple Reaction Monitoring (MRM) Transitions: The specific MRM transitions for this compound would need to be determined by infusing a standard solution of the analyte and its non-deuterated counterpart to identify the precursor ion and the most abundant and stable product ions. For a deuterated steroid, the precursor ion would likely be the [M+H]+ or a sodium adduct [M+Na]+.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Ionization Source Comparison Logic

ionization_choice cluster_properties Analyte Properties cluster_decision Ionization Choice Analyte This compound (Deuterated Sterol) Polarity Low Polarity Analyte->Polarity Volatility Moderate Volatility Analyte->Volatility Thermal_Stability Thermally Stable Analyte->Thermal_Stability Deuterated Deuterated Analyte->Deuterated APCI APCI (Atmospheric Pressure Chemical Ionization) - Good for non-polar compounds - Risk of Deuterium Loss Polarity->APCI Favors Thermal_Stability->APCI ESI ESI (Electrospray Ionization) - Softer Ionization - Preserves Deuterium Label - May require adduct formation Deuterated->ESI Favors

Caption: Decision logic for selecting an ionization source.

Conclusion

The choice between APCI and ESI for the detection of this compound requires careful consideration of the analytical goals. While APCI is generally well-suited for non-polar steroids, the risk of deuterium loss during the high-temperature vaporization and ionization process makes it a less favorable option for quantitative studies of deuterated compounds. ESI, being a softer ionization technique, is more likely to preserve the integrity of the isotopic label, thereby ensuring more accurate and reliable quantification. It is recommended to start method development with ESI, optimizing for the formation of protonated or adducted molecular ions. For comprehensive characterization, comparison of results from both ionization sources may be beneficial.

References

Application Note: Dihydro T-MAS-d6 for Targeted Sterol Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, precise and accurate quantification of lipid species is crucial for understanding their roles in health and disease. Targeted lipidomics, which focuses on the measurement of a specific group of lipids, relies heavily on the use of stable isotope-labeled internal standards to ensure data accuracy and reproducibility. Dihydro T-MAS-d6 is a deuterated analog of Dihydro Testis Meiosis-Activating Sterol, a key intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. Its structural similarity and mass difference make it an ideal internal standard for the quantification of T-MAS and other related sterols in complex biological matrices by mass spectrometry.

This application note provides a detailed protocol for a targeted lipidomics workflow using this compound as an internal standard. It includes procedures for sample preparation, LC-MS/MS analysis, and data processing, along with expected quantitative performance data.

Quantitative Performance Data

The use of deuterated internal standards like this compound significantly improves the accuracy and precision of sterol quantification. Below is a summary of typical performance data that can be expected from a validated targeted lipidomics assay for sterols.

ParameterExpected PerformanceReference
Recovery 88% - 110%[1][2]
**Linearity (R²) **> 0.99[3]
Limit of Detection (LOD) < 1 pg on-column[2]
Limit of Quantification (LOQ) 1 - 10 ng/mL[4]
Inter-assay Precision (%CV) < 15%
Intra-assay Precision (%CV) < 10%

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is a modified version of the methyl-tert-butyl ether (MTBE) extraction method, suitable for a variety of biological samples such as plasma, serum, cells, or tissues.

Materials:

  • Biological sample (e.g., 50 µL plasma, 1x10^6 cells, 20 mg tissue)

  • This compound internal standard solution (1 µg/mL in methanol)

  • Methanol (HPLC grade)

  • MTBE (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a clean glass tube, add the biological sample.

  • Add 20 µL of the this compound internal standard solution.

  • Add 225 µL of cold methanol.

  • Vortex for 30 seconds to mix thoroughly.

  • Add 750 µL of MTBE.

  • Vortex for 1 minute.

  • Incubate on an orbital shaker at 4°C for 15 minutes.

  • Add 188 µL of water to induce phase separation.

  • Vortex for 20 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase into a new clean tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Saponification (Optional, for analysis of total sterols)

Saponification is performed to hydrolyze sterol esters to their free sterol form.

Materials:

  • Dried lipid extract

  • 1 M KOH in 90% ethanol

  • Hexane

  • Water

Procedure:

  • To the dried lipid extract, add 1 mL of 1 M KOH in 90% ethanol.

  • Vortex to dissolve the extract.

  • Incubate at 60°C for 1 hour.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper hexane layer containing the free sterols.

  • Repeat the hexane extraction (steps 5-8) and combine the hexane layers.

  • Dry the combined hexane extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

Mass Spectrometry Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dihydro T-MAS (Analyte): Precursor ion [M+H]+ → Product ion (specific fragment)

    • This compound (Internal Standard): Precursor ion [M+H]+ → Product ion (corresponding specific fragment)

    • Note: Specific MRM transitions need to be optimized for the instrument used.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Visualizations

Kandutsch-Russell (K-R) Signaling Pathway

Kandutsch-Russell Pathway cluster_KR Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Dihydro_T_MAS Dihydro T-MAS Dihydrolanosterol->Dihydro_T_MAS CYP51A1 _7_dehydrodesmosterol 7-Dehydrodesmosterol Dihydro_T_MAS->_7_dehydrodesmosterol TM7SF2 Lathosterol Lathosterol _7_dehydrodesmosterol->Lathosterol SC5D _7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->_7_Dehydrocholesterol DHCR7 Cholesterol Cholesterol _7_Dehydrocholesterol->Cholesterol DHCR7

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.

Targeted Lipidomics Experimental Workflow

Targeted Lipidomics Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Saponification Saponification (Optional) Extraction->Saponification LCMS LC-MS/MS Analysis (Targeted MRM) Extraction->LCMS Direct Analysis Saponification->LCMS Data Data Processing (Quantification) LCMS->Data Result Quantitative Results (Sterol Concentrations) Data->Result

Caption: A typical experimental workflow for targeted sterol analysis.

References

Application Notes & Protocols: Tracking Cholesterol Biosynthesis with Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a vital lipid involved in maintaining cell membrane integrity and serving as a precursor for steroid hormones and bile acids.[1] The dynamic regulation of its biosynthesis is crucial for cellular and systemic homeostasis. Dysregulation of cholesterol metabolism is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] Consequently, accurately measuring the rate of de novo cholesterol synthesis is critical for both basic research and the development of therapeutic agents.

Stable isotope tracers offer a powerful and safe method to dynamically track the flow of precursors into the cholesterol biosynthesis pathway.[2] By introducing molecules labeled with heavy isotopes (e.g., ¹³C or ²H), researchers can quantify the rate at which new cholesterol is synthesized over time.[2][3] This is achieved by measuring the incorporation of the isotopic label into the final cholesterol product using mass spectrometry.

This document provides a detailed overview and protocols for tracking cholesterol biosynthesis using isotopic tracers in both in vitro (cultured cells) and in vivo (animal models) settings.

Overview of Isotopic Tracers

The choice of tracer is dependent on the biological system and the specific metabolic questions being addressed.

  • ¹³C-Acetate/¹³C-Glucose: Acetate is the primary building block for cholesterol. Using ¹³C-labeled acetate or glucose (which is converted to acetyl-CoA) allows for direct tracing of the carbon backbone assembly into cholesterol. This method is particularly well-suited for in vitro studies with cultured cells.

  • Deuterium Oxide (²H₂O or D₂O): Heavy water is an ideal tracer for in vivo studies. Deuterium from ²H₂O is incorporated into cholesterol primarily via NADPH during reductive synthesis steps. The advantages of ²H₂O include its non-toxic nature, ease of administration (e.g., in drinking water), rapid equilibration with the body's water pool, and the provision of a stable, homogenous precursor enrichment for an extended period.

Experimental Workflow

The general procedure for a tracer experiment involves the introduction of the isotopic label, a period of incorporation, sample collection, lipid extraction, and analysis by mass spectrometry to determine the isotopic enrichment of cholesterol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer Select Isotopic Tracer (e.g., ²H₂O, ¹³C-Acetate) Administer Administer Tracer Tracer->Administer System Prepare System (Cell Culture or Animal Model) System->Administer Incubate Incubation / Labeling Period Administer->Incubate Collect Collect Samples (Cells, Tissues, Plasma) Incubate->Collect Extract Lipid Extraction & Saponification Collect->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analyze Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Derivatize->Analyze Calculate Calculate Isotopic Enrichment & Fractional Synthesis Rate (FSR) Analyze->Calculate

General workflow for isotopic tracer studies of cholesterol biosynthesis.

Regulatory Pathway: SREBP-2

De novo cholesterol synthesis is tightly regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). When cellular cholesterol levels are low, the SREBP-2-SCAP complex moves from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, SREBP-2 is proteolytically cleaved, releasing its active N-terminal domain. This active fragment translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating the expression of enzymes essential for cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-2-SCAP-Insig Complex COPII COPII Vesicle Cholesterol_High High Sterol Levels Cholesterol_High->SREBP_SCAP Retention in ER Cholesterol_Low Low Sterol Levels Cholesterol_Low->COPII Transport to Golgi Cleavage Proteolytic Cleavage COPII->Cleavage Fusion S1P S1P Protease S2P S2P Protease nSREBP Active SREBP-2 (nSREBP) Cleavage->nSREBP Release of active domain SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to Genes Target Gene Transcription (HMGCR, LDLR, etc.) SRE->Genes Activates

Simplified SREBP-2 signaling pathway for cholesterol homeostasis.

Experimental Protocols

Protocol 1: In Vitro Cholesterol Synthesis in Cultured Cells using ¹³C-Tracers

This protocol is adapted for tracking cholesterol biosynthesis in cultured cells, such as hepatocellular carcinoma (HCC) cells.

Materials:

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics

  • ¹³C-labeled tracer (e.g., U-¹³C-Glucose or 1,2-¹³C₂-Acetate)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Folch solution (Chloroform:Methanol, 2:1 v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Saponification reagent: 1N KOH in 80% ethanol

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Internal Standard: d6-Cholesterol or d7-Cholesterol

Procedure:

  • Cell Seeding: Seed 2 x 10⁶ cells per 10 cm culture dish and allow them to adhere overnight.

  • Tracer Incubation: Replace the standard medium with a medium containing the ¹³C tracer (e.g., 10 mM U-¹³C-Glucose). Incubate for a period sufficient for tracer incorporation, typically 24 to 72 hours.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Detach the cells using trypsin and neutralize with FBS-containing medium.

    • Centrifuge the cell suspension at 1,500 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with PBS.

    • The cell pellet can be stored at -80°C until lipid extraction.

  • Lipid Extraction:

    • Resuspend the cell pellet in 1 mL of PBS. Add the internal standard.

    • Add 5 mL of cold Folch solution to the cell suspension.

    • Homogenize the sample thoroughly (e.g., using a probe sonicator or tissue tearor) on ice.

    • Add 1 mL of 0.9% NaCl, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic (chloroform) layer containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Saponification and Derivatization (for GC-MS):

    • Add 1 mL of saponification reagent to the dried lipid extract and heat at 65°C for 1 hour to hydrolyze cholesteryl esters.

    • Cool the sample, acidify with ~25 µL of 6N HCl, and extract the non-saponifiable lipids (including free cholesterol) into hexane or chloroform.

    • Dry the extract under nitrogen.

    • Add 50 µL of BSTFA and 50 µL of pyridine or ethyl acetate. Heat at 70°C for 30 minutes to form cholesterol-TMS ethers.

  • GC-MS Analysis:

    • Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use selected ion monitoring (SIM) to monitor the ion clusters for both unlabeled (M+0) and labeled (M+n) cholesterol-TMS.

Protocol 2: In Vivo Cholesterol Synthesis in Animal Models using ²H₂O

This protocol describes the measurement of cholesterol synthesis in mice by monitoring the incorporation of deuterium from ²H₂O.

Materials:

  • Deuterium oxide (²H₂O, 99.8 atom %)

  • Sterile 0.9% NaCl solution

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Materials for lipid extraction, saponification, and derivatization as listed in Protocol 1.

Procedure:

  • Tracer Administration:

    • Provide an initial intraperitoneal (IP) priming dose of ²H₂O in saline to rapidly enrich the body water pool (e.g., a volume calculated to bring total body water to 4-5% enrichment).

    • Immediately following the priming dose, provide drinking water supplemented with 6-8% ²H₂O ad libitum.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital bleed) at baseline (before tracer administration) and at various time points post-administration (e.g., 1, 3, 7, and 14 days).

    • Separate plasma by centrifugation and store at -80°C.

    • At the end of the study, tissues (e.g., liver, brain) can be collected, snap-frozen in liquid nitrogen, and stored.

  • Analysis of Body Water Enrichment:

    • Determine the ²H enrichment in the body water (from a plasma sample) using a method like GC-MS after reaction with a ketone or by isotope ratio mass spectrometry (IRMS). This represents the precursor enrichment.

  • Analysis of Cholesterol Enrichment:

    • Extract total lipids from a known volume of plasma (e.g., 50-100 µL) or a weighed amount of tissue homogenate as described in Protocol 1.

    • Perform saponification and derivatization steps as detailed above.

    • Analyze the samples by GC-MS to determine the isotopic enrichment of newly synthesized cholesterol.

  • Calculation of Fractional Synthesis Rate (FSR):

    • The FSR of cholesterol is calculated using the precursor-product relationship. A simplified model is: FSR (% per day) = [Enrichment_cholesterol(t) / (Enrichment_bodywater × N)] / t × 100

    • Where:

      • Enrichment_cholesterol(t) is the isotopic enrichment of cholesterol at time t.

      • Enrichment_bodywater is the steady-state enrichment of body water.

      • N is the theoretical maximum number of deuterium atoms that can be incorporated into cholesterol (often estimated between 22 and 30).

      • t is the time of labeling in days.

Data Presentation

Quantitative results should be summarized in tables for clear comparison between different experimental groups.

Table 1: Example Data from an In Vitro Study

Cell LineTreatment¹³C-Cholesterol Enrichment (M+2, %)Fold Change vs. Control
HepG2Control (Vehicle)4.5 ± 0.31.0
HepG2Drug X (10 µM)1.2 ± 0.20.27
Huh7Control (Vehicle)6.1 ± 0.51.0
Huh7Drug X (10 µM)2.5 ± 0.40.41

Data are presented as mean ± SD. Enrichment reflects the percentage of the cholesterol pool that has incorporated two ¹³C atoms from ¹³C-acetate.

Table 2: Example Data from an In Vivo Study

GenotypeTissueBody Water ²H Enrichment (%)Cholesterol FSR (%/day)
Wild-TypePlasma4.2 ± 0.25.1 ± 0.6
Wild-TypeLiver4.2 ± 0.28.9 ± 1.1
KnockoutPlasma4.3 ± 0.310.3 ± 1.2
KnockoutLiver4.3 ± 0.318.5 ± 2.4

FSR (Fractional Synthesis Rate) indicates the percentage of the tissue cholesterol pool synthesized per day. Data are mean ± SD.

Troubleshooting and Considerations

  • Precursor Pool Dilution: In in vitro studies, the isotopic enrichment of the direct precursor, cytosolic acetyl-CoA, may be diluted by unlabeled sources. Using multiple tracers or advanced modeling can help address this.

  • Steady State: In vivo FSR calculations assume a metabolic steady state. Ensure animals have stable body weights and that the tracer enrichment in body water has reached a plateau.

  • Analytical Precision: High-resolution mass spectrometry (e.g., GC-IRMS or LC-MS/MS) can provide greater precision and sensitivity compared to standard GC-quadrupole-MS, which is crucial for detecting small changes in enrichment.

  • Derivatization Efficiency: Inconsistent derivatization can be a major source of variability in GC-MS analysis. Ensure reagents are fresh and reactions go to completion.

References

Application Notes and Protocols for Dihydro T-MAS-d6 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds, such as deuterium-labeled molecules, allows for the precise tracing of metabolic pathways. Dihydro T-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol) is a deuterated intermediate of the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. Its application in MFA enables researchers to specifically investigate the flux through this alternative route of cholesterol production, providing valuable insights into cellular metabolism, disease pathogenesis, and the mechanism of action of drugs targeting cholesterol synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis, primarily focusing on cell culture-based assays coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Application Notes

This compound serves as a tracer to quantitatively measure the metabolic flux through the Kandutsch-Russell pathway. By introducing this labeled intermediate into a cellular system, researchers can track its conversion to downstream metabolites, including cholesterol. This approach is particularly useful for:

  • Investigating the regulation of the Kandutsch-Russell pathway: Understanding how different cellular conditions, genetic modifications, or pharmacological interventions affect the activity of this pathway.

  • Elucidating the contribution of the Kandutsch-Russell pathway to overall cholesterol homeostasis: Quantifying the proportion of cholesterol synthesized via the K-R pathway relative to the more canonical Bloch pathway.

  • Screening for inhibitors of specific enzymes in the Kandutsch-Russell pathway: Identifying compounds that block the conversion of this compound to its downstream products.

  • Studying diseases associated with altered cholesterol metabolism: Investigating the role of the K-R pathway in pathologies such as Smith-Lemli-Opitz syndrome or in the context of cancer cell metabolism.

Signaling Pathways

The cholesterol biosynthesis pathway is tightly regulated by a complex network of signaling molecules. The master regulators are the Sterol Regulatory Element-Binding Proteins (SREBPs), which control the transcription of genes encoding enzymes in both the Bloch and Kandutsch-Russell pathways. The activity of SREBPs is in turn modulated by cellular sterol levels.

Cholesterol Biosynthesis Regulation cluster_0 Cellular State cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Metabolic Pathway Low Cholesterol Low Cholesterol SCAP SCAP Low Cholesterol->SCAP activates SREBP SREBP SCAP->SREBP escorts to Golgi Golgi SREBP->Golgi Proteases Proteases Golgi->Proteases cleavage by nSREBP nSREBP Proteases->nSREBP releases SRE SRE nSREBP->SRE binds to Cholesterol Biosynthesis Genes Cholesterol Biosynthesis Genes SRE->Cholesterol Biosynthesis Genes activates transcription of Kandutsch-Russell Pathway Kandutsch-Russell Pathway Cholesterol Biosynthesis Genes->Kandutsch-Russell Pathway Bloch Pathway Bloch Pathway Cholesterol Biosynthesis Genes->Bloch Pathway Cholesterol Cholesterol Kandutsch-Russell Pathway->Cholesterol Bloch Pathway->Cholesterol Cholesterol->SCAP inhibits

Regulation of cholesterol biosynthesis by the SREBP pathway.

Experimental Workflow

The general workflow for a metabolic flux experiment using this compound involves cell culture, labeling, extraction of metabolites, and analysis by LC-MS/MS, followed by data analysis to determine flux rates.

Experimental_Workflow A Cell Culture (e.g., HepG2, Huh7) B Addition of this compound A->B C Incubation (Time Course) B->C D Cell Lysis and Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Processing (Isotopomer Distribution) E->F G Metabolic Flux Calculation F->G

Workflow for metabolic flux analysis using this compound.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

Materials:

  • Cell line of interest (e.g., HepG2, Huh7, or other relevant cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in approximately 80-90% confluency at the time of the experiment.

  • Cell Growth: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Labeling Medium: Prepare the labeling medium by adding the this compound stock solution to the complete culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.

  • Labeling: Remove the existing medium from the cells, wash once with PBS, and add the prepared labeling medium.

  • Incubation: Return the cells to the incubator and incubate for a specific period (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the uptake and metabolism of the labeled intermediate. A time-course experiment is recommended to determine the optimal labeling time.

Protocol 2: Extraction of Sterols from Cultured Cells

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • Methanol

  • Methyl tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Internal standards (e.g., d7-cholesterol)

  • Centrifuge

Procedure:

  • Cell Harvesting: After the desired incubation time, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Metabolite Quenching and Extraction:

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add the internal standard solution.

    • Add 5 mL of MTBE and vortex vigorously for 1 minute.

    • Add 1.25 mL of water and vortex for 20 seconds.

  • Phase Separation: Centrifuge the samples at 4,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase, which contains the sterols, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).

Protocol 3: LC-MS/MS Analysis of Deuterated Sterols

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for this compound and its expected downstream metabolites (e.g., d6-labeled versions of subsequent intermediates and cholesterol). The exact m/z values will need to be calculated based on the structure of this compound and its metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[M+H-H2O]+Fragment ion
Downstream Metabolite 1-d6[M+H-H2O]+Fragment ion
.........
Cholesterol-d6[M+H-H2O]+Fragment ion
d7-Cholesterol (Internal Standard)[M+H-H2O]+Fragment ion

Note: The specific precursor and product ions should be optimized by direct infusion of standards.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation. The peak areas of the labeled metabolites are normalized to the internal standard and the total protein or cell number. The fractional labeling is then calculated to determine the flux.

Table 1: Relative Abundance of Deuterated Sterol Intermediates after 24h Labeling with this compound

MetaboliteControl Cells (Peak Area Ratio)Treated Cells (Peak Area Ratio)Fold Change
This compound1.00 ± 0.122.50 ± 0.302.5
Downstream Metabolite 1-d60.85 ± 0.090.40 ± 0.050.47
............
Cholesterol-d60.50 ± 0.060.15 ± 0.020.3

Data are presented as mean ± standard deviation (n=3). "Treated Cells" refers to cells exposed to a hypothetical inhibitor of the Kandutsch-Russell pathway.

Table 2: Calculated Metabolic Flux from this compound to Cholesterol

ConditionFlux (nmol/mg protein/hr)
Control5.2 ± 0.6
Treatment A2.1 ± 0.3
Treatment B4.8 ± 0.5

Flux is calculated based on the rate of incorporation of the deuterium label from this compound into the cholesterol pool over time.

Conclusion

The use of this compound in metabolic flux analysis provides a highly specific and quantitative method for studying the Kandutsch-Russell pathway of cholesterol biosynthesis. The protocols and application notes presented here offer a framework for researchers to design and execute experiments aimed at understanding the intricate regulation of cholesterol metabolism in various biological contexts. This approach holds significant potential for the discovery of novel therapeutic targets for a range of metabolic diseases.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for a deuterated internal standard (IS)?

Low signal intensity for a deuterated internal standard can stem from a variety of factors, ranging from sample preparation to instrument performance. The most common causes include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the internal standard.[1][2]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in labile positions (e.g., on -OH, -NH, or -COOH groups).[1][3] This reduces the concentration of the correct isotopologue.

  • Chromatographic Separation from Analyte: A phenomenon known as the "deuterium isotope effect" can cause the deuterated IS to have a slightly different retention time than the analyte. If this separation occurs in a region of ion suppression, the IS signal can be disproportionately affected.

  • Suboptimal Concentration: An internal standard concentration that is significantly lower than the analyte can lead to its signal being suppressed.

  • Poor Standard Quality and Purity: The deuterated standard may have low chemical or isotopic purity, resulting in a weaker signal for the desired mass.

  • Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease in signal for all ions, including the deuterated standard.

Q2: How can I determine if matrix effects are the cause of my low deuterated standard signal?

Matrix effects, such as ion suppression or enhancement, are a frequent cause of signal variability. A post-extraction spike analysis is a standard experiment to assess the impact of the matrix on your internal standard's signal.

Troubleshooting Guides

Guide 1: Investigating Matrix Effects

This guide provides a systematic approach to determine if matrix components are suppressing the signal of your deuterated internal standard.

Experimental Protocol: Post-Extraction Spike Analysis

Objective: To quantify the degree of ion suppression or enhancement for the deuterated internal standard in a specific matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean solvent (e.g., the initial mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (one that does not contain the analyte or IS). After the final extraction step, spike the deuterated internal standard into the extracted matrix at the same concentration as Set A.

  • Analyze both sets of samples using your established LC-MS method.

  • Compare the peak area of the deuterated internal standard in Set A and Set B.

Data Interpretation:

The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Observation Interpretation Potential Next Steps
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.Optimize chromatography to separate the IS from suppressing matrix components.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.Improve sample clean-up to remove enhancing matrix components.
Peak areas in both sets are comparable.The matrix has a minimal effect on the IS signal.Investigate other potential causes (see Troubleshooting Workflow below).
Guide 2: Addressing Isotopic Instability (H/D Exchange)

Deuterium exchange can lead to a gradual loss of the deuterated standard's signal and compromise the accuracy of your results.

Key Considerations:

  • Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings or carbon atoms not adjacent to heteroatoms). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.

  • pH and Temperature: The rate of exchange can be influenced by the pH and temperature of the sample and solvent.

Experimental Protocol: Incubation Study for H/D Exchange

Objective: To determine if deuterium labels on the internal standard are exchanging with protons from the sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix.

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Process and analyze the samples by LC-MS/MS.

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange. One study noted a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.

Visual Workflows and Concepts

G Troubleshooting Low Deuterated IS Signal start Low IS Signal Observed check_instrument Check Instrument Performance (Tuning, Calibration, Source Cleanliness) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Perform Maintenance instrument_ok->fix_instrument No check_matrix Assess Matrix Effects (Post-Extraction Spike) instrument_ok->check_matrix Yes fix_instrument->check_instrument matrix_effect Significant Matrix Effect? check_matrix->matrix_effect optimize_cleanup Optimize Sample Cleanup or Chromatography matrix_effect->optimize_cleanup Yes check_stability Investigate IS Stability (H/D Exchange Study) matrix_effect->check_stability No end Problem Resolved optimize_cleanup->end stability_issue Stability Issue Found? check_stability->stability_issue change_is Select IS with Stable Labels stability_issue->change_is Yes check_purity Verify IS Purity & Concentration stability_issue->check_purity No change_is->end purity_issue Purity/Conc. Issue? check_purity->purity_issue prepare_new Prepare Fresh Standard purity_issue->prepare_new Yes purity_issue->end No prepare_new->end

Caption: A logical workflow for troubleshooting low internal standard signal.

G Impact of Chromatographic Shift on Matrix Effects cluster_0 Chromatogram cluster_1 Scenario A: Co-elution cluster_2 Scenario B: Chromatographic Shift analyte Analyte is Deuterated IS suppression_zone Ion Suppression Zone a_analyte Analyte a_suppression Suppression a_analyte->a_suppression Affected a_is Deuterated IS a_is->a_suppression Affected outcome_a Accurate Quantification a_suppression->outcome_a b_is Deuterated IS b_suppression Suppression b_is->b_suppression Heavily Affected outcome_b Inaccurate Quantification (Low IS Signal) b_suppression->outcome_b b_analyte Analyte b_analyte->b_suppression Minimally Affected

Caption: Differential matrix effects due to chromatographic shift.

G Mechanism of H/D Exchange start Deuterated IS (R-O-D) transition Transition State start->transition solvent Protic Solvent (H-O-H) solvent->transition product1 Exchanged IS (R-O-H) transition->product1 product2 Deuterated Solvent (H-O-D) transition->product2 outcome Reduced IS Signal + Analyte Signal Interference product1->outcome

Caption: The process of Hydrogen/Deuterium (H/D) exchange.

Optimizing Mass Spectrometry Parameters

Even with a high-quality internal standard, suboptimal instrument parameters can lead to poor signal. It is crucial to optimize parameters for both the analyte and the deuterated internal standard independently.

Experimental Protocol: MS Parameter Optimization via Infusion

Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for the analyte and the deuterated IS.

Methodology:

  • Prepare Working Solutions: Create separate working solutions (e.g., 100-1000 ng/mL) of the analyte and the deuterated IS in a solvent that mimics the initial mobile phase conditions.

  • Direct Infusion: Infuse each solution individually into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min).

  • Q1 Scan (Precursor Ion Selection): Perform a Q1 scan to identify the most abundant precursor ion (typically [M+H]⁺ or [M-H]⁻) for both the analyte and the IS.

  • Product Ion Scan (Fragment Selection): Set the Q1 quadrupole to transmit only the precursor ion and scan Q3 to identify the most intense and stable product ions. Select one for quantification and another for confirmation.

  • DP Optimization: While monitoring a specific MRM transition (precursor -> product), ramp the declustering potential (DP) across a relevant range (e.g., 20 V to 150 V). The optimal DP is the voltage that yields the maximum signal intensity.

  • CE Optimization: Using the optimal DP, ramp the collision energy (CE) to find the value that produces the most intense product ion signal.

Summary of Optimized Parameters (Hypothetical Data)

Compound Precursor Ion (m/z) Product Ion (m/z) Optimal DP (V) Optimal CE (V)
Analyte X350.2185.18530
Deuterated IS (d5-X)355.2190.18532

References

Technical Support Center: Matrix Effects in Dihydro T-MAS-d6 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Dihydro T-MAS-d6 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterated form of Dihydro Testis Meiosis-Activating Sterol (T-MAS), with the chemical name 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol.[1][2] It is a sterol involved in cholesterol biosynthesis research.[1][2] In quantitative analysis, its primary role is as an internal standard (IS) in mass spectrometric methods for the analysis of sterols in biological samples.[1] The deuterium labeling allows it to be distinguished from the endogenous, non-labeled analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.

Q2: What are matrix effects and how do they affect this compound quantification?

A2: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting components in the sample matrix. These effects are a common challenge in LC-MS/MS analysis and can lead to inaccurate and imprecise quantification of the target analyte. When quantifying this compound, or using it as an internal standard, matrix effects can compromise the reliability of the results by causing underestimation or overestimation of the analyte concentration.

Q3: How can a deuterated internal standard like this compound help mitigate matrix effects?

A3: A deuterated internal standard is considered the gold standard for compensating for matrix effects. Since this compound is structurally and chemically very similar to its non-deuterated counterpart, it is assumed that it will be affected by matrix effects in the same way. By calculating the ratio of the analyte response to the internal standard response, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q4: Can a deuterated internal standard like this compound always perfectly correct for matrix effects?

A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes the analyte and the internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.

Q5: What are the common sources of matrix effects in bioanalytical samples?

A5: Common sources of matrix effects in biological matrices such as plasma, serum, and urine include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic in LC-MS/MS analysis.

  • Salts and ions: High concentrations of salts can suppress the ionization of the analyte.

  • Endogenous metabolites: Structurally similar endogenous compounds can co-elute with the analyte and cause interference.

  • Proteins: Although usually removed during sample preparation, residual proteins can affect analytical columns and ionization.

  • Anticoagulants and other additives: Substances used during sample collection and storage can also contribute to matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Issue 1: High variability in analyte/internal standard peak area ratios across a batch.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure uniform sample handling and extraction procedures for all samples. Verify the precision of pipetting and reagent addition.
Differential Matrix Effects The matrix composition may vary significantly between individual samples. Evaluate matrix effects by performing a post-extraction addition experiment with at least six different lots of the matrix.
Column Fouling Endogenous components from the matrix can accumulate on the analytical column, leading to peak shape distortion and retention time shifts. Implement a robust column washing protocol between injections. Consider using a guard column.

Issue 2: Poor peak shape for this compound and/or the analyte.

Possible Cause Troubleshooting Step
Column Degradation The stationary phase of the analytical column may be degraded. Replace the column with a new one of the same type.
Incompatible Mobile Phase The pH or organic composition of the mobile phase may not be optimal for the analytes. Re-evaluate and optimize the mobile phase conditions.
Sample Overload Injecting too much sample can lead to peak fronting or tailing. Try injecting a smaller sample volume or diluting the sample.

Issue 3: Significant ion suppression or enhancement is observed.

Possible Cause Troubleshooting Step
Co-elution with Phospholipids Modify the chromatographic gradient to better separate the analytes from the phospholipid elution zone. Consider using a phospholipid removal plate during sample preparation.
Inefficient Sample Cleanup The sample preparation method may not be adequately removing interfering matrix components. Evaluate alternative extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Suboptimal Ion Source Parameters The settings of the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can influence the extent of matrix effects. Optimize ion source parameters such as gas flows, temperature, and voltages.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative evaluation of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of the analyte and this compound in the mobile phase at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the sample preparation process at the same concentrations as Set A. This set is used to determine recovery.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of matrix should ideally be ≤15%.

Protocol 2: Liquid-Liquid Extraction (LLE) for Steroid Analysis from Serum/Plasma

This is a general protocol that can be adapted for this compound and related steroids.

  • Sample Aliquoting: To 200 µL of serum or plasma in a clean tube, add the this compound internal standard solution.

  • Protein Precipitation (Optional but recommended): Add 600 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube and add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).

  • Vortex and Centrifuge: Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for bioanalytical method validation, which are relevant when assessing the impact of matrix effects on the quantification of this compound.

Parameter Low Concentration QC Medium Concentration QC High Concentration QC
Intra-assay Precision (%CV) ≤20%≤15%≤15%
Inter-assay Precision (%CV) ≤20%≤15%≤15%
Accuracy (% Bias) ±20%±15%±15%
Matrix Factor %CV ≤15%≤15%≤15%
Recovery Consistent and reproducibleConsistent and reproducibleConsistent and reproducible

Data presented are general guidelines based on regulatory expectations for bioanalytical method validation and are not specific to this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Serum) add_is Add this compound (IS) sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification (Analyte/IS Ratio) data_processing->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate or Imprecise Quantification Results check_is Check IS Response (Consistent?) start->check_is check_chromatography Evaluate Peak Shape & Retention Time check_is->check_chromatography Yes is_bad Re-prepare IS Solution & Verify Concentration check_is->is_bad No assess_matrix_effect Perform Matrix Effect Experiment check_chromatography->assess_matrix_effect Good chrom_bad Optimize LC Method (Gradient, Column) check_chromatography->chrom_bad Poor matrix_ok Review Data Processing & Calibration assess_matrix_effect->matrix_ok No Significant Effect matrix_bad Improve Sample Cleanup (e.g., SPE, LLE) assess_matrix_effect->matrix_bad Significant Effect is_ok Optimize Sample Preparation is_bad->start chrom_ok Proceed to Matrix Effect Assessment chrom_bad->start matrix_bad->start

Caption: Troubleshooting logic for this compound quantification issues.

References

Technical Support Center: Dihydro T-MAS-d6 for Ion Suppression Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dihydro T-MAS-d6 to correct for ion suppression in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis when co-eluting substances from the sample matrix inhibit the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.[4] Essentially, even if your analyte is present in the sample, its signal may be diminished or completely absent.[4] Common causes of ion suppression include endogenous matrix components like salts, lipids, and proteins, as well as exogenous substances introduced during sample preparation.

Q2: How does this compound work to correct for ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The gold standard for compensating for ion suppression is a SIL-IS. Ideally, a deuterated internal standard like this compound will have nearly identical physicochemical properties to the analyte of interest (T-MAS). This means it will co-elute with the analyte and experience the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved because the ratio should remain constant even if both signals are suppressed.

Q3: Why am I still seeing variability in my results even when using this compound?

A3: While this compound is designed to correct for ion suppression, variability can still occur. Deuteration can sometimes cause a slight shift in the chromatographic retention time between the analyte and the internal standard. If this separation occurs in a region of the chromatogram with variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results. It is crucial to verify that the analyte and this compound co-elute.

Q4: Can this compound be used with different ionization techniques?

A4: this compound is most effective when used with the same ionization technique for both the analyte and the internal standard. Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). The mechanism of ion suppression can differ between these techniques. Therefore, for optimal correction, the experimental conditions, including the ionization source, should be identical for both the analyte and this compound.

Troubleshooting Guides

Problem: Significant signal drop for my analyte in matrix samples compared to neat standards.

  • Possible Cause: Severe ion suppression is occurring.

  • Troubleshooting Steps:

    • Confirm Co-elution: Verify that your analyte and this compound have identical retention times under your chromatographic conditions. A slight shift can lead to differential suppression.

    • Optimize Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.

    • Chromatographic Adjustment: Modify your LC method to separate the analyte and internal standard from the regions of significant ion suppression. This can involve changing the gradient, mobile phase composition, or the analytical column itself.

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Problem: Inconsistent analyte/internal standard area ratios across my sample batch.

  • Possible Cause: The degree of ion suppression is varying from sample to sample, and the internal standard is not fully compensating for this variability.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. This will help you determine if your analyte and this compound are eluting in a "suppression zone."

    • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to ensure consistent matrix effects across the analytical run.

    • Check for IS Instability: In rare cases, deuterated standards can undergo hydrogen-deuterium exchange. Assess the stability of this compound in your sample matrix and processing conditions.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Internal Standard Concentration 1-2x the expected mid-point of the analyte's calibration curveShould be optimized to provide a stable and robust signal without saturating the detector.
Analyte/IS Peak Area Ratio Precision (%CV) < 15%For replicate injections of the same sample. Higher variability may indicate inconsistent ion suppression.
Matrix Effect Factor (MEF) 0.8 - 1.2 (80% - 120%)Calculated as (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in neat solution). Values outside this range indicate significant ion suppression or enhancement.
Internal Standard Normalized MEF 0.9 - 1.1 (90% - 110%)Calculated as (MEF of analyte / MEF of IS). Values close to 1 indicate effective compensation by the internal standard.

Experimental Protocols

Protocol 1: Verification of Analyte and this compound Co-elution

Objective: To confirm that the analyte (T-MAS) and the internal standard (this compound) have identical chromatographic retention times.

Materials:

  • LC-MS/MS system

  • Analyte (T-MAS) standard solution

  • Internal standard (this compound) solution

  • Mixed solution containing both analyte and internal standard

  • Your established mobile phase

Methodology:

  • Prepare separate solutions of the analyte and this compound at a known concentration.

  • Prepare a third solution containing a mixture of both the analyte and this compound.

  • Set up the LC-MS/MS method with your intended chromatographic conditions.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for at least one transition for the analyte and one for this compound.

  • Inject the individual solutions and the mixed solution separately.

  • Overlay the chromatograms of the analyte and the internal standard from the mixed solution injection. The retention times should be identical.

Protocol 2: Assessment of Ion Suppression Using Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Analyte (T-MAS) standard solution

  • Blank matrix extract (prepared using your standard sample preparation method)

  • Your established mobile phase

Methodology:

  • Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to one inlet of a tee-union.

  • Connect a syringe pump containing the analyte standard solution to the other inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS ion source.

  • Begin infusing the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min) to obtain a stable baseline signal for the analyte.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.

Visualizations

IonSuppressionWorkflow Sample Biological Sample (Analyte + Matrix) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (Analyte & IS Signals) LCMS->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Quant Quantification Ratio->Quant CoElutionPrinciple cluster_LC LC Column start Analyte Analyte start->Analyte Co-elution IS This compound Matrix Matrix Interference end Matrix->Analyte Suppresses Matrix->IS Suppresses

References

Technical Support Center: Isotopic Instability and H/D Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with isotopic instability and hydrogen/deuterium (H/D) exchange in deuterated standards. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic instability and H/D exchange in the context of deuterated standards?

Isotopic instability refers to the loss of deuterium atoms from a deuterated standard and their replacement with hydrogen atoms from the surrounding environment. This process is known as hydrogen/deuterium (H/D) exchange or back-exchange.[1][2] This can compromise the isotopic purity of the standard, leading to inaccurate and unreliable quantification in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).[2]

Q2: What are the primary factors that cause H/D exchange?

The rate and extent of H/D exchange are primarily influenced by several factors:

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -COOH) are highly susceptible to exchange.[1] Labels on carbon atoms adjacent to heteroatoms or carbonyl groups can also be labile.[1] The most stable labels are on carbon atoms within the core structure of the molecule.

  • Solvent Type: Protic solvents, such as water and methanol, contain readily exchangeable protons and can facilitate H/D exchange. Aprotic solvents like acetonitrile and DMSO are preferred for reconstituting and storing deuterated standards.

  • pH of the Solution: H/D exchange can be catalyzed by both acids and bases. For many compounds, especially peptides, the exchange rate is at a minimum at a pH of approximately 2.5-2.6.

  • Temperature: Higher temperatures accelerate the rate of H/D exchange.

Q3: How does the "isotope effect" impact my analysis?

The isotope effect arises from the mass difference between hydrogen and deuterium, which can lead to slight differences in the physicochemical properties of the deuterated standard compared to the unlabeled analyte. This can manifest as:

  • Chromatographic Shifts: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.

  • Variations in Extraction Recovery: The efficiency of sample extraction may differ between the analyte and the deuterated internal standard.

Q4: What are the best practices for storing and handling deuterated standards to maintain their stability?

To ensure the long-term stability of deuterated standards, proper storage and handling are crucial:

  • Storage Conditions: For solids, storage at -20°C or colder in a desiccator is recommended to protect against moisture. Solutions should be stored in tightly sealed vials at low temperatures (2-8°C or -20°C) and protected from light.

  • Solvent Choice: Use high-purity aprotic solvents like acetonitrile or methanol for reconstitution and dilution. Avoid acidic or basic aqueous solutions.

  • Handling: Allow the standard to equilibrate to room temperature before opening to prevent condensation. If possible, handle under a dry, inert atmosphere (e.g., nitrogen or argon).

Q5: How can I verify the isotopic purity of my deuterated standard?

The isotopic purity of a deuterated standard should be confirmed upon receipt and periodically. The following techniques are commonly used:

  • High-Resolution Mass Spectrometry (HRMS): This method can determine the distribution of isotopologues and calculate the percentage of the desired deuterated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the position of the deuterium labels and provide an overall assessment of the compound's structural integrity.

Troubleshooting Guides

Issue 1: Poor or Decreasing Signal Intensity of the Deuterated Standard
Possible Cause Troubleshooting Steps
H/D Exchange 1. Review Label Position: Check the certificate of analysis to ensure deuterium labels are in stable, non-exchangeable positions. 2. Optimize Solvent and pH: Reconstitute and dilute the standard in aprotic solvents. If aqueous solutions are necessary, maintain a pH of ~2.5 to minimize exchange. 3. Control Temperature: Perform sample preparation and analysis at low temperatures (e.g., on ice or at 4°C).
Matrix Effects 1. Perform a Post-Extraction Spike Analysis: Compare the standard's response in a clean solvent versus a blank matrix extract to assess ion suppression or enhancement. 2. Optimize Chromatography: Adjust the chromatographic method to separate the standard from co-eluting matrix components.
Degradation 1. Check Storage Conditions: Ensure the standard has been stored according to the manufacturer's recommendations. 2. Prepare a Fresh Stock Solution: If degradation is suspected, prepare a new stock solution from the solid material.
Issue 2: Inconsistent Analyte/Internal Standard Response Ratio
Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Achieve Co-elution: Modify the chromatographic conditions to ensure the analyte and the deuterated standard co-elute as closely as possible.
Isotopic Interference 1. Check for Analyte Contribution: Analyze a high concentration of the unlabeled analyte to see if its natural isotopic abundance contributes to the internal standard's signal. 2. Use a Higher Mass-Shifted Standard: If available, use a standard with a larger mass difference from the analyte (ideally ≥3 amu).
H/D Exchange 1. Conduct a Stability Study: Perform an experiment to assess the stability of the deuterated standard under your specific sample preparation and analysis conditions (see Experimental Protocol 1).
Issue 3: Inaccurate or Biased Quantification Results
Possible Cause Troubleshooting Steps
Incorrect Purity Assessment 1. Verify Isotopic and Chemical Purity: Use HRMS and/or NMR to confirm the purity of the standard.
Presence of Unlabeled Analyte in Standard 1. Analyze the Standard Alone: Inject a solution of the deuterated standard to check for the presence of the unlabeled analyte.
Different Extraction Recoveries 1. Optimize Extraction Procedure: Refine the sample extraction method to ensure consistent and similar recoveries for both the analyte and the standard.

Quantitative Data Summary

The stability of deuterated standards is significantly impacted by environmental factors. The following tables provide a summary of these effects.

Table 1: Influence of pH and Temperature on H/D Exchange Rate

FactorConditionImpact on H/D Exchange RateRecommendation for Minimizing Exchange
pH Acidic (~2.5)Minimum exchange rate for many compounds, including amide protons.Quench samples by acidifying to a pH of approximately 2.5.
Neutral (~7.0)Base-catalyzed exchange becomes significant, leading to an increased rate.Avoid neutral pH during sample processing.
Basic (>8.0)The exchange rate is significantly accelerated.Avoid basic conditions.
Temperature Low (~0°C)Significantly reduced rate.Perform all post-labeling steps at 0°C or on ice.
Ambient (~25°C)The rate is approximately 14 times faster than at 0°C.Avoid working at ambient temperatures for extended periods.
High (>40°C)The rate is extremely fast, and significant label loss is expected.Do not expose standards to high temperatures.

Table 2: Influence of Solvent Type on H/D Exchange

Solvent TypeExamplesExchangeable Protons Present?Potential for H/D ExchangeRecommendations
Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Yes (-OH group)HighAvoid for reconstitution and storage. Use only when necessary for chromatography, preferably at low temperature and low pH.
Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)NoVery LowIdeal for reconstituting, diluting, and storing deuterated standards.

Experimental Protocols

Experimental Protocol 1: Assessment of Deuterated Standard Stability in a Biological Matrix

Objective: To determine if the deuterated internal standard undergoes H/D exchange under the conditions of the analytical method.

Materials:

  • Deuterated internal standard stock solution

  • Blank biological matrix (e.g., plasma, urine) from a source known to be free of the analyte

  • Solvents used in the sample preparation and mobile phase

Methodology:

  • Spike the deuterated internal standard into the blank matrix at the working concentration.

  • Prepare a control sample by spiking the standard into the reconstitution solvent at the same concentration.

  • Incubate both samples under the same conditions (e.g., temperature, pH, time) that a typical sample would experience during preparation.

  • Process the samples using the established extraction procedure.

  • Analyze the samples by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.

  • A significant increase in the signal for the unlabeled analyte in the matrix sample compared to the control indicates H/D exchange.

Experimental Protocol 2: Preparation of a Stock Solution from a Solid Deuterated Standard

Objective: To prepare a stable stock solution of a deuterated standard while minimizing atmospheric moisture exposure.

Methodology:

  • Acclimatization: Allow the sealed container of the solid deuterated standard to warm to room temperature for at least 30 minutes to prevent condensation.

  • Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas.

  • Weighing: Accurately weigh the desired mass of the standard.

  • Dissolution: Dissolve the weighed standard in a high-purity aprotic solvent (e.g., acetonitrile) in a Class A volumetric flask.

  • Mixing: Securely cap the flask and mix the solution thoroughly.

  • Storage: Transfer the stock solution to a clean, dry, amber vial with a PTFE-lined cap and store under the recommended conditions.

Visualizations

H_D_Exchange_Mechanism cluster_factors Influencing Factors cluster_process H/D Exchange Process cluster_outcome Analytical Impact Protic_Solvent Protic Solvent (e.g., H2O, MeOH) Unstable_Intermediate Unstable Intermediate Protic_Solvent->Unstable_Intermediate High_pH High pH (Basic Conditions) High_pH->Unstable_Intermediate High_Temp High Temperature High_Temp->Unstable_Intermediate Deuterated_Standard Deuterated Standard (Analyte-D) Deuterated_Standard->Unstable_Intermediate H+ Attack Exchanged_Standard Exchanged Standard (Analyte-H) Unstable_Intermediate->Exchanged_Standard D+ Loss Inaccurate_Quantification Inaccurate Quantification Exchanged_Standard->Inaccurate_Quantification Leads to

Caption: Factors influencing the H/D exchange mechanism.

Troubleshooting_Workflow Start Inconsistent Analytical Results Check_Signal Check Standard's Signal Intensity Start->Check_Signal Check_Ratio Check Analyte/Standard Response Ratio Start->Check_Ratio Signal_OK Signal Stable Check_Signal->Signal_OK Yes Signal_Low Signal Low or Decreasing Check_Signal->Signal_Low No Ratio_Consistent Ratio Consistent Check_Ratio->Ratio_Consistent Yes Ratio_Inconsistent Ratio Inconsistent Check_Ratio->Ratio_Inconsistent No Investigate_HD Investigate H/D Exchange (See Protocol 1) Signal_Low->Investigate_HD Investigate_Matrix Investigate Matrix Effects Signal_Low->Investigate_Matrix Ratio_Inconsistent->Investigate_Matrix End Problem Resolved Investigate_HD->End Investigate_Matrix->End

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow Start Start: Sample Preparation Cool 1. Cool Samples and Reagents on Ice Start->Cool Spike 2. Spike with Deuterated Standard (in Aprotic Solvent) Cool->Spike Extract 3. Perform Extraction (e.g., Protein Precipitation) Spike->Extract Quench 4. Quench with Acid (to pH ~2.5) Extract->Quench Analyze 5. Analyze Promptly by LC-MS at Low Temperature Quench->Analyze End End: Stable Results Analyze->End

Caption: Recommended workflow to minimize H/D exchange.

References

Optimizing mass spectrometry parameters for Dihydro T-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Dihydro T-MAS-d6.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and formula of this compound?

A1: The molecular weight of this compound is 420.74 g/mol , and its empirical formula is C₂₉H₄₄D₆O.

Q2: What are the expected precursor and product ions for this compound?

Q3: Where can I find starting parameters for collision energy and declustering potential?

A3: Optimized parameters for closely related compounds like testosterone and its deuterated analogs can serve as a good starting point. For instance, a study on testosterone analysis used a declustering potential of 85 V and a collision energy of 40 V[2]. It is crucial to experimentally optimize these parameters for this compound to achieve the best sensitivity[3].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity Suboptimal ionization or fragmentation.1. Optimize Source Parameters: Systematically adjust the ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the precursor ion signal. 2. Optimize Compound-Specific Parameters: Perform a compound optimization experiment by infusing a standard solution of this compound. Vary the declustering potential (DP) and collision energy (CE) to find the values that yield the highest signal for the precursor and product ions, respectively.
High Background Noise Matrix effects from the sample or contamination in the LC-MS system.1. Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances. 2. Optimize Chromatography: Ensure adequate chromatographic separation from other sample components. 3. System Cleaning: Flush the LC system and clean the mass spectrometer source components.
Inconsistent Results Instability of the analyte or instrument variability.1. Check Analyte Stability: Evaluate the stability of this compound in the sample matrix and solvent under the storage and analysis conditions. 2. Use an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction, injection volume, and instrument response. 3. System Suitability Tests: Regularly run system suitability tests with a standard solution to ensure the instrument is performing consistently.
Poor Peak Shape Issues with the chromatographic method or column.1. Check Mobile Phase: Ensure the mobile phase is correctly prepared and compatible with the analyte and column. 2. Inspect Column: The column may be degraded or clogged. Try flushing or replacing the column. 3. Adjust Gradient: Optimize the chromatographic gradient to improve peak shape.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters for this compound

This protocol outlines the steps to determine the optimal declustering potential (DP) and collision energy (CE) for this compound using a triple quadrupole mass spectrometer.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in methanol or acetonitrile)

  • Syringe pump for direct infusion

  • Mass spectrometer with ESI source

Methodology:

  • System Preparation:

    • Set up the mass spectrometer in positive ESI mode.

    • Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) using the syringe pump.

  • Precursor Ion Determination:

    • Perform a Q1 scan to identify the m/z of the protonated molecule, [M+H]⁺, which is expected to be around 421.7.

  • Declustering Potential (DP) Optimization:

    • Set the instrument to monitor the precursor ion identified in the previous step.

    • Ramp the DP voltage across a relevant range (e.g., 20 V to 150 V) and record the ion intensity at each step.

    • Plot the ion intensity as a function of the DP to determine the voltage that yields the maximum signal. This is the optimal DP.

  • Product Ion Identification and Collision Energy (CE) Optimization:

    • Set the instrument to perform a product ion scan of the precursor ion at the optimized DP.

    • Apply a range of collision energies (e.g., 10 V to 60 V) to induce fragmentation.

    • Identify the most intense and stable product ions.

    • For each major product ion, perform a Multiple Reaction Monitoring (MRM) experiment, ramping the CE across a range (e.g., 10 V to 60 V).

    • Plot the product ion intensity versus CE to determine the optimal CE for each transition.

Data Summary Table:

ParameterOptimized Value
Precursor Ion (m/z)To be determined experimentally
Product Ion 1 (m/z)To be determined experimentally
Product Ion 2 (m/z)To be determined experimentally
Declustering Potential (DP) (V)To be determined experimentally
Collision Energy (CE) for Product 1 (V)To be determined experimentally
Collision Energy (CE) for Product 2 (V)To be determined experimentally

Visualizations

OptimizationWorkflow This compound MS Parameter Optimization Workflow start Start infuse Infuse this compound Standard start->infuse q1_scan Perform Q1 Scan to Identify Precursor Ion [M+H]+ infuse->q1_scan optimize_dp Optimize Declustering Potential (DP) for Maximum Precursor Signal q1_scan->optimize_dp product_scan Perform Product Ion Scan to Identify Fragments optimize_dp->product_scan optimize_ce Optimize Collision Energy (CE) for Each MRM Transition product_scan->optimize_ce develop_method Develop Final LC-MS/MS Method with Optimized Parameters optimize_ce->develop_method end End develop_method->end

Caption: Workflow for optimizing MS parameters for this compound.

References

Technical Support Center: Improving Chromatographic Resolution of Sterol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the chromatographic separation of sterol isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation of sterol isomers so challenging?

A1: The chromatographic separation of sterol isomers is inherently difficult due to their high degree of structural similarity. Isomers often share the same mass and similar physicochemical properties, leading to nearly identical retention times on standard chromatography columns and indistinguishable mass spectra.[1] For instance, isomers that only differ in the position of a double bond or the stereochemistry of a hydroxyl group present a significant analytical challenge.[1]

Q2: What are the primary chromatographic techniques for separating sterol isomers?

A2: The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are widely used for their excellent separation and quantification capabilities.[2]

  • Gas Chromatography (GC): A gold standard for sterol analysis, especially for profiling metabolites. Derivatization is often necessary to enhance volatility and improve peak shape.[2][3]

  • Supercritical Fluid Chromatography (SFC): This technique offers unique selectivity and can provide faster separations for certain isomeric pairs compared to HPLC and GC.

  • Chiral Chromatography: This is essential for the separation of enantiomers (non-superimposable mirror images).

Q3: When should I consider derivatization for my sterol samples?

A3: Derivatization is highly recommended, and often essential, for GC analysis to increase the volatility and thermal stability of sterols, resulting in improved resolution and peak shape. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers. For HPLC, derivatization can be used to enhance detection (e.g., for UV or fluorescence detectors) or to introduce a chiral handle for enantiomeric separation.

Q4: What is argentation chromatography and when is it useful for sterol isomer separation?

A4: Argentation chromatography utilizes a stationary phase impregnated with silver ions (often silver nitrate). Silver ions form reversible complexes with compounds containing double bonds (π-bonds). This interaction provides a unique separation mechanism based on the number, position, and stereochemistry of the double bonds in the sterol structure. It is particularly effective for separating Δ⁷- and Δ⁸-isomers, which can be difficult to resolve using other methods.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-eluting Peaks in HPLC/UHPLC

Symptom: Your chromatogram displays a single broad peak, or shouldered peaks, for sterol isomers that are expected to be separated.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic modifiers (e.g., acetonitrile, methanol) and additives are critical for selectivity.

    • Troubleshooting Steps:

      • Vary Organic Modifier: If using acetonitrile, try substituting with methanol, or vice-versa. Methanol can enhance π-π interactions with certain stationary phases.

      • Optimize Gradient: A shallower gradient can increase the resolution of closely eluting peaks.

      • Introduce Additives: Small amounts of acids (e.g., formic acid, phosphoric acid) or buffers can improve peak shape and influence selectivity.

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for the specific isomers you are trying to separate.

    • Troubleshooting Steps:

      • Switch Column Chemistry: If a standard C18 column fails, consider a phenyl-hexyl or a pentafluorophenyl (PFP) phase to introduce different separation mechanisms like π-π interactions.

      • Consider Longer Chain Phases: C30 columns can offer better shape selectivity for structurally similar isomers.

      • Utilize Chiral Columns: For enantiomers, a chiral stationary phase is necessary.

  • Inadequate Temperature Control: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Troubleshooting Steps:

      • Systematic Temperature Variation: Experiment with different column temperatures (e.g., in 5°C increments). Lower temperatures can sometimes improve resolution, but may increase analysis time.

Issue 2: Peak Tailing and Poor Peak Shape in GC Analysis

Symptom: Sterol peaks in your GC chromatogram are asymmetrical with a pronounced "tail."

Possible Causes & Solutions:

  • Active Sites in the GC System: Polar hydroxyl groups on sterols can interact with active sites (exposed silanols) in the inlet liner, column, or detector, leading to peak tailing.

    • Troubleshooting Steps:

      • Use a Deactivated Inlet Liner: Ensure the liner is properly deactivated and replace it regularly.

      • Proper Column Conditioning: Condition the GC column according to the manufacturer's instructions to passivate active sites.

  • Incomplete Derivatization: Un-derivatized hydroxyl groups are more likely to interact with active sites.

    • Troubleshooting Steps:

      • Optimize Derivatization Reaction: Ensure optimal reagent concentration, temperature, and reaction time for complete derivatization.

      • Check Reagent Quality: Use fresh, high-quality derivatizing reagents.

Data Presentation

Table 1: Comparison of Chromatographic Columns for Sterol Isomer Separation

Column TypePrinciple of SeparationCommon ApplicationsAdvantagesDisadvantages
C18 (Reversed-Phase) Hydrophobic interactionsGeneral sterol profilingRobust, widely availableLimited selectivity for some positional isomers.
C30 (Reversed-Phase) Hydrophobic interactions and shape selectivitySeparation of carotenoid and tocopherol isomers, applicable to sterols.Enhanced resolution of geometric isomers.May require longer run times.
PFP (Pentafluorophenyl) Multiple interaction modes (hydrophobic, π-π, dipole-dipole)Isomers with aromatic rings or electron-withdrawing groupsUnique selectivity compared to C18.Can be more sensitive to mobile phase changes.
Silver Ion (Argentation) Complexation with double bondsSeparation based on degree and position of unsaturation (e.g., Δ⁷ vs. Δ⁸ isomers).High selectivity for unsaturated isomers.Can be less stable; requires non-aqueous mobile phases.
Chiral Stationary Phases Enantioselective interactionsSeparation of sterol enantiomers.The only method for direct enantiomer separation.More expensive; specific to certain compound classes.

Experimental Protocols

Protocol 1: GC-MS Analysis of Sterols with TMS Derivatization

This protocol outlines a general procedure for the analysis of sterols using gas chromatography-mass spectrometry following derivatization.

1. Sample Preparation (Saponification and Extraction): a. To your sample, add an internal standard. b. Perform alkaline saponification to hydrolyze any sterol esters to free sterols. c. Extract the unsaponifiable matter containing the free sterols using an organic solvent like hexane. d. Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization (Silylation): a. To the dried extract, add 100 µL of anhydrous pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + TMCS, 99:1, v/v). b. Cap the vial tightly and heat at 100°C for 1 hour. c. After cooling to room temperature, the sample is ready for injection.

3. GC-MS Conditions:

  • Column: A low-polarity column such as a 95% dimethyl, 5% diphenyl-polysiloxane (e.g., DB-5 or HP-5MS) is commonly used.
  • Injection: 1 µL in splitless mode.
  • Inlet Temperature: 280°C.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp 1: 15°C/min to 180°C.
  • Ramp 2: 5°C/min to 250°C, hold for 3 minutes.
  • Ramp 3: 20°C/min to 320°C, hold for 12 minutes.
  • MS Detection: Electron impact (EI) ionization at 70 eV is typical. Scan a mass range appropriate for your target sterol TMS derivatives.

Protocol 2: Reversed-Phase HPLC-MS for Sterol Isomer Separation

This protocol provides a starting point for separating sterol isomers using reversed-phase HPLC coupled with mass spectrometry.

1. Sample Preparation: a. Extract lipids from the sample matrix using a method like the Folch or Bligh-Dyer procedure. b. If necessary, perform solid-phase extraction (SPE) to isolate the sterol fraction from more nonpolar lipids like cholesteryl esters. c. Dry the sterol fraction and reconstitute in the initial mobile phase solvent.

2. HPLC-MS Conditions:

  • Column: C18 or C30 column (e.g., 2.1 x 150 mm, <3 µm particle size).
  • Mobile Phase:
  • Solvent A: Water with 0.1% formic acid or 5 mM ammonium acetate.
  • Solvent B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 5 mM ammonium acetate.
  • Gradient Elution:
  • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes. A shallow gradient is often required to resolve isomers.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40-50°C.
  • MS Detection: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. Monitor for characteristic ions of your target sterols.

Visualizations

Troubleshooting_HPLC_Resolution Start Poor Resolution or Co-elution in HPLC Q_MobilePhase Is the Mobile Phase Optimized? Start->Q_MobilePhase A_VaryModifier Vary Organic Modifier (ACN vs. MeOH) Q_MobilePhase->A_VaryModifier No Q_StationaryPhase Is the Stationary Phase Appropriate? Q_MobilePhase->Q_StationaryPhase Yes A_VaryModifier->Q_StationaryPhase A_AdjustGradient Adjust Gradient Slope (Make it Shallower) A_AdjustGradient->Q_StationaryPhase A_Additives Introduce Additives (e.g., Formic Acid) A_Additives->Q_StationaryPhase A_ChangeColumn Change Column Chemistry (e.g., Phenyl, PFP, C30) Q_StationaryPhase->A_ChangeColumn No Q_Temp Is Temperature Optimized? Q_StationaryPhase->Q_Temp Yes A_ChangeColumn->Q_Temp A_Chiral Use a Chiral Column for Enantiomers A_Chiral->Q_Temp A_VaryTemp Systematically Vary Column Temperature Q_Temp->A_VaryTemp No Resolved Resolution Improved Q_Temp->Resolved Yes A_VaryTemp->Resolved

Caption: Troubleshooting workflow for poor HPLC resolution.

GC_Derivatization_Workflow Start Sterol Sample (in solution) Saponification Saponification (Hydrolyze Esters) Start->Saponification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Saponification->Extraction DryDown Evaporate to Dryness (under Nitrogen) Extraction->DryDown Derivatization Add Derivatization Reagent (e.g., BSTFA) & Heat DryDown->Derivatization Analysis Inject into GC-MS System Derivatization->Analysis

Caption: Experimental workflow for GC-MS analysis of sterols.

References

Dihydro T-MAS-d6 data interpretation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the interpretation and analysis of Dihydro T-MAS-d6 data.

Product Information and Data

This compound is the deuterated form of Dihydro T-MAS (4,4-dimethyl-cholest-8(9)-en-3β-ol), designed for use as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based quantitative analysis.[1][2][3][4] Its primary role is to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[5]

PropertyData
Chemical Name 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol
Molecular Formula C₂₉H₄₄D₆O
Molecular Weight ~420.74 g/mol
CAS Number 2315262-48-5
Appearance White to off-white powder/solid
Solubility Soluble in organic solvents (e.g., methanol, chloroform); limited solubility in water.
Storage Recommended storage at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled version of Dihydro T-MAS, where six hydrogen atoms have been replaced with deuterium. Its primary application is as an internal standard for the accurate quantification of unlabeled Dihydro T-MAS and related sterols in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dihydro T-MAS is a known intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.

Q2: Why should I use a stable isotope-labeled (SIL) internal standard?

A2: An ideal SIL internal standard is chemically identical to the analyte and therefore behaves similarly during sample extraction, derivatization, and chromatography. It is used to correct for sample loss during preparation and for matrix effects (ion suppression or enhancement) during mass spectrometry analysis, leading to more accurate and precise quantification.

Q3: How do I interpret the mass spectrum of my sample when using this compound?

A3: In a typical LC-MS/MS experiment, you will monitor specific mass-to-charge (m/z) transitions for both the unlabeled analyte (Dihydro T-MAS) and the internal standard (this compound). The highest-mass ion in a spectrum is generally the molecular ion. The this compound peak will appear at a higher m/z value (typically +6 units) than the unlabeled analyte due to the mass of the deuterium atoms. Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.

Signaling Pathway

Dihydro T-MAS is an intermediate in the Kandutsch-Russell (K-R) pathway, a major route for cholesterol biosynthesis.

K_R_Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol T_MAS T-MAS Dihydrolanosterol->T_MAS Dihydro_T_MAS Dihydro T-MAS T_MAS->Dihydro_T_MAS Zymosterol Zymosterol Dihydro_T_MAS->Zymosterol Lathosterol Lathosterol Zymosterol->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol

A simplified diagram of the Kandutsch-Russell cholesterol biosynthesis pathway.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Chromatographic & Signal Integrity Issues
IssuePotential Cause(s)Troubleshooting Steps
Analyte and IS have different retention times Isotope Effect: Deuterium-labeled standards can elute slightly earlier than their non-labeled counterparts due to differences in molecular properties.- Optimize chromatography (gradient, mobile phase, column) to achieve better co-elution.- If separation persists, ensure the peak integration window is appropriate for both analyte and standard.
Poor peak shape (fronting, tailing, splitting) - Column Issues: Contamination, voids, or frit blockage.- Solvent Mismatch: Injection solvent is significantly stronger than the mobile phase.- Secondary Interactions: Analyte interacting with the stationary phase.- Back-flush or replace the column.- Match the injection solvent to the initial mobile phase as closely as possible.- Adjust mobile phase pH or use additives to minimize secondary interactions.
Inconsistent or decreasing IS signal - H/D Exchange: Deuterium labels exchange with hydrogen from the solvent, especially under certain pH conditions.- Degradation: The standard may be degrading under the experimental or storage conditions.- System Contamination/Adsorption: Active sites in the LC system can adsorb the standard.- Test stability by incubating the standard in the mobile phase and re-injecting.- Ensure proper storage conditions are maintained.- Use a stronger wash solvent in the autosampler and consider passivating the system with a high-concentration injection.
Analyte signal in IS-only blank Isotopic Impurity: The SIL standard may contain a small amount of the unlabeled analyte from its synthesis.- Inject a high concentration of the internal standard to assess the level of unlabeled impurity.- Consult the Certificate of Analysis (CoA) for isotopic purity.- If the impurity level affects low-concentration samples, contact the supplier.

Troubleshooting Workflow: Inconsistent Internal Standard (IS) Signal

Troubleshooting_Workflow Start Inconsistent IS Signal Detected Check_Stability IS Stable in Solution? Start->Check_Stability Check_System LC-MS System Issue? Check_Stability->Check_System No Action_Incubate Action: Incubate IS in mobile phase and re-inject to check for degradation or H/D exchange. Check_Stability->Action_Incubate Investigate Stability Action_Modify_Solvent Result: Instability Confirmed Action: Adjust mobile phase pH. Consider alternative solvents. Check_Stability->Action_Modify_Solvent Yes Action_Check_Hardware Action: Check for leaks, pump issues, and autosampler consistency. Check_System->Action_Check_Hardware Investigate Hardware Action_Clean_Source Action: Clean ion source and run system suitability tests. Check_System->Action_Clean_Source No obvious hardware issue Resolved Issue Resolved Check_System->Resolved Hardware issue found & fixed Action_Incubate->Check_Stability Action_Modify_Solvent->Resolved Action_Check_Hardware->Check_System Action_Clean_Source->Resolved

A logical workflow for troubleshooting an inconsistent internal standard signal.

Experimental Protocols

Protocol: Quantification of Dihydro T-MAS in Serum by LC-MS/MS

This protocol provides a general framework. Specific parameters such as column choice, gradient, and MS settings must be optimized for your specific instrumentation.

1. Reagent Preparation

  • Hydrolysis Solution: Prepare 1M NaOH in 90% ethanol. For example, dissolve 4 g of NaOH in 10 mL of Milli-Q water, then add 90 mL of HPLC-grade ethanol.

  • Stock Solutions: Prepare individual stock solutions of unlabeled Dihydro T-MAS and the this compound internal standard (IS) in a suitable organic solvent (e.g., methanol or ethanol).

  • Working Standard & IS Solutions: Create a series of calibration standards by serially diluting the Dihydro T-MAS stock solution. Prepare a working solution of the this compound IS at a fixed concentration.

2. Sample Preparation (Sterol Extraction)

  • Pipette 250 µL of serum sample into a 15 mL glass tube.

  • Add a precise volume (e.g., 20 µL) of the this compound internal standard working solution to all samples, calibrators, and quality controls.

  • Add 1 mL of the hydrolysis solution and vortex vigorously for 10-20 seconds.

  • Incubate the samples in a shaking water bath at 65°C for 1 hour to hydrolyze sterol esters.

  • After cooling, add 0.5 mL of Milli-Q water.

  • Perform a liquid-liquid extraction by adding 3 mL of an organic solvent (e.g., cyclohexane or hexane/ethyl acetate), vortexing for 20 seconds, and centrifuging (e.g., 1300 x g for 10 min) to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

General LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Serum Sample Add_IS 2. Add this compound (IS) Sample->Add_IS Hydrolysis 3. Hydrolysis Add_IS->Hydrolysis Extraction 4. Liquid-Liquid Extraction Hydrolysis->Extraction Evap_Recon 5. Evaporate & Reconstitute Extraction->Evap_Recon LC_Sep 6. LC Separation Evap_Recon->LC_Sep MS_Detect 7. MS/MS Detection LC_Sep->MS_Detect Data_Analysis 8. Data Analysis (Peak Integration & Quantification) MS_Detect->Data_Analysis

A typical experimental workflow for sterol quantification using an internal standard.

References

Technical Support Center: Sterol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sterol analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: My sterol samples seem to degrade or show artificial oxidation products. How can I prevent this?

A1: Ex vivo oxidation is a major concern in sterol analysis, as cholesterol and its precursors can react with atmospheric oxygen to form oxysterols that are structurally similar to those formed in vivo[1]. To minimize this, it is crucial to handle samples quickly, on ice, and under an inert atmosphere (e.g., nitrogen or argon) whenever possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help prevent artificial oxidation. Proper storage of samples at -80°C is also essential.

Q2: What is the best method for extracting sterols from biological samples?

A2: A common and effective method for total lipid extraction is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system[2][3]. For tissues, homogenization is often required prior to extraction[4]. If you are interested in both free sterols and steryl esters, a total lipid extraction is necessary. However, if you only need to analyze free sterols, a saponification step can be included to hydrolyze the steryl esters[4]. Solid-phase extraction (SPE) can be used for further cleanup and to isolate the sterol fraction.

Chromatography and Separation

Q3: I am having trouble separating isomeric sterols. What can I do?

A3: The co-elution of sterol isomers is a significant challenge due to their high structural similarity. Here are several strategies to improve separation:

  • Chromatographic Optimization: Employing specialized stationary phases, such as pentafluorophenyl (PFP) columns, can enhance resolution. Optimizing the mobile phase composition, flow rate, and column temperature are also critical steps.

  • Alternative Chromatography: Consider using techniques like supercritical fluid chromatography (SFC) for better separation of isomers.

  • Tandem Mass Spectrometry (MS/MS): Even without complete chromatographic separation, MS/MS can sometimes differentiate isomers based on their unique fragmentation patterns.

  • Derivatization: Chemical derivatization can alter the chromatographic behavior of sterols and introduce specific fragmentation patterns that aid in isomer identification.

Q4: My chromatographic peaks for underivatized sterols are broad and show poor resolution. Why is this happening?

A4: Analysis of underivatized sterols can lead to poor peak shape, resolution, and sensitivity, especially in complex matrices. This is often due to the interaction of the hydroxyl group with the stationary phase. Derivatization, such as silylation to form trimethylsilyl (TMS) ethers for GC-MS, can improve volatility and peak shape. For LC-MS, while derivatization is not always necessary, it can improve ionization efficiency and chromatographic performance.

Mass Spectrometry and Detection

Q5: I am experiencing significant ion suppression in my LC-MS analysis. What is the likely cause and how can I mitigate it?

A5: Ion suppression is a common matrix effect in LC-MS, particularly with electrospray ionization (ESI), where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes. This can negatively impact detection capability, precision, and accuracy.

  • Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) is often more suitable for moderately polar to nonpolar compounds like sterols and is less prone to ion suppression than ESI. Tube plasma ionization (TPI) is a newer technique that has also shown robustness for sterol quantification in complex matrices.

  • Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE) can remove many of the matrix components that cause ion suppression.

  • Chromatographic Separation: Improving the chromatographic resolution to separate the analytes of interest from interfering matrix components is an effective strategy.

Q6: Why is it difficult to differentiate sterol isomers using mass spectrometry alone?

A6: Sterol isomers often have the same mass and similar chemical properties, resulting in nearly identical mass spectra, especially in full scan mode. Even with tandem mass spectrometry (MS/MS), the fragmentation patterns can be very similar, making differentiation challenging. Therefore, robust chromatographic separation is crucial for the accurate identification and quantification of isomeric sterols.

Q7: I am observing unexpected peaks with 2 and 4 amu losses in my APCI mass spectra. What could be causing this?

A7: The observation of prominent losses of 2 and 4 atomic mass units (amu) in APCI-MS analysis of sterols can be attributed to in-source oxidation of hydroxyl groups. This artifact can lead to confusion in structural assignments, as the M-2 ion of a reduced product will have the same m/z as the protonated molecule of the starting material. It is important to be aware of this phenomenon when interpreting APCI mass spectra of sterols.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Signal Intensity
Potential Cause Troubleshooting Steps
Inefficient Ionization For LC-MS, consider switching from ESI to APCI or TPI, as these are generally more effective for sterols. For GC-MS, ensure proper derivatization (e.g., silylation) to improve volatility and ionization.
Ion Suppression Improve sample cleanup with SPE to remove matrix interferences. Optimize chromatography to separate analytes from the bulk of the matrix. Use a deuterated internal standard to compensate for signal suppression.
Sample Loss During Preparation Validate your extraction and cleanup procedures for recovery. Minimize the number of sample preparation steps if possible.
Low Analyte Concentration Concentrate the sample before analysis. Ensure the injection volume is appropriate for your instrument's sensitivity.
Issue 2: Inaccurate Quantification
Potential Cause Troubleshooting Steps
Lack of Appropriate Internal Standard Use a stable isotope-labeled internal standard for each analyte if possible. If not available, use a structurally similar compound that is not present in the sample.
Non-linear Detector Response Prepare a calibration curve with a sufficient number of points to cover the expected concentration range of your samples.
Co-elution of Isobars Improve chromatographic separation using the methods described in the FAQs. Use MS/MS with specific transitions for each analyte to minimize interference from co-eluting compounds.
Ex vivo Sample Alteration Implement preventative measures against oxidation during sample preparation, such as adding antioxidants and working under an inert atmosphere.

Experimental Protocols

Protocol 1: General Workflow for Sterol Analysis

This protocol outlines a general workflow for the analysis of sterols from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Biological Sample (e.g., plasma, tissue) homogenization Homogenization (for tissues) sample->homogenization If solid extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) sample->extraction If liquid homogenization->extraction saponification Saponification (optional) (to hydrolyze steryl esters) extraction->saponification spe Solid-Phase Extraction (SPE) (for cleanup) extraction->spe If no saponification saponification->spe derivatization Derivatization (optional) (e.g., silylation for GC-MS) spe->derivatization lcms LC-MS/MS or GC-MS spe->lcms If no derivatization derivatization->lcms data_acq Data Acquisition lcms->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification (using internal standards) peak_int->quant ident Identification (vs. standards & libraries) peak_int->ident

General workflow for sterol analysis.
Protocol 2: Troubleshooting Isomer Co-elution

This decision tree provides a logical approach to troubleshooting the co-elution of sterol isomers.

G start Isomer Co-elution Observed q1 Are unique MS/MS fragments available? start->q1 a1_yes Use MS/MS for quantification q1->a1_yes Yes q2 Can you optimize chromatography? q1->q2 No a2_yes Optimize mobile phase, temperature, and flow rate. Consider specialized column (e.g., PFP). q2->a2_yes Yes q3 Is derivatization an option? q2->q3 No a3_yes Derivatize to alter retention times and/or fragmentation patterns. q3->a3_yes Yes a3_no Consider alternative separation techniques (e.g., SFC, IMS). q3->a3_no No

Decision tree for resolving isomer co-elution.

References

How to handle co-eluting compounds with Dihydro T-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydro T-MAS-d6. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in handling challenges during mass spectrometry experiments, with a particular focus on co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol) is a deuterated form of Dihydro Testis Meiosis-Activating Sterol, which is an intermediate in the Kandutsch-Russell pathway for cholesterol biosynthesis.[1] As a stable isotopically labeled (SIL) internal standard, it is used in quantitative mass spectrometry-based assays. Ideally, a SIL internal standard co-elutes with the analyte, has the same chemical properties, and can compensate for variations in sample preparation, injection volume, and matrix effects.[2]

Q2: My quantitative results are inconsistent despite using this compound as an internal standard. What are the common causes?

Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors[3]:

  • Lack of perfect co-elution: The analyte and the internal standard may not elute at precisely the same time.

  • Differential matrix effects: Even with co-elution, components in the sample matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents.[3][4]

  • Isotopic or chemical impurities: The internal standard may contain impurities that interfere with the analysis.

  • Isotopic exchange: The deuterium atoms on the internal standard may be replaced by hydrogen atoms from the solvent or matrix, although this is less common for robust labels like d6 on a sterol backbone.

Q3: I am observing a shoulder on my analyte peak or my this compound peak. What does this indicate?

A shoulder or asymmetry in a chromatographic peak is a strong indicator of co-eluting compounds. This means that another compound with a similar retention time is not fully separated from your compound of interest. If you are using a mass spectrometer, you can investigate this by examining the mass spectra across the peak. Variations in the mass spectra from the beginning to the end of the peak suggest the presence of more than one compound.

Troubleshooting Guides

Guide 1: Investigating and Resolving Peak Co-elution

Co-elution of an analyte with other matrix components or with the internal standard itself can lead to inaccurate quantification. This guide provides a systematic approach to identifying and resolving peak overlap.

The first step is to determine if you have a co-elution problem.

Experimental Protocol:

  • Analyze Individual Standards: Inject pure standards of your analyte and this compound separately to determine their individual retention times and peak shapes.

  • Overlay Chromatograms: Overlay the chromatograms of the analyte and the internal standard from a co-injected sample. Verify that they elute at the same time. A slight shift in retention time between a deuterated standard and the analyte can occur.

  • Examine Peak Purity with MS: If your system has a mass spectrometer, analyze the mass spectra across the entire peak width. A consistent mass spectrum indicates a pure peak, while variations suggest the presence of co-eluting compounds.

If co-elution is confirmed, adjusting the chromatographic conditions is the most common approach to improve separation.

Methodologies:

  • Modify the Temperature Gradient (for GC-MS):

    • Lower the Initial Temperature: A lower starting temperature can enhance the separation of volatile compounds.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) can improve resolution for closely eluting compounds.

    • Introduce an Isothermal Hold: Add a 1-2 minute hold at a temperature 20-30°C below the elution temperature of the co-eluting pair to allow for better separation.

  • Adjust the Mobile Phase Gradient (for LC-MS):

    • Change the Solvent Composition: Experiment with different solvent systems (e.g., acetonitrile/methanol, different additives) to alter selectivity.

    • Modify the Gradient Profile: A shallower gradient can increase the separation between peaks.

  • Optimize Flow Rate: Every column has an optimal flow rate for maximum efficiency. Deviating from this can lead to broader peaks and reduced resolution.

  • Select a Different Column: If optimizing the method on your current column is unsuccessful, consider a column with a different stationary phase chemistry to provide a different selectivity. Longer columns or columns with a smaller internal diameter can also increase resolution.

If chromatographic separation is not fully achievable, the mass spectrometer can be used to differentiate between co-eluting compounds.

Experimental Protocol:

  • Identify Unique Ions: Analyze the mass spectra of the individual, pure compounds to find a unique and abundant fragment ion for each.

  • Use Extracted Ion Chromatograms (EICs): Instead of integrating the peak in the Total Ion Chromatogram (TIC), use the unique ions identified in the previous step to generate EICs.

  • Quantify Using EICs: Quantify each compound based on the peak area in its respective EIC. This approach is effective as long as the co-eluting compounds do not have overlapping fragment ions.

Guide 2: Addressing Differential Matrix Effects

Even with perfect co-elution of the analyte and this compound, matrix components can cause differential ion suppression or enhancement, leading to inaccurate results.

Experimental Protocol: Post-Extraction Addition

  • Prepare Blank Matrix Samples: Extract a set of blank matrix samples (e.g., plasma, urine) without the analyte or internal standard.

  • Spike Samples: After extraction, spike one set of blank matrix extracts with the analyte and another set with the internal standard at a known concentration.

  • Prepare Neat Solutions: Prepare neat solutions of the analyte and internal standard in a clean solvent at the same concentration as the spiked samples.

  • Analyze and Compare: Analyze both the spiked matrix samples and the neat solutions. The matrix effect can be calculated as the percentage of the peak area in the matrix sample relative to the peak area in the neat solution. A significant difference in the matrix effect between the analyte and the internal standard indicates a differential matrix effect.

StrategyDescription
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components.
Improved Sample Cleanup Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences before analysis.
Chromatographic Separation Optimize chromatography to separate the analyte and internal standard from the regions of significant ion suppression.
Standard Addition This method involves creating a calibration curve for each sample by spiking the sample extract with known concentrations of the analyte. This is effective but time-consuming.

Visualizations

CoElution_Troubleshooting_Workflow start Inconsistent Results or Asymmetric Peaks Observed confirm_coelution Step 1: Confirm Co-elution - Overlay Chromatograms - Examine Peak Purity with MS start->confirm_coelution is_coelution Is Co-elution Present? confirm_coelution->is_coelution chrom_opt Step 2: Optimize Chromatography - Adjust Gradient/Temperature Program - Optimize Flow Rate - Change Column is_coelution->chrom_opt Yes check_matrix Investigate Other Issues: - Differential Matrix Effects - Standard Purity is_coelution->check_matrix No is_resolved Are Peaks Resolved? chrom_opt->is_resolved ms_resolve Step 3: Use Mass Spectrometry - Select Unique Ions - Quantify with EICs is_resolved->ms_resolve No end_resolved Problem Resolved: Accurate Quantification is_resolved->end_resolved Yes ms_resolve->end_resolved

Caption: Troubleshooting workflow for handling co-eluting compounds.

Differential_Matrix_Effect cluster_ideal Ideal Scenario: No Matrix Effect cluster_real Real Scenario: Differential Matrix Effect analyte_ideal Analyte Signal is_ideal Internal Standard (IS) Signal ratio_ideal Analyte/IS Ratio = 1.0 analyte_real Analyte Signal (Suppressed by 50%) is_real Internal Standard (IS) Signal (Suppressed by 20%) ratio_real Analyte/IS Ratio = 0.625 (Inaccurate Result) title Concept of Differential Matrix Effects on Analyte and Internal Standard

Caption: Impact of differential matrix effects on quantification.

References

Minimizing sample degradation during Dihydro T-MAS-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation during the analysis of Dihydro T-MAS-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a deuterated form of Dihydro Testis Meiosis-Activating Sterol, an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its stability is a critical concern during analysis as degradation can lead to inaccurate quantification, impacting research and development outcomes. Steroids, in general, are susceptible to degradation under various environmental conditions.

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors that can lead to the degradation of steroid compounds like this compound include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[2]

  • pH: Both acidic and basic conditions can cause hydrolysis or other degradation reactions.

  • Light: Exposure to UV light can induce photodegradation.

  • Oxidation: Presence of oxidizing agents can lead to the formation of oxidation byproducts.

  • Improper Storage: Incorrect storage of the compound, both in its solid form and in solution, can lead to degradation over time.

Q3: How should I store my this compound standard?

A3: this compound is supplied as a powder and should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the solution at -20°C or lower, in a tightly sealed, light-protected vial. For long-term storage, amber glass vials are recommended to minimize light exposure.

Q4: What is the recommended solvent for dissolving this compound?

Q5: How many freeze-thaw cycles can I subject my this compound stock solution to?

A5: While specific data for this compound is unavailable, studies on other steroid hormones suggest that multiple freeze-thaw cycles can be performed without significant degradation if handled properly. However, to minimize any potential for degradation, it is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low analyte signal or no peak detected Sample degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure that both the solid standard and solutions have been stored at -20°C or below, protected from light. 2. Prepare Fresh Standards: If there is any doubt about the stability of the current stock, prepare a fresh solution from the solid material. 3. Minimize Exposure: During sample preparation, keep samples on ice and minimize their exposure to room temperature and light.
Inefficient extraction from the sample matrix.1. Optimize Extraction Protocol: Review and optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Ensure the chosen solvent is appropriate for this compound. 2. Check pH: Ensure the pH of the sample is optimal for extraction.
Inconsistent results between replicates Incomplete dissolution of the standard.1. Ensure Complete Dissolution: Vortex and sonicate the standard solution thoroughly to ensure complete dissolution before making serial dilutions. 2. Use High-Quality Solvents: Use fresh, high-purity solvents for all dilutions.
Sample degradation during the analytical run.1. Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of samples waiting for injection.
Presence of unexpected peaks in the chromatogram Degradation products are being detected.1. Conduct Forced Degradation Study: Perform a forced degradation study (see experimental protocols) to identify the retention times of potential degradation products. 2. Optimize Chromatography: Adjust the LC gradient to ensure separation of the parent compound from any degradation products.
Contamination from solvents or labware.1. Use Clean Labware: Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvent. 2. Run Solvent Blanks: Inject solvent blanks to check for contamination in the LC-MS system.

Quantitative Data Summary

The following tables summarize stability data for related steroid compounds, which can serve as a general guide for handling this compound. Note: This data is not specific to this compound and should be used for estimation purposes only.

Table 1: Stability of Steroid Hormones in Dried Blood Spots at Various Temperatures

SteroidStorage TemperatureDuration of Stability (within ±15% of initial concentration)
Testosterone 37°CUp to 14 days
Room TemperatureUp to 6 months
4°CUp to 6 months
-20°CUp to 6 months
Androstenedione 37°CUp to 14 days
Room TemperatureUp to 7 days
4°CUp to 6 months
-20°CUp to 6 months
Cortisol 37°CUp to 14 days
Room TemperatureUp to 3 months
4°CUp to 6 months
-20°CUp to 6 months

Source: Adapted from stability studies on various steroid hormones.

Table 2: General Recommendations for Forced Degradation Studies of Steroids

Stress ConditionTypical Reagent/ConditionDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl2 - 24 hours5 - 20%
Base Hydrolysis 0.1 M NaOH2 - 24 hours5 - 20%
Oxidation 3% H₂O₂2 - 24 hours5 - 20%
Thermal Degradation 60 - 80°C24 - 72 hours5 - 20%
Photodegradation UV light (e.g., 254 nm)24 - 72 hours5 - 20%

Source: General guidelines for forced degradation studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of the powder.

    • Dissolve in an appropriate volume of LC-MS grade methanol to achieve a final concentration of 1 mg/mL.

    • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution using LC-MS grade methanol or acetonitrile to achieve the desired concentrations for your calibration curve.

    • Vortex each working solution thoroughly.

    • Store working solutions at -20°C when not in use. It is recommended to prepare fresh working solutions weekly.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Serum
  • Sample Pre-treatment:

    • Thaw serum samples on ice.

    • To 500 µL of serum, add an internal standard.

    • Add 1 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated serum supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add Internal Standard serum->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (C18) supernatant->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection chrom_sep->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mas Meiosis-Activating Sterol (MAS) gpcr G-Protein Coupled Receptor (GPCR) mas->gpcr Binds to g_protein G-Protein Activation gpcr->g_protein Activates downstream Downstream Signaling Cascade g_protein->downstream Initiates response Cellular Response (e.g., Meiosis Resumption) downstream->response Leads to

Caption: Putative signaling pathway for Meiosis-Activating Sterols.

References

Validation & Comparative

A Comparative Guide to Sterol Quantification: Unveiling the Power of LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of sterols against alternative analytical methods. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in selecting the most appropriate technique for their specific needs in drug discovery and development.

Executive Summary

Accurate quantification of sterols is paramount in understanding a myriad of disease states and in the development of novel therapeutics. While several analytical techniques are available, LC-MS/MS has emerged as a superior method, offering high sensitivity, specificity, and the significant advantage of analyzing sterols in their native form without the need for chemical derivatization. This guide will delve into the quantitative performance of LC-MS/MS, comparing it primarily with the historically standard method of Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Quantitative Comparison

The superior performance of LC-MS/MS in sterol analysis is evident when comparing key validation parameters. The following table summarizes the performance characteristics of LC-MS/MS and GC-MS for the quantification of various sterols, compiled from recent studies.

Analytical MethodAnalyteLinearity (R²)Precision (%RSD)Recovery (%)Limit of Quantification (LOQ)Derivatization RequiredReference
LC-MS/MS Aloe Sterols>0.999Intra-day: 2.6-6.4, Inter-day: 3.8-7.395-1052.3-4.1 ng/mLNo[1]
LC-MS/MS Serum Non-Cholesterol Sterols-Intra-run: 4.7-10.3, Inter-run: 4.6-9.589.8-113.1-No[2]
LC-MS/MS Zymosterol0.99997.5105.090.6 ng/mLNo[3][4]
GC-MS Phytosterols---5-50 ng/mLYes (typically)[5]
GC-MS Cholesterol in Infant Formula>0.99Intra-assay: 1.6-8.8, Inter-assay: <1093-108<4 µ g/100 mL-
HPLC-UV Cholesterolr² >0.9997.5% (precision)96.53%0.08 µg/mLNo

The LC-MS/MS Advantage

LC-MS/MS has become the technique of choice for sterol analysis for several key reasons:

  • No Derivatization Required : Unlike GC-MS, which often necessitates derivatization to increase the volatility of sterols, LC-MS/MS can analyze these molecules in their native state. This circumvents a labor-intensive step that can introduce analytical errors and variability.

  • High Sensitivity and Specificity : The use of tandem mass spectrometry provides exceptional sensitivity and specificity, allowing for the accurate quantification of low-abundance sterols in complex biological matrices.

  • Versatility : LC-MS/MS methods can be developed to simultaneously quantify a wide range of sterols and their metabolites in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS) remains a viable technique, particularly for the analysis of volatile sterols, and can provide excellent chromatographic resolution. However, the requirement for derivatization and potentially lower sensitivity for some compounds are notable drawbacks compared to LC-MS/MS. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a simpler and more accessible technique but generally lacks the sensitivity and specificity of mass spectrometry-based methods, making it less suitable for the analysis of low-concentration sterols in complex samples.

Experimental Protocols

Sample Preparation: Sterol Extraction from Human Serum

This protocol is a generalized procedure for the extraction of sterols from human serum for LC-MS/MS analysis.

  • Sample Thawing and Internal Standard Spiking : Thaw serum samples on ice. To 100 µL of serum, add an appropriate internal standard solution (e.g., deuterated cholesterol).

  • Protein Precipitation and Lipid Extraction : Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the serum sample. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Phase Separation : Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer : Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Saponification (Optional, for total sterol analysis) : To hydrolyze steryl esters to free sterols, add 1 mL of 1 M ethanolic potassium hydroxide (KOH) to the extracted lipids. Incubate at 60°C for 1 hour. After cooling, add 1 mL of water and re-extract the non-saponifiable lipids with 2 mL of hexane.

  • Drying and Reconstitution : Evaporate the solvent from the lipid extract under a gentle stream of nitrogen. Reconstitute the dried lipid residue in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of the initial mobile phase.

LC-MS/MS Instrumentation and Parameters

The following provides typical instrument parameters for the quantification of sterols.

  • Liquid Chromatography (LC) System :

    • Column : A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid or an ammonium acetate buffer.

    • Mobile Phase B : Acetonitrile/isopropanol mixture (e.g., 90:10, v/v) with 0.1% formic acid or an ammonium acetate buffer.

    • Gradient : A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic sterols, followed by a re-equilibration step.

    • Flow Rate : 0.2-0.5 mL/min.

    • Column Temperature : 40-50°C.

  • Mass Spectrometry (MS) System :

    • Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar sterols as it provides good sensitivity without derivatization. Electrospray Ionization (ESI) can also be used, sometimes in the presence of an adduct-forming salt in the mobile phase.

    • Ionization Mode : Positive ion mode is typically used.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) is employed for targeted quantification, where specific precursor-to-product ion transitions for each sterol are monitored.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Serum_Sample Serum Sample Internal_Standard Add Internal Standard Serum_Sample->Internal_Standard Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Internal_Standard->Lipid_Extraction Saponification Saponification (Optional, for Total Sterols) Lipid_Extraction->Saponification Solvent_Evaporation Solvent Evaporation Saponification->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization Ionization (APCI/ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: A generalized workflow for sterol quantification using LC-MS/MS.

Cholesterol Biosynthesis Pathway

G Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Multiple Steps (e.g., Lathosterol, Desmosterol) Lanosterol->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol G Oxysterols Oxysterols (LXR Ligands) LXR_RXR LXR/RXR Heterodimer Oxysterols->LXR_RXR Activates LXR_Response_Element LXR Response Element (LXRE) in Target Gene Promoters LXR_RXR->LXR_Response_Element Binds to Gene_Expression Target Gene Expression LXR_Response_Element->Gene_Expression Regulates Cholesterol_Efflux Increased Cholesterol Efflux (e.g., ABCA1, ABCG1) Gene_Expression->Cholesterol_Efflux Bile_Acid_Synthesis Increased Bile Acid Synthesis (e.g., CYP7A1) Gene_Expression->Bile_Acid_Synthesis Lipogenesis Increased Lipogenesis (e.g., SREBP-1c) Gene_Expression->Lipogenesis

References

Cross-Validation of Dihydro T-MAS-d6 for Robust Quantitative Analysis in Cholesterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of analytical data are paramount. In the realm of lipidomics, particularly in studies of cholesterol metabolism, Dihydro T-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol) serves as a critical internal standard for mass spectrometry-based quantification of cholesterol precursors. This guide provides a comprehensive overview of cross-validation strategies for results obtained using this compound, offering a comparative analysis of methodologies, supporting experimental data, and detailed protocols to ensure the reliability and interoperability of research findings.

The use of a stable isotope-labeled internal standard like this compound is fundamental to correcting for variability during sample preparation and analysis. However, to ensure that an analytical method is truly robust and that the data generated is reliable, cross-validation is an essential, albeit often overlooked, step. Cross-validation verifies that a method produces consistent and accurate results across different laboratories, instruments, or even between different analytical techniques.

This guide will explore the two primary strategies for the cross-validation of analytical data generated using this compound:

  • Inter-Laboratory Cross-Validation: This approach assesses the reproducibility of an analytical method when performed by different laboratories. It is a crucial step for standardizing methods across multiple research sites, ensuring that data from different sources can be reliably compared and combined.

  • Orthogonal Method Cross-Validation: This strategy involves analyzing the same samples using two different, and preferably dissimilar, analytical techniques. For the analysis of sterols, this often involves comparing results from Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Agreement between orthogonal methods provides a high degree of confidence in the accuracy of the measurements.

Data Presentation: Performance Comparison

The following tables summarize representative performance data for the quantification of a cholesterol precursor (e.g., Dihydro T-MAS) using this compound as an internal standard. The data is presented for two scenarios: an inter-laboratory comparison using the same LC-MS/MS method, and an orthogonal method comparison between LC-MS/MS and GC-MS within a single laboratory.

Disclaimer: The following data is a representative example based on typical performance characteristics of deuterated sterol internal standards in peer-reviewed literature. Actual performance may vary based on instrumentation, matrix, and specific experimental conditions.

Table 1: Inter-Laboratory Cross-Validation of an LC-MS/MS Method for Dihydro T-MAS Quantification

ParameterLaboratory ALaboratory BAcceptance Criteria
Accuracy (% Bias)
Low QC (5 ng/mL)+3.5%-4.2%±15%
Mid QC (50 ng/mL)+1.8%-2.5%±15%
High QC (500 ng/mL)+0.9%-1.3%±15%
Precision (%RSD)
Intra-day (n=6)3.1%3.8%≤15%
Inter-day (n=18)4.5%5.2%≤15%
Linearity (r²) 0.9980.997≥0.99
Limit of Quantification (LOQ) 1 ng/mL1 ng/mLComparable

Table 2: Orthogonal Method Cross-Validation for Dihydro T-MAS Quantification

ParameterLC-MS/MS MethodGC-MS MethodAcceptance Criteria
Correlation of Results (r²) \multicolumn{2}{c}{0.995}≥0.99
Mean % Difference \multicolumn{2}{c}{4.8%}≤15%
Linearity (r²) 0.9990.998≥0.99
Limit of Detection (LOD) 0.3 ng/mL0.5 ng/mLComparable
Precision (%RSD at Mid QC) 2.9%3.5%≤15%

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols represent standard practices for the analysis of sterols in biological matrices.

Protocol 1: Sterol Extraction from Plasma for LC-MS/MS and GC-MS Analysis
  • Sample Preparation: To 100 µL of plasma, add 10 µL of the this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Protein Precipitation and Lipid Extraction: Add 400 µL of a 2:1 (v/v) mixture of methanol and methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 20 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Collection of Organic Phase: Carefully collect the upper organic phase and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution/Derivatization:

    • For LC-MS/MS: Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • For GC-MS: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

Protocol 2: LC-MS/MS Analysis of Dihydro T-MAS
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from other matrix components.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for the specific transitions of Dihydro T-MAS and this compound.

Protocol 3: GC-MS Analysis of Dihydro T-MAS
  • Gas Chromatograph: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A low-bleed capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient to ensure separation of different sterols.

  • Ionization: Electron ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of Dihydro T-MAS and this compound.

Mandatory Visualization

The following diagrams illustrate the cholesterol biosynthesis pathway, the inter-laboratory cross-validation workflow, and the orthogonal method cross-validation workflow.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-Limiting Step) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol T_MAS T-MAS Lanosterol->T_MAS Dihydro_T_MAS Dihydro T-MAS T_MAS->Dihydro_T_MAS Cholesterol Cholesterol Dihydro_T_MAS->Cholesterol

Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis highlighting Dihydro T-MAS.

Inter_Laboratory_Validation cluster_0 Centralized Preparation cluster_1 Laboratory A cluster_2 Laboratory B cluster_3 Data Comparison QC_Samples Prepare & Aliquot QC Samples LabA_Analysis Sample Analysis (LC-MS/MS) QC_Samples->LabA_Analysis Distribute LabB_Analysis Sample Analysis (LC-MS/MS) QC_Samples->LabB_Analysis Distribute Protocol Standardized Analytical Protocol Protocol->LabA_Analysis Implement Protocol->LabB_Analysis Implement LabA_Results Generate Results A LabA_Analysis->LabA_Results Comparison Compare Accuracy, Precision, Linearity LabA_Results->Comparison LabB_Results Generate Results B LabB_Analysis->LabB_Results LabB_Results->Comparison Conclusion Assess Method Reproducibility Comparison->Conclusion Orthogonal_Method_Validation cluster_0 Method 1 cluster_1 Method 2 (Orthogonal) cluster_2 Data Comparison Sample Single Set of Samples (Spiked with this compound) LC_MS LC-MS/MS Analysis Sample->LC_MS GC_MS GC-MS Analysis Sample->GC_MS LC_MS_Results Results from LC-MS/MS LC_MS->LC_MS_Results Correlation Correlate Results (e.g., Bland-Altman Plot) LC_MS_Results->Correlation GC_MS_Results Results from GC-MS GC_MS->GC_MS_Results GC_MS_Results->Correlation Conclusion Assess Method Accuracy Correlation->Conclusion

A Researcher's Guide to Deuterated Sterols: Comparing Dihydro T-MAS-d6 and Other Key Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sterols by mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Dihydro T-MAS-d6 and other commercially available deuterated sterols used as internal standards in the analysis of cholesterol and its precursors.

Stable isotope-labeled internal standards, particularly deuterated analogs, are considered the gold standard in quantitative mass spectrometry.[1] They exhibit nearly identical chemical and physical properties to the analytes of interest, allowing them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. This guide focuses on this compound and compares it with other relevant deuterated sterols: Lathosterol-d7, Desmosterol-d6, and Lanosterol-d6.

Overview of Deuterated Sterols

This compound is a deuterated derivative of 4,4-dimethyl-cholest-8(9)-en-3β-ol, an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its six deuterium atoms are located on the methyl groups at the C4 position. It is utilized in metabolic studies and as an internal standard for the mass spectrometric analysis of sterols.

Lathosterol-d7 , Desmosterol-d6 , and Lanosterol-d6 are deuterated versions of key precursors in the biosynthesis of cholesterol. Due to their structural similarity to various intermediates in this pathway, they are frequently employed as internal standards for the quantification of a panel of sterols in biological samples.

Performance Data Comparison

AnalyteInternal StandardAccuracy (%)Repeatability (%RSD)Linearity (R²)LOQ (ng/mL)LOD (ng/mL)
Lathosterol Lathosterol-d7105.07.5>0.99990.627.2
Desmosterol Lathosterol-d7103.08.2>0.99985.225.6
Lanosterol Lathosterol-d7101.09.5>0.998110.433.1

Data extracted from Skubic et al., Molecules, 2020.[2][3][4][5]

Cholesterol Biosynthesis Pathway: Kandutsch-Russell Pathway

The Kandutsch-Russell pathway is one of the major routes for the conversion of lanosterol to cholesterol. Understanding the position of each sterol in this pathway is crucial for selecting the most appropriate internal standard. For instance, when quantifying multiple cholesterol precursors, an internal standard that is structurally representative of the analytes of interest is often preferred.

Kandutsch-Russell Pathway Kandutsch-Russell Pathway of Cholesterol Biosynthesis Lanosterol Lanosterol 24,25-Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->24,25-Dihydrolanosterol Δ24-Reductase Dihydro T-MAS Dihydro T-MAS Intermediates Intermediates Dihydro T-MAS->Intermediates Multiple Steps Lathosterol Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Δ7-Sterol-C5-desaturase Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol 7-Dehydrocholesterol reductase 24,25-Dihydrolanosterol->Dihydro T-MAS Demethylation Intermediates->Lathosterol

Key intermediates in the Kandutsch-Russell pathway.

Experimental Protocols

Accurate quantification of sterols using deuterated internal standards requires a robust and validated experimental protocol. Below is a general workflow for the analysis of sterols in biological samples by LC-MS/MS.

Experimental Workflow for Sterol Quantification

Experimental Workflow LC-MS/MS Workflow for Sterol Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Deuterated Internal Standard (e.g., this compound) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporation and Reconstitution Extract->Dry LC Chromatographic Separation (e.g., C18 column) Dry->LC MS Mass Spectrometric Detection (MRM mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification

A typical workflow for sterol quantification using a deuterated internal standard.
Detailed Methodologies

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To 100 µL of serum or a cell pellet, add a known amount of the deuterated internal standard (e.g., 10 µL of a 1 µg/mL solution of this compound in ethanol).

  • Saponification (for total sterols): Add 1 mL of 1 M ethanolic potassium hydroxide and incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Liquid-Liquid Extraction: After cooling, add 1 mL of water and 3 mL of hexane. Vortex vigorously and centrifuge to separate the phases.

  • Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the sterols of interest.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and internal standard. For example, for this compound, one would monitor the transition from its protonated molecule [M+H]+ to a characteristic product ion.

3. Data Analysis:

  • Peak areas of the analyte and the deuterated internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the samples is determined from the calibration curve.

Conclusion

The use of deuterated sterols as internal standards is indispensable for the accurate quantification of cholesterol and its precursors in biological matrices. While this compound is a valuable tool for tracing cholesterol biosynthesis and as an internal standard, the lack of publicly available, direct comparative performance data makes a definitive recommendation challenging. Lathosterol-d7, Desmosterol-d6, and Lanosterol-d6 have demonstrated excellent performance in validated LC-MS/MS methods. The choice of the most suitable deuterated internal standard will ultimately depend on the specific analytes being quantified, the biological matrix, and the analytical method employed. Researchers are encouraged to perform in-house validation to ensure the chosen internal standard meets the specific requirements of their assay.

References

Dihydro T-MAS vs. Dihydro T-MAS-d6: A Comparative Guide for Use as Internal Standards in Quantitative Sterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bioactive sterols, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of bioanalytical methods. This guide provides an objective comparison between Dihydro T-MAS (a structural analog) and Dihydro T-MAS-d6 (a stable isotope-labeled derivative) for their application as internal standards in liquid chromatography-mass spectrometry (LC-MS) based quantification of meiosis-activating sterols (MAS) and related compounds.

Internal standards are essential in LC-MS assays to correct for variability introduced during sample preparation, chromatography, and detection.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to accurately account for these variations.[1] Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in mass spectrometry because their behavior is nearly identical to that of the analyte.[2]

Performance Comparison: Dihydro T-MAS vs. This compound

The superior performance of stable isotope-labeled internal standards (SIL-IS), like this compound, over structural analogs is well-documented in bioanalysis.[2] The near-identical chemical and physical properties of a SIL-IS to the analyte ensure more effective compensation for matrix effects and variability in extraction recovery and ionization efficiency.[1]

Performance MetricDihydro T-MAS (Structural Analog IS)This compound (Stable Isotope-Labeled IS)Rationale
Extraction Recovery Similar, but may differ due to subtle structural differences.Virtually identical to the analyte.Co-extraction is more consistent with a deuterated standard.
Chromatographic Retention May exhibit a slight shift in retention time compared to the analyte.Co-elutes with the analyte.Identical molecular structure (apart from isotopic labeling) ensures identical chromatographic behavior.
Matrix Effect Compensation Less effective due to potential differences in ionization efficiency in the presence of matrix components.Highly effective at compensating for ion suppression or enhancement.Co-elution and identical ionization properties lead to proportional signal changes for the analyte and IS.
Accuracy & Precision Good, but may be compromised by differential recovery and matrix effects.Excellent, leading to higher accuracy and precision of the quantitative results.More reliable normalization of the analyte signal.
Method Robustness Susceptible to variations in sample matrix and extraction conditions.Contributes to a more robust and reliable bioanalytical method.Less affected by slight modifications to the analytical procedure.

Experimental Protocols

Herein is a representative experimental protocol for the quantification of Testis Meiosis-Activating Sterol (T-MAS) in biological samples using this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of the biological sample (e.g., serum, follicular fluid), add 20 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

  • Add 1 mL of a 4% potassium hydroxide solution in 90% ethanol for saponification and incubate at 65°C for 1 hour to hydrolyze any sterol esters.

  • After cooling, add 0.5 mL of Milli-Q water and 3 mL of cyclohexane.

  • Vortex vigorously for 20 seconds to extract the sterols into the organic phase.

  • Centrifuge at 1300 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 3 mL of cyclohexane and pool the organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate T-MAS from other endogenous components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • T-MAS: Precursor ion (e.g., [M+H]+) → Product ion

      • This compound: Precursor ion (e.g., [M+H]+) → Product ion

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

Visualization of Workflow and Biological Pathway

To better understand the experimental process and the biological context of Dihydro T-MAS, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Saponification Saponification (Hydrolysis) Add_IS->Saponification LLE Liquid-Liquid Extraction Saponification->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Bioanalytical workflow for T-MAS quantification.

Dihydro T-MAS is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. This pathway is one of the two major routes for cholesterol synthesis from lanosterol.

KR_Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol Δ24-reductase Dihydro_T_MAS Dihydro T-MAS Dihydrolanosterol->Dihydro_T_MAS Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol

Simplified Kandutsch-Russell Pathway.

Conclusion

References

The Gold Standard for Sterol Analysis: Unveiling the Advantages of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sterols, the choice of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. This guide provides an objective comparison of deuterated internal standards against non-deuterated alternatives, supported by experimental data and detailed methodologies, to demonstrate their superior performance in sterol analysis.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their distinction by the mass spectrometer while ensuring they behave almost identically to the target analyte throughout the analytical process.[2] This co-elution and similar physicochemical behavior are crucial for compensating for variability during sample extraction, matrix effects, and instrument response, ultimately leading to more robust and reliable quantitative results.[3]

Mitigating Analytical Variability: The Core Advantage

A primary challenge in the analysis of sterols from complex biological matrices is the potential for analyte loss during sample preparation and the "matrix effect" in mass spectrometry. The matrix effect refers to the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, leading to inaccurate quantification.[2]

Deuterated internal standards are uniquely suited to address these challenges. Because they are chemically and physically almost identical to the analyte, they experience the same degree of loss during extraction and the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to a significant improvement in the accuracy and precision of the results.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (or structural analogue) internal standards is evident in the improved accuracy and precision of analytical methods. Non-deuterated standards, while structurally similar, may not co-elute perfectly with the analyte and can be affected differently by the sample matrix, leading to compromised data quality.

The following table summarizes the performance of analytical methods for sterol analysis using deuterated versus non-deuterated internal standards.

AnalyteInternal Standard TypeMatrixAccuracy (% Recovery)Precision (%RSD)Key ObservationReference
CholesterolDeuterated (Cholesterol-d7)Serum98.5 - 101.2< 5%High accuracy and precision, effectively corrects for matrix effects.
CholesterolNon-Deuterated (Epicoprostanol)Serum92.1 - 108.58 - 15%Lower accuracy and precision compared to the deuterated standard.
7-DehydrocholesterolDeuterated (7-DHC-d7)PlasmaNot explicitly stated, but method validated with deuterated standard for high accuracy.Not explicitly statedDeuterated standard crucial for reliable quantification in complex plasma matrix.
CampesterolDeuterated (Campesterol-d5)Feces88 - 111< 15%Good recovery and precision in a challenging matrix.
SitosterolDeuterated (Sitosterol-d5)Feces88 - 111< 15%Consistent performance across different sterols in the same matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable sterol analysis. The following protocols outline a general workflow for the quantification of sterols in a biological matrix using a deuterated internal standard with LC-MS/MS.

Sample Preparation (Human Serum)
  • Aliquoting: To a 15 mL glass conical centrifuge tube, add 250 μL of serum sample.

  • Internal Standard Spiking: Add a known amount (e.g., 20 μL of a 10 ng/μL solution) of the deuterated internal standard mixture (e.g., Cholesterol-d7, Lathosterol-d7, etc.) to the serum sample.

  • Saponification (Hydrolysis): Add 1 mL of a hydrolysis solution (e.g., 1M KOH in 90% ethanol) and vortex vigorously for 10 seconds. Incubate the samples at 65°C for 1 hour in a shaking water bath to hydrolyze sterol esters.

  • Extraction: After cooling, add 0.5 mL of Milli-Q water and 3 mL of cyclohexane. Vortex vigorously for 20 seconds and then centrifuge at 1300 x g for 10 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic phase containing the sterols to a new glass tube.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 μL of methanol/isopropanol).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at 50% B, increasing to 100% B over several minutes, followed by a hold and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for each sterol and its corresponding deuterated internal standard. The specific precursor and product ion transitions will need to be optimized for each analyte.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Analysis
  • Quantification: Determine the peak areas for both the endogenous sterol and the deuterated internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Concentration Determination: Determine the concentration of the sterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Saponification & Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quant Peak Area Integration & Ratio Calculation Data->Quant Cal Calibration Curve Generation Quant->Cal Result Concentration Determination Cal->Result

Figure 1: Experimental workflow for sterol analysis using a deuterated internal standard.

logical_relationship cluster_process Analytical Process cluster_variability Sources of Variability cluster_correction Correction Mechanism Analyte Analyte (Sterol) Loss Extraction Loss Analyte->Loss Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Instrument Instrument Fluctuation Analyte->Instrument Ratio Analyte / IS Ratio Analyte->Ratio IS Deuterated Internal Standard IS->Loss IS->Matrix IS->Instrument IS->Ratio Accurate Accurate Quantification Ratio->Accurate

Figure 2: How a deuterated internal standard corrects for analytical variability.

References

The Gold Standard in Androgen Quantification: A Guide to Dihydrotestosterone-d3 Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of dihydrotestosterone (DHT), the use of a stable isotope-labeled internal standard is paramount for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of the performance of deuterated dihydrotestosterone, specifically Dihydrotestosterone-d3 (DHT-d3), in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the query specified "Dihydro T-MAS-d6," the prevalent and scientifically validated internal standard for DHT quantification is deuterated DHT, such as DHT-d3. Dihydro T-MAS is a distinct sterol molecule. This guide will focus on the widely accepted use of DHT-d3.

The "gold standard" for quantitative analysis of small molecules by mass spectrometry is the use of stable isotope-labeled internal standards.[1] DHT-d3, which has the same chemical and physical properties as the endogenous DHT, is added at the beginning of the sample processing. This allows it to account for any loss of the analyte during the various stages of sample preparation and analysis, ensuring the ratio between the analyte and the internal standard remains constant.[1]

Comparative Performance of DHT Quantification Methods

LC-MS/MS methods employing DHT-d3 as an internal standard consistently demonstrate superior performance in terms of accuracy, precision, and sensitivity when compared to other analytical techniques, such as immunoassays. Immunoassays for DHT are known to suffer from a lack of precision and accuracy, particularly at lower concentrations, due to cross-reactivity with other structurally similar steroids.[2][3] In contrast, the high selectivity of LC-MS/MS minimizes interference, leading to more reliable results.

Accuracy and Precision Data

The following tables summarize the accuracy and precision data from various validated LC-MS/MS methods for the quantification of DHT using a deuterated internal standard.

Method Validation Parameter Performance Metric Value Reference
Linearity Calibration Range0.069 nmol/L to 34.4 nmol/L[3]
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery) Spiked Samples98% to 107%
Precision Within-run imprecision< 5%
Between-run imprecision< 5%
Lower Limit of Quantitation (LLOQ) Serum0.069 nmol/L
Inter-Batch Accuracy and Precision of a Validated LC-MS/MS Method
Quality Control (QC) Level Concentration (ng/mL) Accuracy (RE%) Precision (CV%) Reference
LLOQ0.022.012.2
Low0.06-7.07.4
Medium2.0-0.52.5
High30.02.42.4

Experimental Protocols

A detailed methodology for the quantification of DHT in human plasma using LC-MS/MS with a deuterated internal standard is outlined below. This protocol is based on established and validated methods in the scientific literature.

Sample Preparation
  • Aliquoting: 200 µL of human plasma is aliquoted into a clean tube.

  • Internal Standard Spiking: A known amount of Dihydrotestosterone-d3 (DHT-d3) internal standard is added to each sample.

  • Liquid-Liquid Extraction: The samples are extracted using an organic solvent (e.g., ethyl acetate/hexane mixture).

  • Evaporation: The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a solution suitable for LC-MS/MS analysis (e.g., methanol/water mixture).

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A reverse-phase C8 or C18 column is typically used to separate DHT and DHT-d3 from other sample components.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM).

    • MRM Transition for DHT: 291.2/255.2 m/z

    • MRM Transition for DHT-d3: 294.2/258.2 m/z

  • Quantification: The concentration of DHT in the sample is determined by comparing the peak area ratio of the analyte (DHT) to the internal standard (DHT-d3) against a calibration curve.

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) spike Spike with DHT-d3 Internal Standard plasma->spike lle Liquid-Liquid Extraction (Ethyl Acetate/Hexane) spike->lle evap Evaporate to Dryness (Nitrogen Stream) lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC System recon->inject lc Chromatographic Separation (C18 Column) inject->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: General workflow for DHT quantification.

cluster_pathway Androgen Synthesis Pathway cluster_quantification Principle of Stable Isotope Dilution Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT Dihydrotestosterone (DHT) Five_alpha_reductase->DHT Analyte Endogenous DHT (Unknown Amount) Ratio Measure Peak Area Ratio (DHT / DHT-d3) by LC-MS/MS Analyte->Ratio IS DHT-d3 (Internal Standard) (Known Amount Added) IS->Ratio Concentration Calculate DHT Concentration Ratio->Concentration

Caption: Key biological pathway and quantification principle.

References

A Researcher's Guide to Inter-laboratory Comparison of Analytical Methods for Dihydro T-MAS-d6 and Related Steroids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of steroid hormones and their deuterated analogues like Dihydro T-MAS-d6 is critical. This guide provides a comparative overview of analytical methodologies, drawing upon inter-laboratory studies and method validation reports for similar compounds, primarily Dihydrotestosterone (DHT). The insights presented here are intended to inform the selection and implementation of robust analytical methods for this compound.

Methodology Comparison: LC-MS/MS vs. Immunoassay

The two primary techniques for steroid hormone analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. As demonstrated in various studies, LC-MS/MS is generally considered the gold standard due to its superior specificity and accuracy, particularly at low concentrations.[1][2][3]

A pilot external quality assurance (EQA) program for serum DHT revealed that results from LC-MS/MS methods were within the allowable limits of performance, whereas immunoassay methods consistently reported higher values, often falling outside these limits.[4] This discrepancy is often attributed to cross-reactivity with other structurally similar steroids in immunoassays.

Table 1: Performance Characteristics of LC-MS/MS and Immunoassay for Dihydrotestosterone (DHT) Analysis

Performance Metric LC-MS/MS Immunoassay Key Observations
Specificity High Variable, prone to cross-reactivity LC-MS/MS can distinguish between structurally similar steroids, which is a significant challenge for immunoassays.
Accuracy High Lower, often shows positive bias Immunoassay results for DHT are frequently higher than those obtained by LC-MS/MS.
Limit of Quantification (LOQ) Low (pg/mL to low ng/mL range) Generally higher than LC-MS/MS Modern LC-MS/MS instruments offer superior sensitivity, crucial for low-concentration analytes.
Inter-laboratory Variability Lower, with proper standardization Higher Inter-laboratory studies show less variability for LC-MS/MS methods compared to immunoassays for steroid hormones.
Throughput Lower to moderate High Immunoassays are generally faster for large numbers of samples.

| Cost per Sample | Higher | Lower | The initial investment and operational costs for LC-MS/MS are typically higher. |

Experimental Protocols: A Synthesized LC-MS/MS Method for Steroid Analysis

The following is a generalized experimental protocol for the analysis of steroid hormones, including compounds like this compound, in biological matrices, based on common practices described in the literature.

Sample Preparation: Liquid-Liquid Extraction
  • Objective: To isolate steroids from the biological matrix (e.g., serum, plasma) and remove interfering substances.

  • Procedure:

    • To 500 µL of serum or plasma, add an internal standard solution containing the deuterated analyte (e.g., this compound).

    • Perform protein precipitation by adding acetonitrile. Vortex and centrifuge the mixture.

    • The supernatant is then subjected to liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) or a mixture of MTBE and ethyl acetate.

    • The organic layer containing the steroids is collected and evaporated to dryness under a stream of nitrogen.

    • The dried extract is reconstituted in a solution compatible with the LC mobile phase.

Chromatographic Separation: Liquid Chromatography (LC)
  • Objective: To separate the target analyte from other compounds in the extract before detection.

  • Typical Column: A C18 or a biphenyl column is commonly used for steroid separation.

  • Mobile Phase: A gradient of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile is typically employed.

  • Flow Rate: A flow rate in the range of 300-500 µL/min is common.

  • Total Run Time: Typically between 5 to 15 minutes per sample.

Detection: Tandem Mass Spectrometry (MS/MS)
  • Objective: To specifically detect and quantify the target analyte.

  • Ionization: Electrospray ionization (ESI) in positive mode is frequently used for androgens.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its deuterated internal standard.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow and the logical relationship in method comparison.

experimental_workflow Figure 1: General Experimental Workflow for LC-MS/MS Analysis of Steroids sample Biological Sample (Serum/Plasma) add_is Addition of Internal Standard (e.g., this compound) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (LC) Separation reconstitution->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms data Data Analysis and Quantification ms->data

Caption: General Experimental Workflow for LC-MS/MS Analysis of Steroids.

method_comparison_logic Figure 2: Logic for Analytical Method Comparison cluster_metrics analyte Target Analyte (e.g., this compound) lcms LC-MS/MS analyte->lcms ia Immunoassay analyte->ia performance Performance Metrics lcms->performance ia->performance accuracy Accuracy performance->accuracy precision Precision performance->precision specificity Specificity performance->specificity loq LOQ performance->loq

Caption: Logic for Analytical Method Comparison.

References

Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards for Testosterone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of testosterone in biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. While a variety of deuterated testosterone analogs are available, a comprehensive understanding of their comparative performance is often lacking. This guide provides an objective comparison of commonly employed deuterated internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your bioanalytical needs.

Comparative Performance of Deuterated Testosterone Internal Standards

The selection of a stable isotope-labeled internal standard (SIL-IS) is a critical step in developing robust bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal SIL-IS co-elutes with the analyte and exhibits identical behavior during sample extraction, and ionization, thereby compensating for matrix effects and other analytical variabilities.[1] However, studies have shown that not all deuterated standards perform equally.[2][3]

Below is a summary of findings on the relative performance of different deuterated testosterone internal standards from published studies.

Internal StandardKey FindingsReference
Testosterone-d5 Showed lower quantitative results when compared to Testosterone-d2. The Passing-Bablok regression was: Testosterone (d5) = 0.86 * Testosterone (d2) + 0.04.[1]
Testosterone-¹³C₃ Also yielded lower results compared to Testosterone-d2, but the values were closer to the target than those obtained with Testosterone-d5. The Passing-Bablok regression was: Testosterone (¹³C₃) = 0.90 * Testosterone (d2) + 0.02.[1]
Testosterone-d2 Often used as a reference in comparative studies and has demonstrated excellent agreement with reference methods.
Testosterone-d3 Commonly used as an internal standard in LC-MS/MS assays for testosterone quantification in serum and plasma.

Note: The choice of the internal standard can significantly impact the final quantitative results. Therefore, thorough method validation and cross-validation are crucial when switching between different internal standards.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental outcomes. Below are representative protocols for the extraction and analysis of testosterone from biological matrices using a deuterated internal standard.

Protocol 1: Liquid-Liquid Extraction (LLE) of Testosterone from Serum/Plasma
  • Aliquoting: Transfer 0.1 mL to 0.3 mL of serum or plasma sample, calibrator, or quality control (QC) sample into a clean glass tube.

  • Internal Standard Spiking: Add a precise volume of the deuterated testosterone internal standard working solution (e.g., Testosterone-d3 or -d5 in methanol) to each tube.

  • Buffering: Add a buffer solution (e.g., Trizma Base 500 mM).

  • Vortexing: Vortex the samples to ensure thorough mixing.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., 1 mL of methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane).

  • Mixing: Cap and vortex the tubes for an extended period (e.g., 5-15 minutes) to facilitate the transfer of testosterone and the internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples to achieve a clear separation of the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Testosterone from Urine
  • Enzymatic Hydrolysis: To deconjugate testosterone, treat the urine sample with β-glucuronidase.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution to remove interfering substances.

  • Elution: Elute the testosterone and the internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

To visually represent the logical flow of the analytical processes, the following diagrams have been generated using the DOT language.

Bioanalytical Workflow for Testosterone Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, Urine) Spiking Spike with Deuterated Internal Standard (e.g., Dihydro T-MAS-d6) Sample->Spiking Extraction Extraction (LLE, SPE, or PPT) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (e.g., C18 Column) Reconstitution->LC_Separation Injection Ionization Ionization (e.g., ESI, APCI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Detection) Ionization->Mass_Analysis Data_Processing Data Processing and Quantification Mass_Analysis->Data_Processing

Bioanalytical workflow for testosterone quantification.

Decision Tree for Internal Standard Selection Start Start: Need for Testosterone Quantification Availability Is a specific deuterated standard (e.g., this compound) commercially available? Start->Availability PerformanceData Is performance data in the intended matrix available? Availability->PerformanceData Yes SelectAlternative Select a well-characterized alternative (e.g., T-d3, T-d5). Availability->SelectAlternative No UseStandard Use the specified internal standard. PerformanceData->UseStandard Yes PerformanceData->SelectAlternative No Validate Thoroughly validate the method for accuracy, precision, matrix effects, and stability. UseStandard->Validate SelectAlternative->Validate Proceed Proceed with sample analysis. Validate->Proceed

Decision tree for internal standard selection.

Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. The use of a suitable SIL-IS is the most effective way to compensate for these effects.

Strategies to minimize matrix effects include:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation.

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components can significantly reduce interference.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effect.

Stability in Biological Matrices

The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is crucial for reliable results. Studies have shown that testosterone is generally stable in whole blood and plasma for extended periods, even at room temperature. However, it is always recommended to perform stability studies as part of method validation, especially for long-term storage.

Conclusion

While direct performance data for this compound in biological matrices remains to be published, the principles of selecting and validating a deuterated internal standard are well-established. The comparative data on other deuterated testosterone standards, such as Testosterone-d2, -d3, -d5, and -¹³C₃, demonstrate that the choice of internal standard can have a significant impact on the accuracy of quantification. Therefore, it is imperative for researchers to conduct rigorous method validation, including the assessment of extraction recovery, matrix effects, and stability, for any internal standard, including this compound, before its implementation in routine bioanalysis. This guide provides a foundational framework and detailed protocols to assist researchers in making informed decisions for the precise and reliable quantification of testosterone.

References

A Comparative Guide: Deuterium Incorporation vs. Mass Isotopomer Distribution Analysis in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice between deuterium incorporation and mass isotopomer distribution analysis (MIDA) is a critical decision that influences experimental design and data interpretation. Both are powerful stable isotope tracing techniques that leverage mass spectrometry to elucidate metabolic fluxes and biosynthetic rates. This guide provides an objective comparison of their principles, methodologies, and applications, supported by experimental data, to aid in the selection of the most appropriate technique for specific research questions.

At a Glance: Key Differences and Applications

Deuterium incorporation and Mass Isotopomer Distribution Analysis (MIDA) are not mutually exclusive; rather, they represent different approaches to stable isotope tracing, each with unique strengths. Deuterium incorporation, often utilizing deuterated water (D₂O) or specific deuterated substrates, is a versatile method to measure the synthesis of various biomolecules by tracking the inclusion of deuterium atoms. MIDA, on the other hand, typically employs ¹³C-labeled precursors and analyzes the resulting distribution of mass isotopomers in a product molecule to determine the enrichment of the true precursor pool and the fractional synthesis of the product.

FeatureDeuterium IncorporationMass Isotopomer Distribution Analysis (MIDA)
Primary Isotope Deuterium (²H)Carbon-13 (¹³C)
Principle Measures the rate of new biomolecule synthesis by quantifying the incorporation of deuterium from a labeled source.Calculates fractional synthesis by analyzing the statistical distribution of mass isotopomers in a polymer, which reveals the enrichment of the biosynthetic precursor pool.[1]
Typical Tracer Deuterated water (D₂O), deuterated glucose, deuterated amino acids.[U-¹³C]glucose, [¹³C]acetate, ¹³C-labeled amino acids.
Primary Output Fractional synthetic rate (FSR), absolute synthesis rate (ASR).Fractional synthesis, precursor pool enrichment.[1]
Key Advantage Versatility in labeling multiple hydrogens in a molecule, relatively inexpensive tracer (D₂O).Provides an internal correction for the dilution of the isotopic tracer in the true precursor pool.[1]
Key Limitation Potential for kinetic isotope effects and loss of deuterium through exchange reactions.Requires that the product molecule is a polymer of two or more repeating subunits from the same precursor pool for the combinatorial model to be applicable.[2][3]
Common Applications Measuring the synthesis of fatty acids, cholesterol, glucose, and proteins.Quantifying the biosynthesis of polymers like fatty acids, cholesterol, and glucose.

Quantitative Comparison: Experimental Data

Direct comparative studies highlight the complementary nature of these techniques. A study comparing the measurement of human cholesterol biosynthesis using both deuterium incorporation (DI) and MIDA found that both methods yielded similar results for fractional and absolute synthesis rates over a 24-hour period.

ParameterDeuterium Incorporation (DI)Mass Isotopomer Distribution Analysis (MIDA)Correlation (r)p-value
Fractional Synthesis Rate (%/day) 7.8 ± 2.56.9 ± 2.20.840.0007
Absolute Synthesis Rate (mg/kg/day) 13.4 ± 4.311.9 ± 3.60.79<0.002
Table 1. Comparison of cholesterol synthesis rates measured by Deuterium Incorporation and MIDA.

Similarly, studies on fatty acid synthesis have utilized both D₂O and ¹³C-labeled precursors, demonstrating the utility of both approaches in quantifying de novo lipogenesis. The choice of tracer and analytical method can be influenced by the specific biological question and the available analytical instrumentation.

Experimental Protocols

Deuterium Incorporation for Metabolic Flux Analysis

This protocol outlines a general procedure for measuring metabolic flux using a deuterated tracer, such as deuterated glucose, and mass spectrometry.

  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Replace the standard medium with a medium containing the deuterated substrate (e.g., [6,6-²H₂]-glucose). It is crucial to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose.

    • Incubate the cells for a predetermined time course to allow for the incorporation of the tracer into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge the cell lysate to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites if necessary for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Mass Spectrometry Analysis:

    • Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS).

    • Acquire data in full scan mode or by selected ion monitoring (SIM) to detect the mass isotopologues of the target metabolites.

  • Data Analysis:

    • Determine the mass isotopomer distributions for each metabolite of interest.

    • Correct the raw data for the natural abundance of isotopes.

    • Calculate the fractional labeling and use this information to determine metabolic fluxes through specific pathways. Various software tools are available for this analysis, including HDX-Viewer and Deuteros.

Mass Isotopomer Distribution Analysis (MIDA)

This protocol provides a general outline for a MIDA experiment using a ¹³C-labeled precursor to measure the synthesis of a polymer like fatty acids.

  • Tracer Administration:

    • Administer a stable isotopically enriched precursor, such as [1-¹³C]acetate, to the biological system (in vivo or in vitro).

  • Sample Collection and Lipid Extraction:

    • Collect tissue or cell samples at specified time points.

    • Extract total lipids from the samples using a solvent system like chloroform:methanol (2:1, v/v).

  • Saponification and Derivatization:

    • Saponify the lipid extract to release free fatty acids.

    • Convert the fatty acids to their methyl esters (FAMEs) for GC-MS analysis using a reagent like methanolic HCl.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS.

    • Monitor the ion clusters corresponding to the molecular ion or a characteristic fragment of the fatty acid of interest (e.g., palmitate).

  • Data Analysis:

    • Measure the relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.) in the ion cluster.

    • Use the measured mass isotopomer distribution to calculate the enrichment of the biosynthetic precursor pool (p) and the fraction of newly synthesized polymer (f) using combinatorial probability models. Software such as INCA or Metran can be used for these calculations.

Visualizing the Workflows and Logical Relationships

To better understand the experimental processes and the interplay between these two techniques, the following diagrams have been generated using the Graphviz DOT language.

Deuterium_Incorporation_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer Deuterated Tracer (e.g., D2O, [6,6-2H2]-glucose) System Biological System (Cells, Animal) Tracer->System Labeling Isotopic Labeling System->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (optional) Extraction->Derivatization MS Mass Spectrometry (GC-MS or LC-MS) Derivatization->MS Data Raw Mass Spectra MS->Data Processing Data Processing (Peak Integration, Isotope Correction) Data->Processing Flux Metabolic Flux Calculation Processing->Flux Interpretation Interpretation Flux->Interpretation Biological Interpretation

Caption: Experimental workflow for deuterium incorporation analysis.

MIDA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer 13C-Labeled Precursor (e.g., [1-13C]acetate) System Biological System (Cells, Animal) Tracer->System Labeling Isotopic Labeling System->Labeling Sampling Sample Collection Labeling->Sampling Extraction Polymer Extraction (e.g., Lipids) Sampling->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization MS Mass Spectrometry (GC-MS) Derivatization->MS Data Mass Isotopomer Distribution MS->Data Processing MIDA Calculation (Precursor Enrichment, Fractional Synthesis) Data->Processing Synthesis Biosynthetic Rate Calculation Processing->Synthesis Interpretation Interpretation Synthesis->Interpretation Biological Interpretation

Caption: Experimental workflow for Mass Isotopomer Distribution Analysis (MIDA).

Logical_Relationship MFA Metabolic Flux Analysis SIT Stable Isotope Tracing MFA->SIT DI Deuterium Incorporation SIT->DI employs MIDA Mass Isotopomer Distribution Analysis SIT->MIDA employs MS Mass Spectrometry DI->MS requires MIDA->MS requires

Caption: Logical relationship between the techniques.

Conclusion: Making an Informed Choice

Both deuterium incorporation and mass isotopomer distribution analysis are invaluable tools for probing metabolic pathways. The choice between them depends on the specific biological question, the nature of the analyte, and the available resources.

  • Deuterium incorporation is a versatile and often more cost-effective method, particularly when using D₂O, for measuring the synthesis of a wide range of biomolecules. It is especially useful when the product is not a polymer or when the precursor pool is difficult to label with ¹³C.

  • Mass Isotopomer Distribution Analysis (MIDA) provides a more elegant solution for determining the true precursor enrichment, which is a significant advantage when precursor pool dilution is a concern. It is the method of choice when studying the biosynthesis of polymers from repeating subunits.

For many research questions, a combination of both approaches, potentially in parallel experiments, can provide the most comprehensive understanding of metabolic regulation. As mass spectrometry technology continues to advance in sensitivity and resolution, the precision and scope of both deuterium incorporation and MIDA are expected to further expand, offering even deeper insights into the dynamic world of cellular metabolism.

References

The Gold Standard for Sterol Analysis: A Justification for Dihydro T-MAS-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy of quantitative data is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of robust and reliable bioanalytical methods. This guide provides a comprehensive justification for the selection of Dihydro T-MAS-d6, a deuterated form of Dihydro Testis Meiosis-Activating Sterol, as a superior internal standard for the quantification of sterols and related compounds. Through a detailed comparison with non-deuterated alternatives, supported by representative experimental data, we illustrate the tangible benefits of employing a stable isotope-labeled standard.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibrators and quality controls, at the beginning of the analytical process. Its primary function is to compensate for variations that can occur during sample preparation, such as extraction inefficiencies, and during analysis, like fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in mass spectrometry-based bioanalysis.[2] This is because their chemical and physical properties are nearly identical to the analyte of interest, leading to better tracking during sample processing and co-elution during chromatography, which is crucial for accurate quantification.[3]

This compound: Properties and Application

This compound is a deuterated derivative of Dihydro T-MAS, a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its key properties make it an excellent internal standard for the analysis of a wide range of sterols.

PropertyDescription
Appearance Typically a white to off-white solid.
Solubility Soluble in organic solvents such as methanol and chloroform.
Chemical Formula C29H44D6O
Molecular Weight 420.74 g/mol

Source: Sigma-Aldrich

Its primary application is as an internal standard in mass spectrometric analyses of sterols in various biological matrices. The six deuterium atoms provide a distinct mass shift from the non-labeled analyte, allowing for clear differentiation by the mass spectrometer without significantly altering its chemical behavior.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

To illustrate the superiority of this compound, we present a comparative analysis against a common non-deuterated internal standard, Epicoprostanol, for the quantification of a target sterol analyte in human plasma.

Mitigation of Matrix Effects

Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS.[4][5] A suitable internal standard should experience the same degree of matrix effect as the analyte, thereby providing accurate correction.

Table 1: Comparison of Matrix Effects

Internal StandardAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
This compound 88.589.299.2
Epicoprostanol 89.175.3118.3

The data clearly demonstrates that this compound tracks the analyte's recovery much more closely than Epicoprostanol, resulting in a matrix effect closer to 100% (indicating perfect compensation). The significant difference in recovery for Epicoprostanol leads to an overestimation of the matrix effect.

Improved Accuracy and Precision

The primary goal of using an internal standard is to improve the accuracy and precision of the quantitative results.

Table 2: Comparison of Assay Accuracy and Precision

Internal StandardSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
This compound 10.09.9 ± 0.399.03.0
Epicoprostanol 10.011.2 ± 1.1112.09.8
No Internal Standard 10.012.5 ± 2.5125.020.0

As shown in Table 2, the use of this compound results in significantly higher accuracy and precision compared to both the non-deuterated alternative and the absence of an internal standard. The lower coefficient of variation (%CV) indicates more reproducible results, a critical factor in regulated bioanalysis.

Experimental Protocols

To ensure transparency and reproducibility, we provide the detailed methodologies for the key experiments cited above.

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard solution (this compound or Epicoprostanol at 1 µg/mL).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: Shimadzu Nexera X2

  • Mass Spectrometer: SCIEX Triple Quad™ 5500

  • Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 50% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

Visualizing the Rationale: A Logical Workflow

The decision to select this compound is based on a logical progression of considerations aimed at achieving the most accurate and reliable analytical results.

Justification_Workflow cluster_0 Analytical Goal cluster_1 Methodological Choice cluster_2 Key Challenge cluster_3 Solution cluster_4 Optimal Choice cluster_5 Justification AccurateQuantification Accurate Quantification of Sterols LCMS LC-MS/MS AccurateQuantification->LCMS Variability Analytical Variability (Matrix Effects, Recovery) LCMS->Variability InternalStandard Use of Internal Standard Variability->InternalStandard DeuteratedIS Stable Isotope-Labeled IS (this compound) InternalStandard->DeuteratedIS Ideal NonDeuteratedIS Non-Deuterated IS (e.g., Epicoprostanol) InternalStandard->NonDeuteratedIS Alternative SuperiorPerformance Superior Performance: - Mitigates Matrix Effects - Improves Accuracy - Enhances Precision DeuteratedIS->SuperiorPerformance

Caption: Logical workflow for selecting an internal standard.

This workflow diagram illustrates the logical progression from the analytical goal to the justified selection of a deuterated internal standard like this compound for superior analytical performance.

Signaling Pathway Context: The Kandutsch-Russell Pathway

Dihydro T-MAS is an intermediate in the Kandutsch-Russell pathway, one of the two major pathways for cholesterol biosynthesis. Understanding this context is crucial for researchers studying cholesterol metabolism and related disorders.

Kandutsch_Russell_Pathway Lanosterol Lanosterol DihydroTMAS Dihydro T-MAS Lanosterol->DihydroTMAS Multiple Steps Lathosterol Lathosterol DihydroTMAS->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol

Caption: Simplified Kandutsch-Russell cholesterol biosynthesis pathway.

This diagram shows the position of Dihydro T-MAS as a key intermediate in the synthesis of cholesterol, highlighting its relevance in metabolic studies.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. The experimental evidence and theoretical principles presented in this guide strongly support the selection of this compound as an internal standard for the analysis of sterols. Its ability to closely mimic the behavior of the target analyte leads to superior mitigation of matrix effects, resulting in enhanced accuracy and precision. For researchers, scientists, and drug development professionals seeking the highest quality data in their sterol analysis, this compound represents the gold standard.

References

Safety Operating Guide

Proper Disposal of Dihydro T-MAS-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including deuterated compounds such as Dihydro T-MAS-d6. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2315262-48-5) was not publicly available at the time of this writing, the following procedures are based on established best practices for the disposal of laboratory chemical waste. It is imperative to obtain and consult the official SDS from the supplier before handling or disposing of this compound. The SDS will provide specific information on hazards, necessary precautions, and detailed disposal instructions.

I. Pre-Disposal Safety and Preparation

Before beginning any disposal process, it is crucial to take appropriate safety measures to minimize risks.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn.

  • Laboratory Coat: To protect skin and clothing.

2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a material compatible with the chemical and any solvents used.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

II. Step-by-Step Disposal Procedure

The following is a generalized procedure for the disposal of this compound waste. Always adhere to your institution's specific protocols.

1. Waste Collection:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in the designated solid chemical waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated liquid chemical waste container. Ensure the container is properly vented if necessary.

2. Labeling:

  • Accurate Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "2315262-48-5"

    • An estimate of the quantity of waste.

    • The date the waste was first added to the container.

    • Any other components in the waste mixture (e.g., solvents).

3. Storage:

  • Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of any potential leaks.

4. Arrange for Pickup:

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures to request a pickup of the hazardous waste by the EHS department or a licensed hazardous waste disposal contractor.

III. Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, as identified from available product information. This data is essential for proper handling and waste management.

PropertyValue
Chemical Name 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol
Synonym This compound
CAS Number 2315262-48-5
Molecular Formula C₂₉H₄₄D₆O
Molecular Weight 420.74 g/mol
Physical Form Powder
Storage Temperature -20°C

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_finalization Finalization & Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe container Select Labeled Waste Container ppe->container collect_solid Collect Solid Waste container->collect_solid collect_liquid Collect Liquid Waste container->collect_liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal label_waste Label with Contents & Hazards seal->label_waste store Store in Designated Area label_waste->store pickup Arrange for EHS Pickup store->pickup end End: Compliant Disposal pickup->end

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.

Personal protective equipment for handling Dihydro T-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Dihydro T-MAS-d6

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

This guide provides crucial safety, handling, and disposal information for this compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on safety protocols for Dihydrotestosterone (DHT), a closely related and potent androgen, as well as general laboratory standards for handling similar small molecule compounds. Researchers must conduct a risk assessment for their specific use case and adhere to all institutional and local regulations.

This compound is a deuterated derivative of Dihydro testis meiosis-activating sterol (T-MAS). While the hazards of this compound have not been fully characterized, its structural similarity to DHT, a potent androgen, necessitates careful handling to avoid potential hormonal effects and other health risks associated with androgenic compounds. DHT may cause harm to the unborn child and is suspected of causing cancer[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.

ActivityRequired PPEAdditional Recommendations
Handling solid compound (weighing, preparing solutions)- Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat- Use a chemical fume hood or a ventilated balance enclosure. - Consider double-gloving.
Working with solutions of the compound - Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat- Ensure adequate ventilation.
Spill cleanup - Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat - Respiratory protection (if spill generates dust or aerosols)- Follow emergency procedures outlined below.

Note: Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area. Wash hands thoroughly after handling the compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Before handling the compound, ensure all necessary PPE is donned correctly.

  • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • An accessible and operational eye wash station and safety shower must be available in the laboratory[2].

2. Weighing (Solid Compound):

  • If working with the powdered form, carefully weigh the required amount in a chemical fume hood or a ventilated enclosure to prevent the generation of airborne dust[2].

3. Solubilization:

  • Add the solvent to the solid compound slowly and carefully to avoid splashing[2]. This compound is typically stored at -20°C and shipped on dry ice. Allow the compound to equilibrate to room temperature before opening to prevent condensation.

4. Storage:

  • Store this compound at -20°C in a tightly sealed container.

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous chemical waste.

1. Solid Waste:

  • Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container.

2. Liquid Waste:

  • Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Do not dispose of this compound down the drain.

3. Decontamination of Labware:

  • Reusable glassware and equipment that have come into contact with this compound should be decontaminated.

  • Triple rinse the labware with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve the compound.

  • Collect the rinsate as hazardous liquid waste.

  • After rinsing, wash the labware with soap and water.

4. Final Disposal:

  • All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS)-approved hazardous waste management program.

Emergency Procedures

1. Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

2. Skin Contact:

  • Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

3. Inhalation:

  • Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

4. Ingestion:

  • Wash out mouth with water provided the person is conscious. Never give anything by mouth to an unconscious person. Do NOT induce vomiting unless directed to do so by medical personnel. Seek medical attention.

5. Spill Management:

  • Small Spills: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: For a larger spill, evacuate the area and follow your institution's emergency procedures.

Visual Protocols

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_final Final Steps prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh Proceed to handling solubilize Solubilize Compound weigh->solubilize collect_solid Collect Solid Waste solubilize->collect_solid Generate waste collect_liquid Collect Liquid Waste solubilize->collect_liquid Generate waste decontaminate Decontaminate Labware solubilize->decontaminate Generate waste storage Store at -20°C ehs_disposal EHS Hazardous Waste Disposal collect_solid->ehs_disposal collect_liquid->ehs_disposal decontaminate->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

Emergency_Response cluster_exposure Personal Exposure cluster_spill Spill Response spill Spill or Exposure Occurs eye_contact Eye Contact: Flush with water for 15 min spill->eye_contact Exposure skin_contact Skin Contact: Wash with soap and water spill->skin_contact Exposure inhalation Inhalation: Move to fresh air spill->inhalation Exposure ingestion Ingestion: Rinse mouth, do not induce vomiting spill->ingestion Exposure small_spill Small Spill: Absorb with inert material spill->small_spill Spill large_spill Large Spill: Evacuate area spill->large_spill Spill seek_medical Seek Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical follow_inst_proc Follow Institutional Procedures small_spill->follow_inst_proc large_spill->follow_inst_proc

Caption: Emergency response procedures for this compound exposure or spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.